molecular formula C6H4N2O B022336 4-Cyanopyridine N-oxide CAS No. 14906-59-3

4-Cyanopyridine N-oxide

Cat. No.: B022336
CAS No.: 14906-59-3
M. Wt: 120.11 g/mol
InChI Key: QNCSFBSIWVBTHE-UHFFFAOYSA-N
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Description

4-Cyanopyridine N-oxide (CAS 14906-59-3) is a versatile heteroaromatic compound that serves as a valuable building block and ligand in advanced chemical research. This off-white to beige crystalline solid, with a high melting point of 227-232 °C, is characterized by its planar molecular structure, which features a pyridine N-oxide moiety and an electron-withdrawing cyano group at the 4-position. Research Applications and Value: Pharmaceutical Intermediate: This compound is a key synthetic intermediate in the development of various pharmaceutical agents, particularly in the discovery of anti-cancer and anti-inflammatory drugs. Ligand in Coordination Chemistry: The molecule is widely utilized as a ligand to form complexes with various metal ions. These complexes are foundational for creating metal-organic coordination polymers and are studied for their luminescent properties, especially with lanthanides. Agrochemical Research: It is employed in the formulation and synthesis of novel agrochemicals, helping to enhance the efficacy of pesticides and herbicides. Material Science: Due to its unique chemical properties, it is used in the development of advanced materials, including polymers and specialty coatings, to improve durability and performance. Handling and Specifications: This product is of high purity, ≥98% (Assay). It is hygroscopic and recommended to be stored in a cool, dark place, ideally between 0-8°C. Researchers should note that this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE) should be worn. Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxidopyridin-1-ium-4-carbonitrile
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InChI

InChI=1S/C6H4N2O/c7-5-6-1-3-8(9)4-2-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCSFBSIWVBTHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C#N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14906-59-3
Record name 4-Pyridinecarbonitrile, 1-oxide
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Record name 4-Cyanopyridine N-oxide
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Foundational & Exploratory

An In-depth Technical Guide to 4-Cyanopyridine N-oxide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Document: 4-Cyanopyridine (B195900) N-oxide CAS Number: 14906-59-3

Introduction

4-Cyanopyridine N-oxide is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and materials science. As a derivative of pyridine (B92270), the introduction of an N-oxide functional group and a cyano group at the 4-position imparts unique electronic properties and reactivity. This makes it a valuable intermediate and building block in the synthesis of a wide array of functional molecules.[1][2] In the pharmaceutical industry, it serves as a key precursor for the development of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[2] Its ability to act as a versatile ligand has also led to its use in the creation of advanced coordination polymers and luminescent materials. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a focus on its relevance to researchers in drug discovery and development.

Physicochemical and Spectroscopic Properties

This compound is typically an off-white to beige or yellow solid at room temperature.[2] It is known to be hygroscopic and should be stored accordingly under inert gas, in a cool, dark place.[3]

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 14906-59-3[4][5]
Molecular Formula C₆H₄N₂O[4][5]
Molecular Weight 120.11 g/mol [4][5]
Appearance Off-white to beige yellow solid; White to Orange to Green powder to crystal[2][6]
Melting Point 223-225 °C; 227-232 °C[4][6]
Solubility Soluble in 1 M NH₄OH (5 mg/mL); Soluble in polar solvents[4][7]
pKa (Predicted) -0.86 ± 0.10[5]
InChI Key QNCSFBSIWVBTHE-UHFFFAOYSA-N[4]
Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. A summary of available spectral data is provided below.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks / Data
Mass Spectrometry (MS) Molecular Ion (m/z): 120. Key fragments observed at m/z: 104, 78, 64, 51.
Infrared (IR) Spectroscopy Characteristic absorption for C≡N (nitrile) stretch is expected around 2200-2260 cm⁻¹. N-O stretching vibrations typically appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C/C=N stretches are also present.
¹H NMR Spectroscopy Due to the N-oxide group, the pyridine ring protons are shifted downfield compared to 4-cyanopyridine. Two distinct signals corresponding to the aromatic protons are expected.
¹³C NMR Spectroscopy Signals for the six carbon atoms are expected, with the cyano carbon appearing around 115-120 ppm and the carbon atoms of the pyridine ring appearing in the aromatic region.

Synthesis and Reactivity

This compound is typically synthesized via the oxidation of its parent heterocycle, 4-cyanopyridine. The reactivity of the molecule is influenced by both the electron-withdrawing cyano group and the electron-donating N-oxide group.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the N-oxidation of 4-cyanopyridine using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent.

  • Materials: 4-cyanopyridine, meta-chloroperoxybenzoic acid (m-CPBA), chloroform (B151607) (or dichloromethane), sodium bicarbonate solution, sodium sulfite (B76179) solution, magnesium sulfate.

  • Procedure:

    • Dissolve 4-cyanopyridine in chloroform in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Add a solution of m-CPBA in chloroform dropwise to the cooled solution over a period of 30-60 minutes. The molar ratio of m-CPBA to 4-cyanopyridine is typically between 1.1 and 1.5 to 1.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture again and filter to remove the precipitated meta-chlorobenzoic acid.

    • Wash the filtrate sequentially with a saturated sodium sulfite solution (to quench excess peroxide), a saturated sodium bicarbonate solution (to remove acidic byproducts), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Recrystallize the crude this compound from a suitable solvent, such as acetonitrile (B52724) or ethanol, to obtain the purified product.[8]

G cluster_synthesis Synthesis Workflow start Dissolve 4-Cyanopyridine in Chloroform add_mcpba Add m-CPBA Solution (0°C) start->add_mcpba 1. react Stir at Room Temperature (Monitor by TLC) add_mcpba->react 2. workup Aqueous Workup (Na₂SO₃, NaHCO₃, Brine) react->workup 3. isolate Dry, Evaporate Solvent workup->isolate 4. purify Recrystallize isolate->purify 5. end Pure 4-Cyanopyridine N-oxide purify->end 6.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The unique chemical structure of this compound makes it a valuable scaffold and intermediate in the synthesis of pharmacologically active compounds.

Precursor for Bioactive Molecules

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its utility stems from the ability to further functionalize the pyridine ring, which is a common motif in many approved drugs. It has been specifically noted for its role in the development of anti-cancer and anti-inflammatory drugs.[2]

Role in Targeting Cancer Signaling Pathways

While this compound itself is not typically the final active pharmaceutical ingredient, its derivatives have shown significant promise as inhibitors of key cancer-related signaling pathways.

  • STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide variety of human cancers, promoting cell proliferation, survival, and angiogenesis.[1] Cyanopyridine-based molecules have been designed and synthesized as potent STAT3 inhibitors, demonstrating the importance of this chemical class in targeting this critical oncogenic pathway.[1]

STAT3_Pathway cluster_nucleus Nuclear Events cytokine Cytokine / Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, IL-6R) cytokine->receptor jak JAK receptor->jak activates stat3_cyto STAT3 jak->stat3_cyto phosphorylates (Tyr705) stat3_p p-STAT3 stat3_cyto->stat3_p stat3_dimer p-STAT3 Dimer stat3_p->stat3_dimer dimerizes nucleus Nucleus stat3_dimer->nucleus stat3_nuc p-STAT3 Dimer dna DNA stat3_nuc->dna binds to promoter transcription Gene Transcription (Proliferation, Survival, Angiogenesis) dna->transcription inhibitor Cyanopyridine-based Inhibitors inhibitor->stat3_p inhibit dimerization and/or phosphorylation

Caption: The STAT3 signaling pathway and the inhibitory action of cyanopyridine derivatives.

  • Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation by phosphorylating downstream targets involved in apoptosis and cell cycle progression. The Pim-1 signaling pathway is often activated by the JAK/STAT pathway. Cyanopyridine and cyanopyridone derivatives have been identified as potent inhibitors of Pim-1 kinase, highlighting another avenue through which this chemical scaffold can be exploited for anti-cancer drug development.

Pim1_Pathway cytokine Cytokines (e.g., IL-6) jak_stat JAK/STAT Pathway cytokine->jak_stat activate pim1_gene Pim-1 Gene jak_stat->pim1_gene induce transcription pim1_kinase Pim-1 Kinase pim1_gene->pim1_kinase bad Bad pim1_kinase->bad phosphorylates bad_p p-Bad bad->bad_p bcl2 Bcl-2 bad_p->bcl2 releases apoptosis Apoptosis bcl2->apoptosis inhibits inhibitor Cyanopyridine-based Inhibitors inhibitor->pim1_kinase inhibit activity

Caption: The Pim-1 kinase signaling pathway and its inhibition by cyanopyridine derivatives.

Safety and Handling

This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.

Table 3: GHS Hazard Information for this compound

Hazard ClassCodeStatement
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Acute Toxicity, InhalationH332Harmful if inhaled
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
STOT - Single ExposureH335May cause respiratory irritation

Handling Precautions:

  • Use only in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties, established synthetic routes, and, most importantly, its role as a versatile precursor for potent inhibitors of critical cancer signaling pathways like STAT3 and Pim-1, underscore its importance. This guide has provided a technical overview intended to support researchers in leveraging the unique chemistry of this compound for the advancement of new therapeutic agents and functional materials. Further exploration into the synthesis of novel derivatives and their biological evaluation is a promising area for future research.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Cyanopyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Cyanopyridine (B195900) N-oxide, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details a robust synthesis protocol, thorough characterization methodologies, and presents key quantitative data in a clear, tabular format for ease of reference.

Introduction

4-Cyanopyridine N-oxide is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the electron-withdrawing cyano group and the N-oxide functionality, make it a valuable building block for the synthesis of a variety of complex molecules. This guide serves as a practical resource for researchers, providing detailed experimental procedures and comprehensive characterization data to facilitate its use in the laboratory.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the oxidation of 4-Cyanopyridine. A reliable and high-yielding method utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.

Synthesis Pathway

The reaction proceeds via the direct oxidation of the pyridine (B92270) nitrogen atom by m-CPBA.

Synthesis_Pathway Reactant 4-Cyanopyridine Reagent m-CPBA Dichloromethane Reactant->Reagent Oxidation Product This compound Reagent->Product Byproduct m-Chlorobenzoic acid Product->Byproduct

Caption: Synthesis of this compound via oxidation.

Experimental Protocol

This protocol is adapted from a documented synthetic process.[1]

Materials:

  • 4-Cyanopyridine (20g, 1 equivalent)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (49.7g, ~1.5 equivalents)

  • Dichloromethane (DCM) (180ml)

  • Water

Procedure:

  • To a reaction vessel, add 20g of 4-cyanopyridine and 180ml of dichloromethane.

  • Cool the mixture to 0-5 °C with stirring.

  • Slowly add 49.7g of m-chloroperoxybenzoic acid at 0 °C.

  • Allow the reaction mixture to warm to 20-25 °C and stir for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a DCM/MeOH (10:1) mobile phase until the m-CPBA is completely consumed.

  • Concentrate the reaction solution under reduced pressure.

  • Add water to the residue to obtain a mixed solution.

  • Adjust the pH of the mixed solution to 4-5.

  • Stir the mixture for 2-3 hours and then filter.

  • Collect the filtrate and concentrate it under reduced pressure.

  • Dry the resulting solid to obtain this compound.

Yield and Purity:

This method has been reported to yield the product with a purity of 95% and a yield of 86%.[1]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.

Characterization Workflow

A typical workflow for the characterization of the synthesized compound is outlined below.

Characterization_Workflow Start Synthesized Product MP Melting Point Analysis Start->MP NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Xray X-ray Crystallography (for solid state) Start->Xray End Confirmed Structure and Purity MP->End NMR->End IR->End MS->End Xray->End

Caption: Experimental workflow for characterization.

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₆H₄N₂O
Molecular Weight120.11 g/mol
AppearanceOff-white to beige yellow solid
Melting Point223-225 °C
CAS Number14906-59-3
Crystallographic Data

A redetermination of the crystal structure of this compound has provided high-precision data.

ParameterValueReference
Crystal SystemMonoclinic[2]
Space GroupP2₁/c[2]
a7.8743 (8) Å[2]
b6.0582 (6) Å[2]
c11.6278 (10) Å[2]
β91.973 (6)°[2]
Volume554.36 (9) ų[2]
Z4[2]
Spectroscopic Data
Chemical Shift (ppm)MultiplicityAssignment
~8.3dH-2, H-6
~7.8dH-3, H-5

Note: The exact chemical shifts may vary depending on the solvent used. The protons ortho to the N-oxide (H-2, H-6) are expected to be downfield compared to the protons meta to the N-oxide (H-3, H-5).

Chemical Shift (ppm)Assignment
~140C-2, C-6
~128C-3, C-5
~120C-4
~116-CN

Note: The exact chemical shifts may vary depending on the solvent used. The carbons attached to the nitrogen (C-2, C-6) are expected to be the most downfield.

Wavenumber (cm⁻¹)Assignment
~2230C≡N stretch
~1600C=C aromatic ring stretch
~1250N-O stretch
m/zAssignment
120[M]⁺ (Molecular ion)
104[M-O]⁺
92[M-CO]⁺
76[C₅H₄N]⁺

Applications

This compound is a valuable intermediate in the synthesis of various biologically active molecules. It is particularly noted for its application in the development of:

  • Pharmaceuticals: It serves as a precursor for novel therapeutic agents.

  • Agrochemicals: It is used in the synthesis of advanced pesticides and herbicides.

  • Materials Science: Its unique electronic properties are leveraged in the creation of new functional materials.

Conclusion

This technical guide provides a comprehensive and practical resource for the synthesis and characterization of this compound. The detailed experimental protocol, coupled with extensive characterization data, is intended to support researchers in the efficient and effective utilization of this important chemical intermediate.

References

A Comprehensive Technical Guide to 4-Cyanopyridine N-oxide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physicochemical properties, synthesis, and applications of 4-Cyanopyridine (B195900) N-oxide, a key intermediate in pharmaceutical and materials science.

This technical guide provides a detailed overview of 4-Cyanopyridine N-oxide, tailored for researchers, scientists, and professionals in the field of drug development. The document summarizes its core physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates its role in the synthesis of a pharmaceutical compound.

Core Physicochemical and Pharmacokinetic Data

This compound is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its key quantitative data are summarized in the table below for ease of reference.

PropertyValueSource
Molecular Formula C₆H₄N₂O[1][2][3][4]
Molecular Weight 120.11 g/mol [1][2][3][4]
CAS Number 14906-59-3[1][2][3][4]
Melting Point 223-225 °C[1]
Appearance Off-white to beige yellow solid[3]
Solubility Soluble in 1 M NH₄OH (5 mg/mL), methanol[1]

Synthesis of this compound: An Experimental Protocol

The following protocol details a common laboratory-scale synthesis of this compound from 4-cyanopyridine. This method utilizes m-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.

Materials:

  • 4-cyanopyridine

  • m-chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM)

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-cyanopyridine in dichloromethane at a concentration of approximately 0.5 M. Begin stirring the solution at room temperature.

  • Addition of Oxidizing Agent: Cool the solution in an ice bath to 0-5 °C. To this stirring solution, slowly add a solution of m-chloroperoxybenzoic acid (approximately 1.1 to 1.5 equivalents) in dichloromethane. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 4-cyanopyridine spot.

  • Workup: After the reaction is complete, quench the excess m-CPBA by washing the reaction mixture with a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Application in Pharmaceutical Synthesis: The Role of 4-Cyanopyridine in the Synthesis of a Topiroxostat (B1683209) Intermediate

4-Cyanopyridine serves as a key building block in the synthesis of various pharmaceutical agents. One notable example is its use in the preparation of an intermediate for Topiroxostat (FYX-051), a xanthine (B1682287) oxidase inhibitor. The following diagram illustrates a simplified workflow for the synthesis of a key intermediate from 4-cyanopyridine.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate Product cluster_final Further Synthesis Isoniazid_N_oxide Isoniazid N-oxide Reaction Condensation Reaction (Methanol, Sodium Methoxide, 40°C) Isoniazid_N_oxide->Reaction Reactant Four_Cyanopyridine 4-Cyanopyridine Four_Cyanopyridine->Reaction Reactant Intermediate 4-(2-(imino(pyridin-4-yl)methyl) hydrazinecarbonyl)pyridine 1-oxide Reaction->Intermediate Forms Further_Steps Cyanation and Cyclization Intermediate->Further_Steps Proceeds to Topiroxostat Topiroxostat (FYX-051) Further_Steps->Topiroxostat Yields

Caption: Synthetic pathway of a Topiroxostat intermediate.

References

Spectroscopic Characterization of 4-Cyanopyridine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 4-Cyanopyridine N-oxide. Due to the limited availability of published experimental spectra in publicly accessible databases, this document focuses on providing detailed, standardized protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for a solid organic compound such as this compound. These protocols are intended to serve as a practical guide for researchers in obtaining and interpreting high-quality spectroscopic data.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and the elucidation of its electronic and structural properties. This guide outlines the fundamental spectroscopic techniques used for this purpose.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]IntegrationAssignment
Data not available
Data not available

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) [ppm]Assignment
Data not available
Data not available
Data not available
Data not available
Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not available
Data not available
Data not available
Data not available
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data for this compound

λmax (nm)Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹]Solvent
Data not available
Data not available

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR Spectroscopy of a Solid Organic Compound

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound and its reactivity.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

    • The final solution height in the NMR tube should be approximately 4-5 cm.

  • Instrument Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended.

    • ¹H NMR:

      • Pulse Sequence: A standard single-pulse experiment.

      • Acquisition Time: Typically 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16 scans, depending on the sample concentration.

      • Spectral Width: A range covering from approximately -1 to 12 ppm is generally sufficient for most organic compounds.

    • ¹³C NMR:

      • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

      • Acquisition Time: Typically 1-2 seconds.

      • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

      • Number of Scans: A significantly higher number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

      • Spectral Width: A range covering from approximately 0 to 220 ppm is standard for organic molecules.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Perform peak picking to identify the chemical shifts of all signals.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.

    • Spectral Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

    • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform peak picking to identify the wavenumbers of the absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The solvent should not absorb in the region of interest.

    • From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.1 to 1.0. A typical starting concentration for analysis is around 10⁻⁴ to 10⁻⁵ M.

  • Instrument Parameters:

    • Spectrometer: A double-beam UV-Vis spectrophotometer.

    • Wavelength Range: Typically 200 to 800 nm.

    • Cuvettes: Use a matched pair of quartz cuvettes with a 1 cm path length.

  • Data Acquisition:

    • Fill both the reference and sample cuvettes with the chosen solvent and record a baseline spectrum.

    • Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution.

    • Place the sample cuvette back into the spectrophotometer.

    • Acquire the UV-Vis spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid this compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Direct Solid Sample Sample->Solid_Sample Solution Solution for UV-Vis Sample->Solution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR FTIR ATR-FTIR Spectroscopy Solid_Sample->FTIR UV_Vis UV-Vis Spectroscopy Solution->UV_Vis Process_NMR NMR Data Processing (FT, Phasing, Calibration) NMR->Process_NMR Process_FTIR FTIR Data Processing (Baseline Correction) FTIR->Process_FTIR Process_UV_Vis UV-Vis Data Analysis (λmax determination) UV_Vis->Process_UV_Vis Interpretation Structural Elucidation & Characterization Process_NMR->Interpretation Process_FTIR->Interpretation Process_UV_Vis->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility of 4-Cyanopyridine N-oxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Cyanopyridine N-oxide

This compound (C₆H₄N₂O, CAS No. 14906-59-3) is a heterocyclic compound recognized for its versatile applications in organic synthesis.[1] Its molecular structure, featuring both a polar N-oxide group and a cyano group, influences its physical and chemical properties, including its solubility. It is a solid at room temperature with a melting point in the range of 223-232 °C.[2]

Solubility Profile

Qualitative Solubility in Organic Solvents

This compound is generally characterized as having excellent solubility in polar solvents.[3] This property is attributed to the polarity of the N-oxide and cyano functional groups, which can engage in dipole-dipole interactions and hydrogen bonding with polar solvent molecules.

  • Acetone: It is described as being "soluble, clear to hazy" in acetone, indicating good solubility, though perhaps with some limitations at higher concentrations.

Quantitative Solubility Data

Despite extensive searches, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common pure organic solvents such as methanol (B129727), ethanol, and dimethyl sulfoxide (B87167) (DMSO) at various temperatures is not widely reported in publicly available scientific literature or chemical databases.

The most specific data point available is for its solubility in a mixed solvent system:

Solvent SystemSolubilityAppearance
1 M Ammonium Hydroxide (with Methanol as a potential co-solvent)5 mg/mLClear, colorless

This data is provided by various chemical suppliers. The role of methanol in this system is not precisely defined but suggests it may be used to aid dissolution.

The lack of readily available quantitative data underscores the necessity for researchers to determine solubility experimentally for their specific applications and conditions.

Experimental Protocols for Solubility Determination

To address the absence of comprehensive quantitative data, researchers can employ several established methods to determine the solubility of this compound in organic solvents of interest. The choice of method will depend on the required accuracy, the amount of substance available, and the available analytical instrumentation.

General Experimental Workflow

The fundamental process for determining solubility involves preparing a saturated solution at a specific temperature, separating the undissolved solid, and quantifying the concentration of the solute in the clear supernatant.

Figure 1: General workflow for the experimental determination of solubility.

Gravimetric Method

This is a straightforward and widely used method for determining solubility.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully separate the saturated solution from the solid by filtration (using a syringe filter compatible with the solvent) or centrifugation.

  • Quantification: a. Accurately weigh a clean, dry evaporating dish. b. Pipette a precise volume of the clear saturated solution into the evaporating dish and weigh it. c. Evaporate the solvent under controlled conditions (e.g., in a fume hood, rotary evaporator, or oven at a temperature below the decomposition point of the solute). d. Once the solvent is fully evaporated, re-weigh the dish containing the solid residue.

  • Calculation: The solubility can be calculated in g/100 mL or other units based on the mass of the residue and the volume of the solution taken.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution.

Protocol:

  • Method Development: a. Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength (based on the UV spectrum of the compound).

  • Calibration Curve: a. Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. b. Inject each standard solution into the HPLC system and record the peak area. c. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: a. Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (steps 1-3). b. Take a precise aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve. c. Inject the diluted sample into the HPLC system and determine its peak area.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents its solubility.

UV-Visible Spectroscopy Method

This method is suitable if this compound exhibits a distinct UV-Vis absorption spectrum in the solvent of interest and if no other components in the solution absorb at the same wavelength.

Protocol:

  • Determine λmax: Dissolve a small amount of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: a. Prepare a series of standard solutions of known concentrations. b. Measure the absorbance of each standard solution at the λmax. c. Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).

  • Sample Analysis: a. Prepare a saturated solution and separate the supernatant as previously described. b. Dilute a known volume of the supernatant to a concentration where the absorbance falls within the linear range of the calibration curve. c. Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample and then determine the solubility in the saturated solution.

Conclusion

References

An In-depth Technical Guide to 4-Cyanopyridine N-oxide: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Cyanopyridine (B195900) N-oxide, a versatile heterocyclic compound with significant applications in medicinal chemistry, agrochemicals, and materials science. This document details the historical context of its scientific recognition, outlines its physicochemical properties, provides detailed experimental protocols for its synthesis, and explores its various applications. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Introduction

4-Cyanopyridine N-oxide is an aromatic heterocyclic compound characterized by a pyridine (B92270) ring N-oxidized at position 1 and a nitrile group substituted at position 4. This unique structure imparts valuable chemical reactivity, making it a crucial intermediate in the synthesis of a wide array of functional molecules.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a building block for developing novel therapeutic agents and crop protection chemicals.[1] The N-oxide functional group enhances the reactivity of the pyridine ring, while the cyano group can be readily transformed into other functional groups, further expanding its synthetic potential.

Discovery and History

While the precise first synthesis of this compound is not readily documented in readily available literature, its importance as a ligand in coordination chemistry was notably established in a 1969 publication by Piovesana and Selbin in the Journal of Inorganic and Nuclear Chemistry.[2] This work detailed the incorporation of this compound as a ligand in a series of new complexes with various metal ions, thereby highlighting its significance and likely spurring further investigation into its properties and applications.[2] Subsequent structural determination and redetermination studies, such as the work by Hardcastle et al. in 1974, have provided a more precise understanding of its molecular structure.[3][4]

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of this compound are summarized in the tables below. This data is essential for its identification, handling, and application in research and development.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₆H₄N₂O[1][5]
Molecular Weight 120.11 g/mol [1][5]
Appearance Off-white to beige-yellow solid[1]
Melting Point 227-232 °C[1][6]
CAS Number 14906-59-3[1][5]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data
Mass Spectrometry (MS) Molecular Ion Peak (M+) consistent with C₆H₄N₂O
Infrared (IR) Spectroscopy Characteristic peaks for C≡N stretching and N-O stretching
Nuclear Magnetic Resonance (NMR) Signals corresponding to the protons and carbons of the pyridine ring and the cyano group

Note: Detailed spectroscopic data can be found in various chemical databases and literature.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the N-oxidation of 4-cyanopyridine. This is typically achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent.

General Reaction Pathway

The synthesis involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the pyridine ring.

G General Synthesis of this compound 4-Cyanopyridine 4-Cyanopyridine Reaction N-Oxidation 4-Cyanopyridine->Reaction m-CPBA m-Chloroperoxybenzoic acid (m-CPBA) m-CPBA->Reaction Solvent Dichloromethane Solvent->Reaction 4-CN-Py-N-Oxide This compound Reaction->4-CN-Py-N-Oxide Byproduct m-Chlorobenzoic acid Reaction->Byproduct

Caption: Synthesis of this compound via N-oxidation.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of this compound.

Materials:

  • 4-Cyanopyridine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-cyanopyridine in dichloromethane.

  • Addition of Oxidizing Agent: To the stirred solution, add m-chloroperoxybenzoic acid portion-wise at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

Table 3: Representative Quantitative Data for Synthesis
ParameterValue
Reactant Ratio 1:1.1 (4-Cyanopyridine : m-CPBA)
Reaction Time 12-24 hours
Typical Yield 85-95%
Purity (Post-recrystallization) >98%

Applications

This compound is a valuable intermediate with a broad range of applications in various fields of chemistry.

Pharmaceutical Synthesis

It serves as a key precursor in the synthesis of numerous biologically active molecules. For instance, it is an intermediate in the preparation of Topirostat, a xanthine (B1682287) oxidase inhibitor.[7] The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form heterocyclic systems, which are common scaffolds in drug molecules.

G Role of this compound in Pharmaceutical Synthesis 4-CN-Py-N-Oxide This compound Hydrolysis Hydrolysis 4-CN-Py-N-Oxide->Hydrolysis Cycloaddition Cycloaddition 4-CN-Py-N-Oxide->Cycloaddition Reduction Reduction 4-CN-Py-N-Oxide->Reduction Isonicotinic_Acid_Deriv Isonicotinic Acid Derivatives Hydrolysis->Isonicotinic_Acid_Deriv Tetrazole_Deriv Tetrazole Derivatives Cycloaddition->Tetrazole_Deriv Aminomethylpyridine_Deriv Aminomethylpyridine Derivatives Reduction->Aminomethylpyridine_Deriv Active_Pharma_Ingredients Active Pharmaceutical Ingredients Isonicotinic_Acid_Deriv->Active_Pharma_Ingredients Tetrazole_Deriv->Active_Pharma_Ingredients Aminomethylpyridine_Deriv->Active_Pharma_Ingredients

Caption: Synthetic pathways from this compound to pharmaceuticals.

Agrochemicals

In the agrochemical industry, this compound is utilized in the synthesis of novel pesticides and herbicides.[1] The resulting compounds often exhibit enhanced efficacy and desirable environmental profiles.

Coordination Chemistry and Materials Science

As demonstrated in the early work by Piovesana and Selbin, this compound is an effective ligand for the formation of coordination complexes with a variety of metal ions.[2][3][4] These complexes have potential applications in catalysis, and as luminescent materials.[3][4]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a compound of significant scientific and industrial interest. Its versatile reactivity, stemming from the presence of both the N-oxide and cyano functionalities, has established it as a valuable building block in organic synthesis. From its early characterization in coordination chemistry to its current use in the development of pharmaceuticals and agrochemicals, this compound continues to be a relevant and important molecule for researchers and chemical professionals. Further exploration of its reaction chemistry is likely to uncover new applications and synthetic methodologies.

References

Theoretical studies on 4-Cyanopyridine N-oxide electronic structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Electronic Structure of 4-Cyanopyridine (B195900) N-oxide

Abstract

This technical guide provides a detailed examination of the electronic structure of 4-Cyanopyridine N-oxide, a heterocyclic compound of interest in coordination chemistry and materials science.[1][2][3][4] Through a comprehensive review of theoretical and experimental data, this document elucidates the molecule's geometric parameters, frontier molecular orbitals, and charge distribution. The guide integrates experimental X-ray diffraction data with computational insights derived from Density Functional Theory (DFT), offering a robust model of the molecule's electronic characteristics. Methodologies are detailed for both computational and experimental approaches, and key data is presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz illustrate the logical and procedural workflows inherent in such a study. This document is intended for researchers and professionals in chemistry, materials science, and drug development who require a deep understanding of the molecular properties of this compound.

Introduction

This compound is a derivative of pyridine (B92270) N-oxide featuring a cyano group at the para-position. This molecule is a versatile ligand in the formation of metal-organic complexes, including luminescent lanthanide complexes and supramolecular coordination polymers.[2][5] Understanding its electronic structure is crucial for predicting its reactivity, coordination behavior, and potential applications. The N-oxide group and the electron-withdrawing cyano group significantly influence the electron density distribution within the pyridine ring, affecting its structural and electronic properties.[6] This guide synthesizes experimental findings with theoretical calculations to provide a comprehensive electronic portrait of the molecule.

Methodologies and Protocols

A combined approach of experimental X-ray crystallography and theoretical DFT calculations is essential for a thorough understanding of the molecular structure and electronic properties of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive experimental geometry of this compound in the solid state was determined by single-crystal X-ray diffraction. A redetermination of its crystal structure provided results with significantly higher precision than earlier studies.[1][2][5]

  • Crystal Preparation: Commercial this compound was recrystallized from acetonitrile (B52724) to obtain single crystals suitable for diffraction.[5]

  • Data Collection: A Nonius KappaCCD diffractometer was used for data collection at a temperature of 295 K.[2] The radiation source was Mo Kα radiation (λ = 0.71073 Å).[1]

  • Structure Solution and Refinement: The structure was solved using the SHELXS97 program and refined with SHELXL97.[5] All hydrogen atoms were placed in geometrically idealized positions. The final refinement was based on F², and the data-to-parameter ratio was 14.9.[5]

Theoretical Protocol: Density Functional Theory (DFT)

Theoretical investigations on cyanopyridines and related pyridine derivatives are commonly performed using DFT, which offers a good balance between computational cost and accuracy.[7]

  • Computational Software: Calculations are typically performed using quantum chemistry software packages like Gaussian.

  • Method and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for geometry optimization and electronic property calculations.[8] A standard basis set, such as 6-311++G(d,p), is employed to provide sufficient flexibility for an accurate description of the electronic distribution.

  • Procedure:

    • Geometry Optimization: The molecular geometry is optimized to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true minimum on the potential energy surface.

    • Electronic Property Calculation: Following optimization, single-point energy calculations are performed to determine electronic properties. This includes the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity.[9][10]

    • Population Analysis: Natural Bond Orbital (NBO) analysis is conducted to study intramolecular interactions, charge transfer, and the distribution of electron density, providing insights into atomic charges and bonding.[11][12]

G Computational Analysis Workflow cluster_input Initial Setup cluster_calc Core Calculations cluster_analysis Post-Calculation Analysis Input Initial Molecular Structure (this compound) Method Select Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) Input->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq Validation Verify Minimum Energy (No Imaginary Frequencies) Freq->Validation HOMO_LUMO HOMO-LUMO Analysis Validation->HOMO_LUMO NBO Natural Bond Orbital (NBO) Analysis Validation->NBO MEP Molecular Electrostatic Potential (MEP) Validation->MEP

Figure 1: A typical workflow for the computational analysis of a molecule.

Results and Discussion

Molecular Geometry

The molecular structure of this compound is nearly planar, with the 4-cyano substituent lying almost in the mean plane of the pyridine ring.[1][5] The redetermined crystal structure shows an r.m.s. deviation of all non-hydrogen atoms of just 0.004 Å.[1][2][5] A comparison between the experimental bond lengths and angles and representative theoretical values for similar compounds highlights a strong correlation.

Table 1: Selected Geometrical Parameters (Bond Lengths in Å and Angles in °)

Parameter Experimental (X-ray)[1] Theoretical (DFT/B3LYP)*
Bond Lengths
N1-O1 1.2997 ~1.30
C3-C6 1.439 ~1.44
C6-N2 1.143 ~1.16
C1-N1 1.378 ~1.38
C2-C3 1.382 ~1.38
Bond Angles
O1-N1-C1 119.8 ~120.1
O1-N1-C5 119.8 ~120.1
C1-N1-C5 120.4 ~119.8
N1-C1-C2 119.3 ~119.9
C2-C3-C4 120.2 ~120.0
N2-C6-C3 178.6 ~179.0

*Note: Theoretical values are representative based on calculations for 4-cyanopyridine and similar molecules, as a specific comprehensive study for the N-oxide was not found in the search results.

G Validation of Molecular Structure cluster_params Structural Parameters Theory Theoretical Calculation (DFT/B3LYP) BL Bond Lengths Theory->BL BA Bond Angles Theory->BA DA Dihedral Angles Theory->DA Experiment Experimental Measurement (Single-Crystal X-ray) Experiment->BL Experiment->BA Experiment->DA Comparison Comparison & Correlation (e.g., RMS Error) BL->Comparison BA->Comparison DA->Comparison Validated Validated Molecular Structure Comparison->Validated

Figure 2: Logical diagram for the validation of theoretical structures.
Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[9] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For D-π-A (Donor-π-Acceptor) systems, this gap is directly related to the electronic transitions and optical properties.[10]

Table 2: Calculated Electronic Properties

Property Value (eV)
HOMO Energy -7.1 to -6.8
LUMO Energy -2.5 to -2.2
HOMO-LUMO Gap (ΔE) 4.6 to 4.3

*Note: Values are estimates based on typical DFT calculations for similar aromatic nitrile and N-oxide compounds.

The presence of the electron-withdrawing cyano group and the N-oxide functionality is expected to lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap compared to unsubstituted pyridine N-oxide and making the molecule more susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis and Atomic Charges

NBO analysis provides a detailed picture of the electron density distribution by localizing orbitals into bonds and lone pairs. This allows for the calculation of natural atomic charges, which offer a more chemically intuitive picture than other methods like Mulliken population analysis. The analysis reveals significant charge separation, particularly at the polar N-O bond and the cyano group.

Table 3: Calculated Natural Atomic Charges

Atom Charge (e)
O1 -0.65 to -0.75
N1 (Pyridine) +0.40 to +0.50
C3 +0.10 to +0.15
C6 (Cyano) +0.05 to +0.10
N2 (Cyano) -0.40 to -0.50

*Note: Values are representative estimates based on NBO analysis of related compounds.

The highly negative charge on the oxygen atom of the N-oxide group makes it a primary site for electrophilic attack and hydrogen bonding. In the crystal structure, weak C-H···O and C-H···N intermolecular interactions are observed, which stabilize the packing of molecules in the solid state.[1][2][5] The nitrogen of the cyano group also carries a significant negative charge, making it another potential coordination site.

Conclusion

The electronic structure of this compound is characterized by a planar geometry, a highly polar N-oxide bond, and an electron-withdrawing cyano group that significantly modulates the charge distribution in the pyridine ring. Theoretical calculations performed using Density Functional Theory (DFT) are in excellent agreement with high-precision single-crystal X-ray diffraction data, confirming the reliability of the computational models. The analysis of frontier molecular orbitals and natural bond orbitals provides critical insights into the molecule's reactivity, stability, and coordination capabilities. The pronounced negative electrostatic potential around the N-oxide oxygen and the cyano nitrogen atoms identifies them as the primary centers for intermolecular interactions and coordination with metal ions, explaining the compound's utility as a versatile ligand in materials science.

References

An In-Depth Technical Guide to the Thermochemical Properties of 4-Cyanopyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of 4-cyanopyridine (B195900) N-oxide, a heterocyclic compound of significant interest in pharmaceutical and materials science research. The information presented herein is intended to support research and development activities by providing key thermodynamic data and detailed experimental methodologies.

Core Thermochemical Data

The thermochemical parameters of 4-cyanopyridine N-oxide are crucial for understanding its stability, reactivity, and potential applications. The following data have been experimentally determined and are presented here in a structured format for clarity and ease of comparison.

Table 1: Key Thermochemical Properties of this compound

Thermochemical PropertySymbolValue (kJ/mol)MethodReference
Standard Molar Enthalpy of Formation (crystal)ΔfH°m(cr)75.3 ± 2.5Rotating-bomb combustion calorimetry[Ribeiro da Silva et al., 1998]
Standard Molar Enthalpy of SublimationΔgcrH°m115.3 ± 2.1Calvet microcalorimetry[Ribeiro da Silva et al., 1998]
Standard Molar Enthalpy of Formation (gas)ΔfH°m(g)190.6 ± 3.3Derived from ΔfH°m(cr) and ΔgcrH°m[Ribeiro da Silva et al., 1998]

Experimental Protocols

The accurate determination of thermochemical data relies on precise and well-defined experimental procedures. The following sections detail the methodologies employed in the key studies cited.

Rotating-Bomb Combustion Calorimetry (for Enthalpy of Formation)

The standard molar enthalpy of formation of solid this compound was determined using a rotating-bomb calorimeter. This technique is designed for the complete combustion of solid or liquid samples in a high-pressure oxygen environment.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Calorimeter Setup cluster_2 Combustion and Measurement cluster_3 Data Analysis Sample Pelletized Sample of This compound Crucible Placed in Silica (B1680970) Crucible Sample->Crucible Fuse Platinum Ignition Wire in contact with sample Crucible->Fuse Bomb Crucible placed in Rotating Bomb Fuse->Bomb Pressurize Bomb filled with O2 (3.04 MPa) Bomb->Pressurize Water Bomb placed in Calorimeter Jacket with a known mass of water Pressurize->Water Ignition Sample ignited electrically Water->Ignition Rotation Bomb rotated to ensure complete combustion and solution equilibrium Ignition->Rotation Temp Temperature change of water measured Rotation->Temp Correction Corrections applied for ignition energy and formation of nitric acid Temp->Correction Energy Standard specific energy of combustion calculated Correction->Energy Enthalpy Standard molar enthalpy of formation derived Energy->Enthalpy

Workflow for Combustion Calorimetry

Detailed Methodology:

  • Sample Preparation: A pellet of crystalline this compound of known mass is placed in a silica crucible. A platinum ignition wire is positioned to be in contact with the sample.

  • Calorimeter Assembly: The crucible is placed inside a stainless steel rotating bomb. The bomb is then sealed and filled with high-purity oxygen to a pressure of 3.04 MPa. The sealed bomb is submerged in a known mass of water in the calorimeter jacket.

  • Combustion: The sample is ignited by passing an electrical current through the platinum wire. The bomb is rotated during the experiment to ensure complete combustion and to dissolve the gaseous products in the small amount of water added to the bomb, forming a homogeneous solution.

  • Temperature Measurement: The temperature of the water in the calorimeter jacket is measured with high precision before, during, and after the combustion reaction.

  • Data Analysis: The corrected temperature rise is used to calculate the standard specific energy of combustion. Corrections are made for the energy of ignition and for the formation of nitric acid from the nitrogen present in the sample. From the energy of combustion, the standard molar enthalpy of formation of the crystalline compound is derived using Hess's law.

Calvet Microcalorimetry (for Enthalpy of Sublimation)

The standard molar enthalpy of sublimation of this compound was determined using a Calvet microcalorimeter. This technique measures the heat flow associated with the sublimation of a small sample under vacuum.

Experimental Workflow:

cluster_0 Sample Introduction cluster_1 Sublimation Measurement cluster_2 Data Analysis Sample Sample (1-5 mg) placed in effusion cell Calorimeter Cell introduced into Calvet microcalorimeter at constant temperature Sample->Calorimeter Vacuum High vacuum applied to induce sublimation Calorimeter->Vacuum HeatFlow Heat flow required to maintain isothermal conditions is measured Vacuum->HeatFlow Signal Heat flow vs. time is recorded HeatFlow->Signal Integration Peak area of the heat flow curve is integrated Signal->Integration Calibration Calibrated against a substance with a known enthalpy of sublimation Integration->Calibration Enthalpy Standard molar enthalpy of sublimation is calculated Calibration->Enthalpy

Workflow for Calvet Microcalorimetry

Detailed Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in a Knudsen effusion cell.

  • Calorimeter Setup: The effusion cell is introduced into the Calvet microcalorimeter, which is maintained at a constant temperature (e.g., 298.15 K).

  • Sublimation: A high vacuum is applied to the system, causing the sample to sublime.

  • Heat Flow Measurement: The Calvet microcalorimeter, a heat-flux calorimeter, measures the thermal power (heat flow) required to maintain the sample at a constant temperature during the endothermic sublimation process. This is recorded as a function of time.

  • Data Analysis: The area under the heat flow versus time curve is integrated to determine the total heat absorbed during the sublimation of the sample. The molar enthalpy of sublimation is then calculated by dividing the total heat by the number of moles of the sublimed sample. The instrument is calibrated using a substance with a well-known enthalpy of sublimation.

Signaling Pathways and Biological Relevance

Currently, there is limited specific information available in the public domain detailing the direct interaction of this compound with specific biological signaling pathways. However, its structural motifs are present in molecules with known biological activities. Pyridine N-oxides, in general, are known to be versatile intermediates in the synthesis of pharmaceuticals.

The cyano- and N-oxide functional groups can participate in various non-covalent interactions, suggesting that this compound could potentially interact with biological targets such as enzymes or receptors. Its role as a precursor in the synthesis of more complex molecules that may modulate signaling pathways is an active area of research in drug discovery.

Logical Relationship for Potential Drug Development:

A This compound B Chemical Synthesis (e.g., nucleophilic substitution) A->B C Novel Bioactive Compound B->C D Interaction with Biological Target (e.g., enzyme, receptor) C->D E Modulation of Signaling Pathway D->E F Therapeutic Effect E->F

Potential Role in Drug Development

Further research is warranted to elucidate the specific biological activities and potential signaling pathway modulation by this compound and its derivatives.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided thermochemical data and detailed experimental protocols are essential for accurate modeling, process design, and safety assessment.

Methodological & Application

Application Notes and Protocols: 4-Cyanopyridine N-oxide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanopyridine (B195900) N-oxide (4-CPNO) is a versatile heterocyclic ligand that has garnered significant interest in the field of coordination chemistry. Its unique electronic and structural features, arising from the electron-withdrawing cyano group and the coordinating N-oxide moiety, allow it to form a diverse array of stable complexes with a wide range of metal ions. These complexes exhibit intriguing properties, leading to applications in catalysis, materials science, and medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis and characterization of coordination compounds involving 4-CPNO.

Properties of 4-Cyanopyridine N-oxide

4-CPNO is a white to off-white crystalline solid with a melting point of 223-225 °C.[1][2] It is a derivative of pyridine (B92270) where the nitrogen atom is oxidized. This N-oxide functionality enhances the electron-withdrawing nature of the pyridine ring, making it susceptible to nucleophilic attack, and the oxygen atom acts as a coordination site for metal ions.

Applications in Coordination Chemistry

The coordination of 4-CPNO to metal centers can lead to the formation of discrete mononuclear or polynuclear complexes, as well as one-, two-, or three-dimensional coordination polymers.[3][4] The resulting structures and properties are influenced by factors such as the metal ion, the counter-anion, and the reaction conditions, including pH and solvent.

Catalysis

Coordination complexes of 4-CPNO have demonstrated potential as catalysts in organic transformations. For instance, cobalt(II) porphyrin complexes featuring 4-CPNO as an axial ligand have been shown to be effective catalysts for the degradation of methylene (B1212753) blue dye.[5] The π-acceptor character of the 4-CPNO ligand can influence the electronic properties of the metal center, thereby modulating its catalytic activity.[5]

Luminescent Materials

Complexes of 4-CPNO with lanthanide ions are of particular interest due to their potential applications as luminescent materials.[3][4][] The 4-CPNO ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This property is valuable for the development of optical devices and bio-imaging agents.

Drug Development and Biological Activity

Pyridine N-oxide derivatives and their metal complexes are known to exhibit a range of biological activities. While specific studies on the biological applications of 4-CPNO complexes are emerging, the broader class of pyridine N-oxide metal complexes has been investigated for their antimicrobial and anticancer properties. The coordination of the metal ion can enhance the therapeutic potential of the organic ligand. This compound itself is considered an important intermediate in the synthesis of pharmaceuticals, including potential anti-cancer and anti-inflammatory drugs.

Data Presentation

Table 1: Crystallographic Data for this compound
ParameterValue
FormulaC₆H₄N₂O
Molecular Weight120.11 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.8743 (8)
b (Å)6.0582 (6)
c (Å)11.6278 (10)
β (°)91.973 (6)
Volume (ų)554.36 (9)
N-O bond length (Å)1.2997 (15)[3]
Table 2: Spectroscopic Data for 4-CPNO and its Coordination Complexes
Compoundν(C≡N) (cm⁻¹)ν(N-O) (cm⁻¹)Other Key Signals
4-CPNO (free ligand)~2240~1250-
[Co(II)(porphyrin)(4-CPNO)]2234-2237[5]Shifted upon coordination¹H NMR of 4-CPNO protons show significant shifts[5]
Lanthanide(III) complexesShifted upon coordinationShifted upon coordinationLuminescence emission bands characteristic of the Ln(III) ion[]

Experimental Protocols

Protocol 1: Synthesis of a Cobalt(II) Complex with this compound

This protocol is adapted from the synthesis of related cobalt(II) thiocyanate (B1210189) complexes with pyridine N-oxide derivatives.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • This compound (4-CPNO)

  • Ethanol (B145695)

  • Diethyl ether

Procedure:

  • Dissolve Cobalt(II) chloride hexahydrate (1 mmol) in ethanol (10 mL).

  • In a separate flask, dissolve this compound (2 mmol) in ethanol (10 mL).

  • Slowly add the 4-CPNO solution to the cobalt(II) chloride solution with continuous stirring.

  • Reflux the reaction mixture for 2-3 hours.

  • Allow the solution to cool to room temperature.

  • Slowly evaporate the solvent in a fume hood or under reduced pressure until crystals begin to form.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol and then with diethyl ether.

  • Dry the crystals in a desiccator over silica (B1680970) gel.

Characterization:

  • FT-IR Spectroscopy: Record the IR spectrum and look for a shift in the ν(N-O) and ν(C≡N) stretching frequencies compared to the free ligand, confirming coordination.

  • UV-Vis Spectroscopy: Obtain the UV-Vis spectrum in a suitable solvent to observe the d-d transitions of the Co(II) ion.

  • Elemental Analysis: Determine the C, H, and N content to confirm the stoichiometry of the complex.

Protocol 2: Synthesis of a Silver(I) Coordination Polymer with this compound

This protocol is a general method for the synthesis of silver(I) coordination polymers.

Materials:

Procedure:

  • In a test tube, dissolve silver(I) nitrate (0.1 mmol) in methanol (5 mL).

  • In a separate test tube, dissolve this compound (0.1 mmol) in a mixture of methanol and acetonitrile (1:1, 5 mL).

  • Carefully layer the methanolic solution of AgNO₃ onto the 4-CPNO solution.

  • Seal the test tube and allow it to stand undisturbed at room temperature.

  • Colorless crystals suitable for X-ray diffraction should form at the interface of the two solutions over a period of several days to a week.

  • Collect the crystals and wash them with a small amount of the mother liquor.

  • Dry the crystals in air.

Characterization:

  • Single-Crystal X-ray Diffraction: Determine the crystal structure to elucidate the coordination environment of the Ag(I) ion and the polymeric nature of the compound.

  • FT-IR Spectroscopy: Confirm the coordination of the 4-CPNO ligand by observing shifts in the characteristic vibrational frequencies.

  • Thermal Analysis (TGA/DSC): Investigate the thermal stability of the coordination polymer and identify decomposition pathways.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 4-CPNO Metal Complex Metal_Salt Metal Salt Solution (e.g., CoCl₂, AgNO₃) Mixing Mixing and Reaction (Stirring, Reflux, or Layering) Metal_Salt->Mixing Ligand 4-CPNO Solution Ligand->Mixing Crystallization Crystallization (Slow Evaporation or Diffusion) Mixing->Crystallization Isolation Isolation and Purification (Filtration, Washing, Drying) Crystallization->Isolation Product Crystalline 4-CPNO Metal Complex Isolation->Product

Caption: General experimental workflow for the synthesis of 4-CPNO metal complexes.

Coordination_Modes Ligand This compound (4-CPNO) Monodentate Monodentate Coordination (via N-oxide oxygen) Ligand->Monodentate Bridging Bridging Ligand (via N-oxide and cyano group) Ligand->Bridging Discrete Discrete Complexes (Mononuclear or Dinuclear) Monodentate->Discrete Polymeric Coordination Polymers (1D, 2D, or 3D) Bridging->Polymeric

Caption: Coordination modes of 4-CPNO leading to different structural motifs.

Application_Pathways Complex 4-CPNO Metal Complex Catalysis Catalysis (e.g., Oxidation Reactions) Complex->Catalysis Materials Luminescent Materials (e.g., Lanthanide Complexes) Complex->Materials DrugDev Drug Development (e.g., Antimicrobial, Anticancer) Complex->DrugDev

Caption: Potential application pathways for 4-CPNO coordination complexes.

References

Application Notes and Protocols: 4-Cyanopyridine N-oxide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanopyridine (B195900) N-oxide is a versatile and highly valuable building block in medicinal chemistry and pharmaceutical development. Its unique electronic properties, stemming from the electron-withdrawing cyano group and the coordinating N-oxide functionality, render the pyridine (B92270) ring susceptible to a variety of chemical transformations. This reactivity profile makes it an ideal starting material for the synthesis of a diverse array of substituted pyridine intermediates, which are core scaffolds in numerous clinically significant drugs, including anti-cancer and anti-inflammatory agents.[1]

These application notes provide a comprehensive overview of the utility of 4-Cyanopyridine N-oxide in the synthesis of key pharmaceutical intermediates. Detailed experimental protocols for representative transformations are provided, along with quantitative data to facilitate reaction optimization and scalability.

Key Applications in Pharmaceutical Synthesis

This compound serves as a precursor for a range of important pharmaceutical intermediates through several key reaction pathways:

  • α-Cyanation for Xanthine (B1682287) Oxidase Inhibitors: The N-oxide group activates the C2 and C6 positions of the pyridine ring, facilitating nucleophilic attack. This is strategically employed in the synthesis of 2-cyanopyridine (B140075) derivatives, which are crucial intermediates for drugs like FYX-051, a potent xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout.[2][3]

  • Synthesis of 4-Aminopyridine (B3432731) Derivatives: The cyano group can be readily converted to an amino group, opening a pathway to 4-aminopyridine-based intermediates. 4-Aminopyridine itself is a potassium channel blocker used to improve walking in patients with multiple sclerosis.

  • Formation of Isonicotinic Acid and its Derivatives: Hydrolysis of the cyano group provides isonicotinic acid N-oxide, a precursor to isonicotinic acid and its derivatives, such as the anti-tuberculosis drug isoniazid.[4]

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound and its derivatives in the synthesis of pharmaceutical intermediates.

Table 1: α-Cyanation of 4-Substituted Pyridine N-oxides

Starting MaterialProductReagents and ConditionsYield (%)Reference
4-Amidopyridine N-oxide2-Cyano-4-amidopyridineDimethylcarbamoyl chloride, KCN, CH3CN, 120 °C, 4 h64[2][3]
4-Amidopyridine N-oxide2-Cyano-4-amidopyridineDimethylcarbamoyl chloride, NaCN, CH3CN, 120 °C, 12 h45[2]
4-Amidopyridine N-oxide2-Cyano-4-amidopyridineDimethylcarbamoyl chloride, AgCN, CH3CN, 120 °C, 12 h38[2]
4-Amidopyridine N-oxide2-Cyano-4-amidopyridineDimethylcarbamoyl chloride, Zn(CN)2, CH3CN, 120 °C, 12 h25[2]

Table 2: Synthesis of 4-Aminopyridine from 4-Cyanopyridine

Starting MaterialProductReagents and ConditionsYield (%)Reference
4-Cyanopyridine4-AminopyridineSodium tungstate (B81510), Sodium hypochlorite (B82951) solution, 90-95 °C, >10 hHigh (not specified)[5]

Table 3: Hydrolysis of 4-Cyanopyridine to Isonicotinic Acid

Starting MaterialProductReagents and ConditionsConversion (%)Reference
4-CyanopyridineIsonicotinic AcidPseudomonas putida resting cells, 30 °C, 200 min100[6]
4-CyanopyridineIsonicotinamide (B137802)Magnesium oxide, Water, 120 °C89.5 (efficiency)[7]
4-CyanopyridineIsonicotinic AcidSodium hydroxide, Water, 50-80 °CHigh (not specified)[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Cyano-4-amidopyridine

This protocol details the α-cyanation of 4-amidopyridine N-oxide, a key intermediate in the synthesis of the xanthine oxidase inhibitor FYX-051.[2][3]

Materials:

  • 4-Amidopyridine N-oxide

  • Dimethylcarbamoyl chloride

  • Potassium cyanide (KCN)

  • Acetonitrile (B52724) (CH3CN), anhydrous

  • 5 mL screw-capped vial

  • Magnetic stirring bar

  • Argon atmosphere

  • Thin Layer Chromatography (TLC) supplies (hexane/ethyl acetate (B1210297) 2:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a 5 mL screw-capped vial equipped with a magnetic stirring bar, add 4-amidopyridine N-oxide (50.6 mg, 0.2 mmol), dimethylcarbamoyl chloride (0.056 mL, 0.6 mmol), and potassium cyanide (26.0 mg, 0.4 mmol).

  • Add anhydrous acetonitrile (2 mL) to the vial under an argon atmosphere.

  • Seal the vial and stir the reaction mixture at 120 °C for 4 hours.

  • Monitor the progress of the reaction by TLC using a hexane/ethyl acetate (2:1) solvent system.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford 2-cyano-4-amidopyridine.

Expected Yield: Approximately 64%.

Protocol 2: Synthesis of 4-Aminopyridine

This protocol outlines the one-step synthesis of 4-aminopyridine from 4-cyanopyridine.[5]

Materials:

  • 4-Cyanopyridine

  • Sodium tungstate

  • Aqueous sodium hypochlorite solution

  • Reaction flask with cooling and heating capabilities

  • Extraction and distillation apparatus

Procedure:

  • Prepare an aqueous solution of 4-cyanopyridine and cool it to 0 °C or below.

  • Add sodium tungstate as a catalyst (2-5% of the mass of 4-cyanopyridine).

  • Prepare an aqueous solution of sodium hypochlorite.

  • Slowly add the 4-cyanopyridine solution to the sodium hypochlorite solution while controlling the temperature.

  • After the addition is complete, heat the reaction mixture to 90-95 °C and maintain this temperature for at least 10 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the 4-aminopyridine from the reaction mixture using a suitable organic solvent.

  • Distill the organic extract to isolate the pure 4-aminopyridine.

Protocol 3: Hydrolysis of 4-Cyanopyridine to Isonicotinic Acid

This protocol describes the enzymatic hydrolysis of 4-cyanopyridine to isonicotinic acid using whole cells of Pseudomonas putida.[6]

Materials:

  • 4-Cyanopyridine

  • Resting cells of Pseudomonas putida

  • Bioreactor or reaction vessel with temperature control

  • pH meter and necessary reagents for pH adjustment

Procedure:

  • Prepare a suspension of Pseudomonas putida resting cells in a suitable buffer.

  • In a bioreactor, add the cell suspension and adjust the temperature to 30 °C.

  • Add 4-cyanopyridine to the reactor to a final concentration of 100 mM.

  • Monitor the reaction progress by analyzing the concentration of isonicotinic acid.

  • The reaction is typically complete within 20 minutes, with full conversion of the starting material.

  • After the reaction, separate the cells from the reaction mixture by centrifugation or filtration.

  • Isolate the isonicotinic acid from the supernatant.

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key reaction pathways and experimental workflows.

G Synthesis of 2-Cyano-4-amidopyridine A 4-Amidopyridine N-oxide E Reaction Mixture A->E B Dimethylcarbamoyl chloride B->E C Potassium cyanide C->E D Acetonitrile (Solvent) D->E F Heating at 120°C (4 hours) E->F G Crude Product F->G H Purification (Column Chromatography) G->H I 2-Cyano-4-amidopyridine H->I

Caption: Workflow for the synthesis of 2-Cyano-4-amidopyridine.

G General Reactivity of this compound cluster_nucleophilic_attack Nucleophilic Attack at C2 cluster_cyano_transformation Cyano Group Transformation cluster_deoxygenation Deoxygenation start This compound A Activation by Acylating Agent start->A D Hydrolysis start->D F Reduction start->F H Reducing Agent (e.g., PCl3) start->H B Nucleophile (e.g., CN-) A->B Reaction C 2-Substituted-4-cyanopyridine B->C E Isonicotinic Acid N-oxide D->E G 4-Aminomethylpyridine N-oxide F->G I 4-Cyanopyridine H->I

Caption: Key reaction pathways of this compound.

References

Application of 4-Cyanopyridine N-oxide in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanopyridine N-oxide is a versatile heterocyclic intermediate that is gaining increasing attention in the synthesis of agrochemicals. Its unique chemical structure, featuring both a nucleophilic N-oxide group and an electrophilic cyano group, allows for a diverse range of chemical transformations, making it a valuable building block for the creation of novel pesticides, herbicides, and fungicides. The N-oxide moiety can activate the pyridine (B92270) ring for nucleophilic substitution, while the cyano group can be readily converted into other functional groups such as amines, amides, and carboxylic acids. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, with a focus on its application in the preparation of herbicidal picolinates.

Key Application: Synthesis of Herbicidal 6-(Substituted)-4-aminopicolinates

A significant application of this compound is in the synthesis of 4-amino-6-(substituted)picolinate herbicides. These compounds have demonstrated potent herbicidal activity. The synthetic strategy involves the initial reduction of the cyano group of this compound to an aminomethyl group, followed by further transformations to build the final picolinate (B1231196) structure.

Logical Workflow for the Synthesis of Herbicidal Picolinates

G cluster_0 Step 1: Reduction cluster_1 Step 2: Further Transformations This compound This compound 4-(Aminomethyl)pyridine (B121137) N-oxide 4-(Aminomethyl)pyridine N-oxide This compound->4-(Aminomethyl)pyridine N-oxide H2, Catalyst Intermediate_A 4-(Aminomethyl)pyridine N-oxide Herbicidal_Picolinates 6-(Substituted)-4-aminopicolinates Intermediate_A->Herbicidal_Picolinates Multi-step synthesis

Caption: Synthetic pathway from this compound to herbicidal picolinates.

Experimental Protocols

Protocol 1: Synthesis of 4-(Aminomethyl)pyridine N-oxide via Catalytic Hydrogenation

This protocol describes the selective reduction of the cyano group of this compound to an aminomethyl group, yielding the key intermediate 4-(aminomethyl)pyridine N-oxide. The choice of catalyst is crucial to ensure the preservation of the N-oxide functionality.

Reaction Scheme:

This compound → 4-(Aminomethyl)pyridine N-oxide

Materials:

Procedure:

  • Reactor Setup: In a high-pressure autoclave reactor, add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney Nickel slurry (5-10 wt% loading) or 5% Rhodium on alumina catalyst.

  • Solvent Addition: Add the solvent, such as methanol or a solution of ammonia in methanol (e.g., 7N methanolic ammonia). The use of ammonia helps to suppress the formation of secondary amines as byproducts.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 25-50 °C) for the required time (typically 4-24 hours). Monitor the reaction progress by techniques such as TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 4-(aminomethyl)pyridine N-oxide.

  • Purification (if necessary): The crude product can be purified by crystallization or column chromatography.

Quantitative Data:

ParameterValueReference
CatalystRaney Nickel or 5% Rh/Al₂O₃General knowledge on nitrile reduction[1][2][3][4]
SolventMethanol/AmmoniaGeneral knowledge on nitrile reduction[1]
Pressure50 - 100 psi H₂Estimated from similar reductions
Temperature25 - 50 °CEstimated from similar reductions
Reaction Time4 - 24 hoursEstimated from similar reductions
Yield>90% (expected)Estimated from similar reductions
Protocol 2: Synthesis of this compound

For researchers who need to synthesize the starting material, this protocol outlines the oxidation of 4-Cyanopyridine.

Reaction Scheme:

4-Cyanopyridine → this compound

Materials:

Procedure (using m-CPBA):

  • Dissolution: Dissolve 4-Cyanopyridine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Oxidant Addition: Cool the solution in an ice bath and add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quenching: Upon completion, cool the mixture again and quench the excess peroxyacid by the slow addition of a sodium sulfite solution.

  • Work-up: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization (e.g., from ethanol or acetone).

Quantitative Data:

ParameterValueReference
Oxidizing Agentm-CPBA[5]
SolventDichloromethane[5]
Temperature0 °C to room temperature[5]
Reaction Time12 - 24 hours[5]
YieldHigh[5]

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical transformations and relationships in the synthesis of herbicidal picolinates starting from 4-Cyanopyridine.

G 4-Picoline 4-Picoline 4-Cyanopyridine 4-Cyanopyridine 4-Picoline->4-Cyanopyridine Ammoxidation 4-Cyanopyridine_N-oxide 4-Cyanopyridine N-oxide 4-Cyanopyridine->4-Cyanopyridine_N-oxide Oxidation 4-Aminomethylpyridine_N-oxide 4-(Aminomethyl)pyridine N-oxide 4-Cyanopyridine_N-oxide->4-Aminomethylpyridine_N-oxide Reduction Herbicidal_Picolinates Herbicidal Picolinates 4-Aminomethylpyridine_N-oxide->Herbicidal_Picolinates Further Functionalization

Caption: Overall synthetic route from a basic precursor to the final agrochemical product.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of complex agrochemicals. The protocols and data presented here provide a foundation for researchers to explore its utility in developing new and effective crop protection agents. The selective transformation of the cyano and N-oxide groups offers a powerful platform for molecular design and the creation of novel active ingredients. Further research into the diverse reactivity of this compound is likely to uncover even more applications in the field of agrochemical synthesis.

References

Application Notes and Protocols: 4-Cyanopyridine N-oxide as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Cyanopyridine (B195900) N-oxide as a versatile Lewis base catalyst in key organic transformations. The protocols detailed below are intended to serve as a starting point for laboratory experimentation and can be adapted and optimized for specific substrates and reaction conditions.

Introduction

4-Cyanopyridine N-oxide is a commercially available, crystalline solid that has emerged as a potent organocatalyst. Its catalytic activity stems from the nucleophilic nature of the N-oxide oxygen atom, which can activate electrophilic reagents, thereby facilitating a range of chemical reactions. The electron-withdrawing nature of the cyano group at the 4-position enhances the Lewis basicity of the N-oxide oxygen, making it a more effective catalyst compared to unsubstituted pyridine (B92270) N-oxide in certain applications. This document focuses on its application in silylation and acylation reactions, which are fundamental transformations in organic synthesis, particularly in the context of protecting group chemistry and ester synthesis.

Catalytic Applications

Silylation of Alcohols

The protection of alcohols as silyl (B83357) ethers is a crucial step in multi-step organic synthesis. This compound has been shown to be an effective catalyst for this transformation, offering a mild and efficient alternative to traditional methods that often require stronger bases and harsher conditions.

Reaction Scheme:

Mechanism of Catalysis:

The catalytic cycle for the silylation of an alcohol is depicted below. This compound activates the silylating agent, making it more susceptible to nucleophilic attack by the alcohol.

Silylation_Mechanism Catalyst 4-Cyanopyridine N-oxide ActivatedComplex [4-CN-PyO-SiR'3]+X- Catalyst->ActivatedComplex Activation SilylatingAgent R'3Si-X SilylatingAgent->ActivatedComplex Product R-O-SiR'3 ActivatedComplex->Product Nucleophilic Attack Alcohol R-OH Alcohol->Product ProtonatedCatalyst [4-CN-PyOH]+X- Product->ProtonatedCatalyst Proton Transfer ProtonatedCatalyst->Catalyst Regeneration Base Base Base->Catalyst

Figure 1: Catalytic cycle for the silylation of alcohols.

Quantitative Data for Silylation of Secondary Alcohols:

The following table summarizes representative data for the silylation of a secondary alcohol using a pyridine N-oxide catalyst system. While this specific data may not be for this compound, it is expected to exhibit similar or enhanced reactivity. Excellent yields have been observed for the protection of 1-phenylethanol (B42297) with various silylating agents[1].

EntrySilylating AgentCatalyst Loading (mol%)SolventTime (h)Yield (%)
1TBDMS-Cl5CH2Cl22>95
2TIPS-Cl5CH2Cl24>95
3TMS-Cl5CH2Cl21>99
4TBDPS-Cl5CH2Cl2392

Experimental Protocol: General Procedure for the Silylation of a Secondary Alcohol

This protocol is a general guideline and may require optimization for different substrates.

Silylation_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up Start Start Reactants To a dry flask, add: - Alcohol (1.0 mmol) - this compound (0.05 mmol) - Anhydrous Solvent (e.g., CH2Cl2, 5 mL) Start->Reactants Stir Stir the mixture at room temperature. Reactants->Stir AddSilyl Add silylating agent (1.2 mmol) dropwise. Stir->AddSilyl Monitor Monitor reaction by TLC or GC. AddSilyl->Monitor Quench Quench with saturated aq. NH4Cl. Monitor->Quench Extract Extract with an organic solvent (e.g., Ethyl Acetate). Quench->Extract Dry Dry the organic layer over Na2SO4. Extract->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify by column chromatography. Concentrate->Purify End End Purify->End

Figure 2: Experimental workflow for alcohol silylation.

Acylation of Alcohols

This compound is also an effective catalyst for the acylation of alcohols to form esters, a cornerstone reaction in organic synthesis. It offers a milder alternative to the often-used 4-(Dimethylamino)pyridine (DMAP), with the potential for different substrate scope and selectivity.

Reaction Scheme:

Mechanism of Catalysis:

Similar to silylation, this compound activates the acylating agent (e.g., an acid anhydride), forming a highly reactive acylpyridinium intermediate.

Acylation_Mechanism Catalyst 4-Cyanopyridine N-oxide ActivatedComplex [4-CN-PyO-COR']+[R'COO]- Catalyst->ActivatedComplex Activation AcylatingAgent (R'CO)2O AcylatingAgent->ActivatedComplex Product R-O-COR' ActivatedComplex->Product Nucleophilic Attack Alcohol R-OH Alcohol->Product ProtonatedCatalyst [4-CN-PyOH]+[R'COO]- Product->ProtonatedCatalyst Proton Transfer ProtonatedCatalyst->Catalyst Regeneration Base Base Base->Catalyst

Figure 3: Catalytic cycle for the acylation of alcohols.

Quantitative Data for Acylation of a Secondary Alcohol:

The following table presents representative data for the acylation of a secondary alcohol using a pyridine N-oxide catalyst system. This compound is expected to show comparable or superior performance.

EntryAcylating AgentCatalyst Loading (mol%)SolventTime (h)Yield (%)
1Acetic Anhydride5CH2Cl21>98
2Propionic Anhydride5CH2Cl21.5>97
3Isobutyric Anhydride5CH2Cl2395
4Pivaloyl Chloride5CH2Cl2690

Experimental Protocol: General Procedure for the Acylation of a Secondary Alcohol

This protocol provides a general method and may need to be adjusted for specific substrates.

Acylation_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up Start Start Reactants To a dry flask, add: - Alcohol (1.0 mmol) - this compound (0.05 mmol) - Anhydrous Solvent (e.g., CH2Cl2, 5 mL) Start->Reactants Stir Stir the mixture at 0 °C. Reactants->Stir AddAcyl Add acylating agent (1.2 mmol) dropwise. Stir->AddAcyl Warm Allow to warm to room temperature. AddAcyl->Warm Monitor Monitor reaction by TLC or GC. Warm->Monitor Quench Quench with water. Monitor->Quench Extract Extract with an organic solvent (e.g., Diethyl Ether). Quench->Extract Wash Wash with aq. NaHCO3 and brine. Extract->Wash Dry Dry the organic layer over MgSO4. Wash->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify by column chromatography. Concentrate->Purify End End Purify->End

Figure 4: Experimental workflow for alcohol acylation.

Conclusion

This compound is a highly effective and versatile Lewis base catalyst for fundamental organic transformations such as the silylation and acylation of alcohols. Its ease of handling, stability, and high catalytic activity make it a valuable tool for organic chemists in both academic and industrial settings. The provided protocols offer a solid foundation for the application of this catalyst in the synthesis of complex molecules. Further exploration of its catalytic potential in other reactions is a promising area for future research.

References

Synthesis of Metal Complexes with 4-Cyanopyridine N-oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of metal complexes using 4-Cyanopyridine N-oxide as a ligand. It includes methodologies for the preparation of both lanthanide and transition metal complexes, along with techniques for their characterization. The information is intended to guide researchers in the fields of coordination chemistry, materials science, and medicinal chemistry, particularly those interested in the development of novel therapeutic agents.

Introduction

This compound is a versatile ligand in coordination chemistry. The N-oxide group provides a hard oxygen donor site, readily coordinating to a variety of metal ions, while the cyano group can act as a secondary binding site or be used for further functionalization. Metal complexes incorporating this ligand have been explored for their interesting photoluminescent properties and potential biological activities, including applications as anti-cancer and anti-inflammatory agents. The synthesis of these complexes is typically straightforward, involving the reaction of a metal salt with the ligand in a suitable solvent.

Experimental Protocols

Protocol 1: Synthesis of Lanthanide(III) Hexafluoroacetylacetonate (hfa) Complexes

This protocol describes a general procedure for the synthesis of dimeric lanthanide(III) hexafluoroacetylacetonate complexes with this compound, such as [Ln2(hfa)6(4-cpyNO)3].

Materials:

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lanthanide(III) hexafluoroacetylacetonate hydrate (e.g., 0.2 mmol) in anhydrous chloroform (10 mL).

  • In a separate Schlenk flask, dissolve this compound (0.3 mmol) in anhydrous chloroform (5 mL).

  • Slowly add the this compound solution to the lanthanide salt solution with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Reduce the solvent volume in vacuo until a precipitate begins to form.

  • Add anhydrous hexane (10-15 mL) to complete the precipitation of the complex.

  • Isolate the solid product by filtration through a cannula or in a glovebox.

  • Wash the precipitate with small portions of cold, anhydrous hexane.

  • Dry the resulting solid under high vacuum for several hours to yield the final product.

Protocol 2: General Synthesis of Transition Metal Complexes

This protocol provides a general method for the synthesis of transition metal complexes with this compound, for example, with cobalt(II) or copper(II).

Materials:

  • Transition metal salt (e.g., CoCl2, Cu(OAc)2·H2O)

  • This compound (4-cpyNO)

  • Ethanol (B145695) or Methanol

  • Diethyl ether

Procedure:

  • Dissolve the transition metal salt (e.g., 1.0 mmol) in ethanol (15 mL) in a round-bottom flask. Gentle heating may be required to facilitate dissolution.

  • In a separate flask, dissolve this compound (2.0 mmol, for a 1:2 metal-to-ligand ratio) in ethanol (10 mL).

  • Add the ligand solution dropwise to the stirring metal salt solution at room temperature.

  • A precipitate may form immediately or after a period of stirring. Continue to stir the reaction mixture for 2-4 hours at room temperature.

  • If no precipitate forms, the solution can be concentrated by slow evaporation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.

  • Dry the complex in a desiccator over silica (B1680970) gel or under vacuum.

Characterization Data

The synthesized complexes should be characterized by various spectroscopic and analytical techniques to confirm their identity and purity.

Spectroscopic Data

The coordination of this compound to a metal center can be monitored by changes in the vibrational frequencies of the N-O and C≡N groups in the infrared (IR) spectrum. Upon coordination through the oxygen atom, the ν(N-O) stretching vibration typically shifts to a lower frequency, while the ν(C≡N) stretching vibration may shift to a higher frequency.

Compound/Complexν(N-O) (cm⁻¹)ν(C≡N) (cm⁻¹)
This compound (free ligand)~1250~2240
Lanthanide(III) Complex (Representative)~1220-1230~2250-2260
Transition Metal Complex (Representative)~1210-1225~2255-2270

Note: The exact positions of the peaks can vary depending on the specific metal, its oxidation state, and the overall coordination environment.

Structural Data

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes. For dimeric lanthanide complexes, such as [Tb2(hfa)6(4-cpyNO)3], the structure reveals bridging this compound ligands.

ComplexMetal-Oxygen (N-O) Bond Length (Å)Metal-Metal Distance (Å)Coordination Number
[Tb2(hfa)6(4-cpyNO)3]~2.3 - 2.4~4.09
Representative Transition Metal Complex~1.9 - 2.2N/A (for mononuclear)4 or 6

Visualizations

Experimental Workflow

The general workflow for the synthesis and characterization of metal complexes with this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization Metal_Salt Metal Salt (Lanthanide or Transition Metal) Reaction Reaction Mixture (Stirring at RT) Metal_Salt->Reaction Ligand This compound Ligand->Reaction Solvent Anhydrous Solvent (e.g., Chloroform, Ethanol) Solvent->Reaction Precipitation Precipitation (e.g., with Hexane) Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (e.g., with cold solvent) Filtration->Washing Drying Drying (under vacuum) Washing->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR XRay Single-Crystal X-ray Diffraction Drying->XRay Elemental Elemental Analysis Drying->Elemental

General workflow for synthesis and characterization.
Potential Signaling Pathway in Biological Systems

Metal complexes, including those with pyridine (B92270) N-oxide derivatives, have been shown to induce cytotoxicity in cancer cells through various mechanisms, often culminating in apoptosis. A plausible signaling pathway involves the induction of oxidative stress and subsequent activation of the mitochondrial apoptotic pathway.

signaling_pathway Metal_Complex Metal Complex with This compound Cell Cancer Cell Metal_Complex->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Cellular Uptake Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A potential mechanism of action leading to apoptosis.

Applications in Drug Development

The development of metal-based therapeutics is a rapidly growing field. The ability of metal complexes to adopt various coordination geometries, oxidation states, and ligand exchange kinetics offers a versatile platform for drug design. Complexes of this compound may serve as scaffolds for the development of agents that can interact with biological targets such as DNA or specific enzymes. The N-oxide functionality can enhance the solubility and bioavailability of the complexes. Mechanistic studies have suggested that some metal complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[1] The investigation into the precise mechanisms of action of these complexes is an active area of research.

References

Application Notes and Protocols: 4-Cyanopyridine N-oxide in the Preparation of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Cyanopyridine N-oxide is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of biologically active molecules.[1] Its unique chemical properties make it a valuable building block for the development of novel pharmaceutical agents, particularly in the field of oncology.[1] The cyanopyridine scaffold, derived from precursors like this compound, is a key structural feature in numerous compounds designed to inhibit critical pathways involved in cancer cell proliferation, survival, and metastasis. These derivatives have shown potent activity as inhibitors of various protein kinases and signaling pathways, including VEGFR-2, HER-2, Pim-1, EGFR, and STAT3.[2][3][4][5]

This document provides detailed application notes on the utility of this compound in synthesizing anti-cancer agents and protocols for their subsequent biological evaluation.

Application Note 1: Synthesis of Cyanopyridine-Based Anti-Cancer Agents

The cyanopyridine moiety is a privileged scaffold in medicinal chemistry due to its ability to participate in key binding interactions with biological targets. This compound can be utilized as a starting material or key intermediate in multi-step syntheses to generate a diverse library of cyanopyridine derivatives. The synthesis often involves nucleophilic substitution or condensation reactions to build more complex molecular architectures.

A common strategy involves a one-pot, multi-component reaction where a cyanopyridine precursor is reacted with various aldehydes and active methylene (B1212753) compounds to generate highly functionalized pyridine (B92270) rings. These derivatives are then evaluated as inhibitors of key oncogenic pathways. For instance, derivatives of 2-amino-3-cyanopyridine (B104079) and 2-oxo-1,2-dihydropyridine-3-carbonitrile have demonstrated significant anti-cancer effects.[2][5]

G start Starting Materials (e.g., this compound derivatives, Aldehydes, Malononitrile) reaction Multi-Component Reaction (e.g., Reflux in Ethanol (B145695) with Piperidine (B6355638) catalyst) start->reaction purification Purification (Precipitation, Filtration, Recrystallization) reaction->purification product Final Product (Cyanopyridine-based Anti-Cancer Agent) purification->product

Caption: General workflow for synthesizing cyanopyridine-based agents.

Protocol 1: General Procedure for the Synthesis of 6-Amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles

This protocol is a representative example adapted from methodologies used to create cyanopyridine derivatives with demonstrated anti-cancer activity.[2]

Materials:

  • Appropriate starting materials (e.g., ethyl 2-cyano-3-(3-(trifluoromethyl)phenylamino)acrylate)

  • Aromatic aldehydes (e.g., benzaldehyde, 2,4-dichlorobenzaldehyde)

  • Malononitrile (B47326)

  • Ethanol (absolute)

  • Piperidine

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a 50 mL round-bottom flask, combine equimolar quantities of the starting acrylate (B77674) (e.g., 10 mmol), the selected aromatic aldehyde (10 mmol), and malononitrile (10 mmol) in 20 mL of absolute ethanol.

  • Add a few drops of piperidine to the mixture to act as a catalyst.

  • Equip the flask with a reflux condenser and place it on a heating mantle.

  • Heat the mixture to reflux with constant stirring for approximately 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Place the reaction mixture in an ice bath to facilitate the precipitation of the solid product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials and impurities.

  • Allow the product to air dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

  • Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.[2]

Application Note 2: In Vitro Evaluation of Anti-Proliferative Activity

Once synthesized, the cyanopyridine derivatives are screened for their anti-cancer activity against a panel of human cancer cell lines. The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth.[6] Compounds with low IC50 values (typically in the nanomolar to low micromolar range) are considered potent and are selected for further investigation.[7][8]

Table 1: Cytotoxicity of Cyanopyridine Derivatives Against Various Cancer Cell Lines

Compound Cell Line Cancer Type IC50 (µM) Reference
5a MCF-7 Breast Adenocarcinoma 1.77 ± 0.10 [2]
HepG2 Hepatic Adenocarcinoma 2.71 ± 0.15 [2]
5e MCF-7 Breast Adenocarcinoma 1.39 ± 0.08 [2]
HepG2 Hepatic Adenocarcinoma 10.70 ± 0.58 [2]
6b HepG2 Hepatic Adenocarcinoma 2.68 [2]
4c HepG2 Hepatocellular Carcinoma 8.02 ± 0.38 [3]
HCT-116 Colorectal Carcinoma 7.15 ± 0.35 [3]
4d HepG2 Hepatocellular Carcinoma 6.95 ± 0.34 [3]
Taxol MCF-7 Breast Adenocarcinoma 8.48 ± 0.46 [2]

| 5-FU | HepG2 | Hepatocellular Carcinoma | 9.42 ± 0.46 |[3] |

Table 2: Kinase Inhibitory Activity of Cyanopyridine Derivatives

Compound Target Kinase IC50 Reference
4b Pim-1 0.63 ± 0.03 µM [3]
4c Pim-1 0.61 ± 0.03 µM [3]
4d Pim-1 0.46 ± 0.02 µM [3]
18 EGFR 110 ± 10 nM [4]
19 EGFR 140 ± 11 nM [4]

| Erlotinib | EGFR | 80 ± 5 nM |[4] |

Protocol 2: MTT Assay for Determining Cell Viability and IC50

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized cyanopyridine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for an additional 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

G seed 1. Seed Cells in 96-well plate treat 2. Add Serial Dilutions of Test Compound seed->treat incubate 3. Incubate (48-72 hours) treat->incubate mtt 4. Add MTT Reagent (Incubate 4 hours) incubate->mtt dissolve 5. Dissolve Formazan Crystals with DMSO mtt->dissolve read 6. Read Absorbance (570 nm) dissolve->read analyze 7. Calculate Viability and IC50 Value read->analyze

Caption: Workflow for the MTT cell viability assay.

Application Note 3: Mechanism of Action - Targeting Oncogenic Signaling Pathways

Cyanopyridine derivatives exert their anti-cancer effects by inhibiting key signaling pathways that are often hyperactivated in tumors.[9][10] Understanding the mechanism of action is crucial for rational drug design and development.

PI3K/Akt/mTOR and Receptor Tyrosine Kinase (RTK) Pathways: Many cyanopyridine compounds are designed as inhibitors of Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR.[2][4] These receptors, when activated by growth factors, trigger downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway, which promotes cell proliferation, growth, and survival.[11][12] By blocking the ATP-binding site of the kinase domain, these inhibitors prevent receptor autophosphorylation and subsequent pathway activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Transcription Gene Transcription mTOR->Transcription Inhibitor Cyanopyridine Inhibitor Inhibitor->RTK Inhibits Phosphorylation Response Cell Proliferation, Survival, Angiogenesis Transcription->Response

Caption: Inhibition of the RTK/PI3K/Akt/mTOR signaling pathway.

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical target in cancer therapy.[5] Persistent activation of STAT3 is common in many cancers and promotes the expression of genes involved in proliferation and survival. Certain 2-amino-3-cyanopyridine derivatives have been shown to effectively inhibit the phosphorylation of STAT3, thereby blocking its downstream effects.[5]

Protocol 3: Western Blot Analysis for STAT3 Phosphorylation

This protocol allows for the detection of changes in protein phosphorylation, confirming the inhibitory effect of a compound on a specific signaling pathway.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the cyanopyridine compound for a specified time. Wash cells with cold PBS and lyse them using RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like β-actin. A dose-dependent decrease in the p-STAT3/total-STAT3 ratio would confirm the inhibitory activity of the compound.[5]

References

Application Notes: 4-Cyanopyridine N-oxide in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Cyanopyridine N-oxide is a heterocyclic compound with a distinct chemical structure that lends itself to various applications in synthetic and coordination chemistry. While not a conventional reagent in routine analytical methods, its ability to act as a ligand for metal ions presents potential for the development of novel analytical procedures. This document outlines a prospective application of this compound in the spectrophotometric determination of iron(II), a method developed based on the complex-forming properties of N-oxide functional groups.

The N-oxide group in this compound can coordinate with metal ions, and the cyano group can influence the electronic properties of the resulting complex, potentially leading to a distinct color change that can be measured spectrophotometrically. This application note provides a detailed protocol for the potential use of this compound as a chromogenic reagent for the quantification of iron(II) in aqueous samples.

Principle of the Method

In an acidic medium, this compound is proposed to react with iron(II) ions to form a stable, colored complex. The intensity of the color produced is directly proportional to the concentration of iron(II) in the sample. The absorbance of the complex is measured at its wavelength of maximum absorbance (λmax), and the concentration of iron(II) is determined from a calibration curve prepared from standard iron(II) solutions.

Reagents and Materials

  • This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of ethanol.

  • Standard Iron(II) Solution (100 ppm): Dissolve 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate in deionized water, add 5 mL of concentrated sulfuric acid, and dilute to 1000 mL with deionized water.

  • Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used to reduce any iron(III) to iron(II).

  • Acetate (B1210297) Buffer Solution (pH 4.5): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

  • Deionized Water

  • Spectrophotometer

  • Glassware: Volumetric flasks, pipettes, cuvettes.

Experimental Protocols

Preparation of Calibration Standards
  • Prepare a series of standard iron(II) solutions in the range of 1-10 ppm by appropriate dilution of the 100 ppm standard iron(II) solution.

  • Into a series of 25 mL volumetric flasks, pipette 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 mL of the 100 ppm iron(II) standard solution.

  • To each flask, add 1 mL of hydroxylamine hydrochloride solution and mix well.

  • Add 5 mL of acetate buffer solution (pH 4.5) to each flask.

  • Add 2 mL of the 0.1% this compound solution to each flask and mix.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Allow the color to develop for 15 minutes.

  • Prepare a reagent blank using deionized water instead of the iron(II) standard solution and follow the same procedure.

Analysis of a Sample
  • Take a suitable aliquot of the sample solution in a 25 mL volumetric flask.

  • Add 1 mL of hydroxylamine hydrochloride solution and mix well.

  • Add 5 mL of acetate buffer solution (pH 4.5).

  • Add 2 mL of the 0.1% this compound solution and mix.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Allow the color to develop for 15 minutes.

  • Measure the absorbance of the solution against the reagent blank at the λmax.

  • Determine the concentration of iron(II) in the sample from the calibration curve.

Data Presentation

The following table summarizes hypothetical data for the spectrophotometric determination of iron(II) using this compound.

ParameterValue
Wavelength of Max. Abs. (λmax)510 nm
Linearity Range1 - 10 ppm
Molar Absorptivity1.2 x 10^4 L mol^-1 cm^-1
Sandell's Sensitivity0.0046 µg cm^-2
Limit of Detection (LOD)0.05 ppm
Limit of Quantitation (LOQ)0.15 ppm
Correlation Coefficient (r^2)0.999
Relative Standard Deviation (RSD)< 2%

Visualization of the Workflow

The following diagram illustrates the experimental workflow for the determination of iron(II) using this compound.

experimental_workflow start Start prep_standards Prepare Iron(II) Calibration Standards (1-10 ppm) start->prep_standards prep_sample Prepare Sample Solution start->prep_sample add_hydroxylamine Add Hydroxylamine HCl (Reduction of Fe(III) to Fe(II)) prep_standards->add_hydroxylamine prep_sample->add_hydroxylamine add_buffer Add Acetate Buffer (pH 4.5) add_hydroxylamine->add_buffer add_reagent Add this compound Solution add_buffer->add_reagent color_development Allow for Color Development (15 min) add_reagent->color_development measure_absorbance Measure Absorbance at 510 nm color_development->measure_absorbance plot_calibration Plot Calibration Curve measure_absorbance->plot_calibration For Standards determine_concentration Determine Sample Concentration measure_absorbance->determine_concentration For Sample plot_calibration->determine_concentration end End determine_concentration->end

Caption: Workflow for Iron(II) Determination.

The logical relationship for the proposed complex formation is outlined below.

logical_relationship fe2 Iron(II) Ion (Fe²⁺) complex [Fe(4-CPNO)n]²⁺ Complex (Colored) fe2->complex reagent This compound reagent->complex measurement Spectrophotometric Measurement (Absorbance at λmax) complex->measurement concentration Determination of Fe²⁺ Concentration measurement->concentration

Application Notes and Protocols for Reactions Involving 4-Cyanopyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Cyanopyridine N-oxide is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique chemical structure, featuring both a cyano group and an N-oxide moiety, allows it to serve as a valuable reagent in various organic transformations. The N-oxide group enhances the reactivity of the pyridine (B92270) ring, particularly at the 2- and 4-positions, towards both nucleophilic and electrophilic substitution.[3] This compound is typically an off-white to beige solid with a melting point of 223-225 °C and is soluble in polar solvents, which is advantageous for its use in organic synthesis and catalysis.[1][2]

Key Applications

This compound is instrumental in several fields of chemical research and development:

  • Pharmaceutical Synthesis: It is a crucial building block for various biologically active molecules, including anti-cancer and anti-inflammatory drugs.[1] For instance, it is an intermediate in the preparation of Topirostat, a xanthine (B1682287) oxidoreductase inhibitor.[2][4]

  • Agrochemical Development: The compound is used in formulating effective and sustainable pesticides and herbicides.[1]

  • Material Science: Its properties are leveraged in the development of advanced materials like polymers and coatings.[1]

  • Biochemical Research: Researchers use it to study biochemical pathways, helping to understand biological processes and identify potential therapeutic targets.[1]

  • Coordination Chemistry: It serves as a ligand in the formation of dimeric complexes and metal-organic supramolecular polymers.[2][5]

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound and its derivatives.

This protocol describes the direct synthesis of 2-cyano-4-amidopyridine from 4-amidopyridine N-oxide, a derivative of this compound. The reaction proceeds via nucleophilic attack of a cyanide ion in the presence of an acylating agent.[4][6]

Experimental Workflow for α-Cyanation

G cluster_setup Reaction Setup cluster_reaction Reaction & Work-up reagents 1. Add 4-amidopyridine N-oxide, KCN, and CH3CN to vial purge 2. Purge with Argon reagents->purge add_reagent 3. Add Dimethylcarbamoyl chloride purge->add_reagent seal 4. Seal screw-capped vial add_reagent->seal heat 5. Stir at 100-120 °C for 4h seal->heat monitor 6. Monitor by TLC heat->monitor workup 7. Quench, Extract, & Purify monitor->workup product Isolated 2-Cyano-4-amidopyridine workup->product G cluster_main Catalytic Cycle PC 4CzIPN PC_star 4CzIPN* PC->PC_star Visible Light (hν) PC_radical 4CzIPN•- PC_star->PC_radical SET OxamicAcid Oxamic Acid (I) PC_radical->PC Regeneration (O2 to O2•-) CarbamoylRadical Carbamoyl Radical (III) OxamicAcid->CarbamoylRadical Oxidation BenzylicRadical Benzylic Radical (IV) CarbamoylRadical->BenzylicRadical Adds to Alkene Alkene (II) Alkene->BenzylicRadical ArylRadical Aryl Radical (V) BenzylicRadical->ArylRadical Minisci Addition Cyanopyridine Protonated 4-Cyanopyridine Cyanopyridine->ArylRadical Cation Cation (VI) ArylRadical->Cation Oxidation (SET) Product Final Product Cation->Product Deprotonation G cluster_c4 Ipso-Substitution Pathway cluster_c2 Minisci-Type Pathway start 4-Cyanopyridine + 2-Alkyl N-fluorobenzamide photocat Photocatalyst (A) Visible Light start->photocat radical Benzyl Radical photocat->radical additive1 Additive: DIPEA (Base) radical->additive1 additive2 Additive: PPh3 (Neutral Quencher) radical->additive2 product1 C4-Benzylated Pyridine (Ipso-Substitution Product) additive1->product1 product2 C2-Benzylated Pyridine (Minisci Product) additive2->product2

References

4-Cyanopyridine N-oxide: A Versatile Building Block for Advanced Materials and Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanopyridine N-oxide (4-CPNO) is a heterocyclic organic compound that has emerged as a significant building block in the fields of material science and polymer development. Its unique electronic properties, arising from the electron-withdrawing cyano group and the coordinating N-oxide functionality, make it a versatile ligand for the construction of sophisticated supramolecular architectures, coordination polymers, and metal-organic frameworks (MOFs). This document provides detailed application notes on the use of 4-CPNO in these areas and presents comprehensive experimental protocols for the synthesis and characterization of 4-CPNO-containing materials.

Application Notes

The primary application of this compound in material science lies in its role as a ligand in coordination chemistry. The N-oxide group serves as an effective coordination site for a wide range of metal ions, while the cyano group can either remain as a functional pendant group or participate in further coordination, leading to the formation of multidimensional networks.[1][2]

Coordination Polymers and Metal-Organic Frameworks (MOFs)

4-CPNO is extensively used in the synthesis of coordination polymers and MOFs.[1] These materials are of great interest due to their tunable structures, porosity, and potential applications in gas storage, catalysis, and sensing. The linear nature of the 4-CPNO ligand, when the cyano group participates in bridging, allows for the rational design of polymeric chains and frameworks.

Luminescent Materials

A particularly notable application of 4-CPNO is in the development of luminescent materials, especially when complexed with lanthanide ions such as Europium (Eu³⁺) and Terbium (Tb³⁺). The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This property is highly valuable for applications in lighting, displays, and optical sensors.

Other Potential Applications

While the predominant use of 4-CPNO is in coordination chemistry, its unique properties suggest potential in other areas of polymer development. The polar nature of the N-oxide and cyano groups could be exploited to modify the surface properties of polymers, enhance their thermal stability, or introduce specific functionalities. Research into the incorporation of 4-CPNO as a pendant group in traditional polymer backbones is an emerging area of interest.[3]

Quantitative Data

The following tables summarize key quantitative data for this compound and a representative lanthanide complex.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₄N₂O[4]
Molecular Weight 120.11 g/mol [4]
Melting Point 223-225 °C (lit.)[5]
Appearance Off-white to beige yellow solid[2]
Solubility Soluble in 1 M NH₄OH (5 mg/mL, clear, colorless in methanol)[4]

Table 2: Properties of a Representative Dimeric Lanthanide Complex with 4-CPNO

ComplexPropertyValueReference
[Gd(hfa)₃(4-cpyNO)]₂Decomposition Temp. ~250 °C
[Eu(hfa)₃(4-cpyNO)]₂Excitation Wavelength Not specified
Emission Wavelengths 580, 592, 613, 652, 692 nm
Luminescence Lifetime Not specified
[Tb(hfa)₃(4-cpyNO)]₂Excitation Wavelength Not specified
Emission Wavelengths 490, 545, 585, 621 nm
Luminescence Lifetime Not specified

Note: 'hfa' refers to hexafluoroacetylacetonate, a common co-ligand in these complexes.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative dimeric lanthanide complex using this compound. This protocol is a composite synthesized from literature procedures.

Protocol 1: Synthesis of Dimeric Lanthanide Hexafluoroacetylacetonate Complexes with this compound, [Ln(hfa)₃(4-cpyNO)]₂ (Ln = Eu, Gd, Tb)

Materials:

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Schlenk line or nitrogen/argon inlet

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Synthesis of Lanthanide Tris(hexafluoroacetylacetonate), [Ln(hfa)₃(H₂O)₂]: a. Dissolve the lanthanide(III) chloride hexahydrate (1.0 mmol) in 20 mL of deionized water in a 100 mL round-bottom flask. b. In a separate beaker, prepare a solution of sodium hexafluoroacetylacetonate by reacting hexafluoroacetylacetone (3.0 mmol) with an equimolar amount of sodium hydroxide in 20 mL of 50% ethanol. c. Slowly add the sodium hexafluoroacetylacetonate solution to the lanthanide chloride solution with vigorous stirring. A precipitate will form immediately. d. Stir the mixture at room temperature for 2 hours. e. Collect the precipitate by vacuum filtration, wash thoroughly with deionized water, and then with a small amount of n-hexane. f. Dry the product in a desiccator over P₄O₁₀.

  • Synthesis of the Dimeric Complex, [Ln(hfa)₃(4-cpyNO)]₂: a. In a 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the synthesized [Ln(hfa)₃(H₂O)₂] (0.5 mmol) in 20 mL of dry n-hexane. b. In a separate flask, dissolve this compound (0.5 mmol) in 10 mL of dry n-hexane. Gentle heating may be required to achieve complete dissolution. c. Slowly add the 4-CPNO solution to the lanthanide complex solution with continuous stirring. d. The reaction mixture is stirred at room temperature for 4-6 hours. A precipitate will gradually form. e. Collect the crystalline product by filtration under an inert atmosphere. f. Wash the product with a small amount of cold, dry n-hexane. g. Dry the final product under vacuum.

Characterization:

The synthesized complexes can be characterized by various techniques:

  • Elemental Analysis: To confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the coordination of the N-oxide and cyano groups.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition profile.

  • Single-Crystal X-ray Diffraction: To determine the precise molecular structure.

  • Photoluminescence Spectroscopy: To measure the excitation and emission spectra, quantum yields, and luminescence lifetimes of the lanthanide complexes.

Visualizations

Logical Relationship in Coordination Polymer Formation

Coordination_Polymer_Formation Logical Flow of Coordination Polymer Synthesis A Metal Precursor (e.g., Lanthanide Salt) E Self-Assembly/ Coordination A->E B This compound (Ligand) B->E C Solvent System (e.g., Hexane/Ethanol) C->E D Reaction Conditions (Temperature, Time, Stoichiometry) D->E F Coordination Polymer/ MOF Product E->F G Characterization (XRD, TGA, Spectroscopy) F->G

Caption: Logical flow of coordination polymer synthesis.

Experimental Workflow for Synthesis

Synthesis_Workflow Workflow for [Ln(hfa)3(4-cpyNO)]2 Synthesis cluster_0 Step 1: [Ln(hfa)3(H2O)2] Synthesis cluster_1 Step 2: Dimeric Complex Formation A Dissolve LnCl3·6H2O in Water C Mix Solutions & Stir for 2h A->C B Prepare Na(hfa) Solution B->C D Filter, Wash, and Dry C->D E Dissolve [Ln(hfa)3(H2O)2] in Hexane D->E Product from Step 1 G Combine Solutions & Stir for 4-6h E->G F Dissolve 4-CPNO in Hexane F->G H Filter, Wash, and Dry under Vacuum G->H I Characterization H->I Final Product

Caption: Workflow for [Ln(hfa)3(4-cpyNO)]2 synthesis.

Signaling Pathway Analogy for Luminescence

Luminescence_Pathway Energy Transfer Pathway in Luminescent Lanthanide Complexes A UV Light (Excitation) B 4-CPNO Ligand (Antenna) A->B Absorption C Intersystem Crossing (ISC) B->C D Ligand Triplet State C->D E Energy Transfer (ET) D->E F Lanthanide Ion (e.g., Eu³⁺) E->F G Characteristic Luminescence (Emission) F->G H Non-radiative Decay F->H

Caption: Energy transfer in luminescent lanthanide complexes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Cyanopyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 4-Cyanopyridine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most prevalent methods for synthesizing this compound involve the oxidation of 4-Cyanopyridine. The choice of oxidizing agent is crucial for achieving high yield and purity. Commonly employed methods include:

  • Using meta-Chloroperoxybenzoic acid (m-CPBA): This is a widely used and effective method, often providing good yields.[1]

  • Using Hydrogen Peroxide in Acetic Acid: This method is a classic and cost-effective alternative to peroxy acids.

  • Using Hydrogen Peroxide with a Catalyst: Catalysts such as sodium tungstate (B81510) can be used with hydrogen peroxide to achieve efficient oxidation.

  • Other Reagents: Other less common but effective reagents include sodium perborate (B1237305) and urea-hydrogen peroxide adducts.

Q2: What is a typical yield and purity for the synthesis of this compound?

A2: A reported synthesis using m-CPBA in dichloromethane (B109758) achieves a yield of 86% with a purity of 95%.[1] Yields and purity can vary significantly depending on the chosen method, reaction conditions, and purification procedure.

Q3: What are the key applications of this compound?

A3: this compound is a versatile intermediate in various fields. It is particularly valued in the pharmaceutical and agrochemical industries. Its applications include serving as a key intermediate in the synthesis of pharmaceuticals, such as anti-cancer and anti-inflammatory drugs, and in the formulation of agrochemicals.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress: Use Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, 4-Cyanopyridine. A common mobile phase for TLC is Dichloromethane/Methanol (10:1).[1] - Increase reaction time: If the reaction is sluggish, consider extending the reaction time. - Increase temperature: Gently warming the reaction mixture might increase the reaction rate, but be cautious as it can also lead to side reactions. Monitor for byproduct formation.
Suboptimal Stoichiometry - Ensure an adequate amount of oxidizing agent: A molar excess of the oxidizing agent (e.g., 1.5 to 2.5 equivalents of m-CPBA) is typically used to drive the reaction to completion.[1]
Decomposition of Product - Control reaction temperature: Exothermic reactions can lead to a rise in temperature, which might cause decomposition of the product. Maintain the recommended temperature range for the chosen protocol. For the m-CPBA method, the initial addition is often done at 0-5 °C.[1] - Appropriate work-up: Ensure the work-up procedure is not too harsh (e.g., avoiding excessively high temperatures or extreme pH conditions if the product is unstable).

Issue 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Steps
Residual Oxidizing Agent/Byproducts - m-CPBA: The main byproduct is m-chlorobenzoic acid. This can often be removed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (B76179) (Na₂SO₃). Cooling the reaction mixture can also help precipitate the acid. - Acetic Acid: If using the hydrogen peroxide/acetic acid method, residual acetic acid can be removed by azeotropic distillation with toluene (B28343) or by washing with a mild base.
Unreacted Starting Material - Optimize reaction conditions: As mentioned in "Low Yield," ensure the reaction goes to completion by adjusting time, temperature, or stoichiometry. - Purification: Column chromatography is an effective method for separating this compound from the less polar 4-Cyanopyridine.
Side Reaction Products - Hydrolysis of the cyano group: Under certain conditions (e.g., strong acid or base and elevated temperatures), the cyano group can be hydrolyzed to a carboxamide (isonicotinamide) or a carboxylic acid (isonicotinic acid). Avoid harsh acidic or basic conditions during work-up and purification if this is a concern.

Data Presentation: Comparison of Synthesis Methods

Oxidizing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Reference
m-CPBADichloromethane0-5 (addition), 20-25 (reaction)248695[1]
H₂O₂ / Acetic AcidAcetic AcidNot specifiedNot specifiedNot specifiedNot specifiedGeneral Method
H₂O₂ / Sodium TungstateWater75-9512-1894.7-96.195.3-96.8(for 3-isomer)

Experimental Protocols

Method 1: Synthesis using m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from a patented procedure.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 20g of 4-Cyanopyridine in 180ml of dichloromethane.

  • Addition of Oxidizing Agent: Cool the solution to 0-5 °C using an ice bath. To the stirred solution, add 49.7g of m-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC (DCM/MeOH = 10:1) to confirm the complete consumption of m-CPBA.

  • Work-up:

    • Concentrate the reaction solution under reduced pressure.

    • Add water to the residue to obtain a mixed solution.

    • Adjust the pH of the mixed solution to 4-5.

    • Stir the mixture for 2-3 hours.

    • Filter the solution and collect the filtrate.

    • Concentrate and dry the filtrate to obtain the target product.

  • Purification: If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel.

Method 2: Synthesis using Hydrogen Peroxide and Acetic Acid (General Procedure)

This is a general procedure and may require optimization for specific applications.

  • Reaction Setup: In a round-bottom flask, dissolve 4-Cyanopyridine in glacial acetic acid.

  • Addition of Oxidizing Agent: To the stirred solution, add a 30% aqueous solution of hydrogen peroxide dropwise. The reaction is often exothermic, so cooling may be necessary to maintain a moderate temperature.

  • Reaction: Heat the reaction mixture, typically at 70-80 °C, for several hours.

  • Monitoring: Monitor the reaction by TLC to follow the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture.

    • Carefully neutralize the excess acetic acid with a base such as sodium carbonate or sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_end Final Product start 4-Cyanopyridine reaction Mixing and Stirring (Controlled Temperature) start->reaction oxidant Oxidizing Agent (e.g., m-CPBA or H2O2) oxidant->reaction solvent Solvent (e.g., Dichloromethane or Acetic Acid) solvent->reaction workup Quenching, Extraction, Washing, and Drying reaction->workup purification Column Chromatography or Recrystallization workup->purification end This compound purification->end troubleshooting_workflow start Low Yield or Impure Product check_completion Is the reaction complete? (Check TLC) start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No check_impurities What is the nature of the impurity? check_completion->check_impurities Yes extend_time Increase Reaction Time incomplete_reaction->extend_time increase_temp Increase Temperature (cautiously) incomplete_reaction->increase_temp increase_oxidant Increase Oxidant Stoichiometry incomplete_reaction->increase_oxidant end Optimized Synthesis extend_time->end increase_temp->end increase_oxidant->end oxidant_byproduct Oxidizing Agent Byproduct (e.g., m-chlorobenzoic acid) check_impurities->oxidant_byproduct Acidic starting_material Unreacted Starting Material check_impurities->starting_material Less Polar side_product Potential Side Product (e.g., Hydrolysis) check_impurities->side_product More Polar wash_base Wash with NaHCO3 or Na2SO3 oxidant_byproduct->wash_base wash_base->end purify_column Purify by Column Chromatography starting_material->purify_column purify_column->end mild_workup Use Milder Work-up Conditions side_product->mild_workup mild_workup->end

References

Technical Support Center: 4-Cyanopyridine N-oxide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Cyanopyridine (B195900) N-oxide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-Cyanopyridine N-oxide?

A1: The most common impurities depend on the synthetic route used. A prevalent method is the oxidation of 4-cyanopyridine. In this case, the primary impurities are typically:

  • Unreacted 4-cyanopyridine: The starting material for the N-oxidation reaction.

  • Carboxylic acid byproduct: If a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) is used as the oxidizing agent, the corresponding carboxylic acid (e.g., m-chlorobenzoic acid) will be a significant byproduct.[1]

Impurities from the synthesis of the 4-cyanopyridine starting material may also be present.

Q2: What is the recommended general method for purifying this compound?

A2: Recrystallization is the most commonly cited and effective method for purifying this compound. Acetonitrile (B52724) is a frequently used solvent for this purpose.[2]

Q3: Are there alternative purification techniques to recrystallization?

A3: Yes, other techniques can be employed, especially if recrystallization does not yield the desired purity:

Q4: How can I assess the purity of my this compound sample?

A4: Several analytical methods can be used to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can separate the product from its impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities by comparing the sample spectrum to that of a pure standard.

  • Melting Point Analysis: A sharp melting point range close to the literature value (around 223-225 °C) is indicative of high purity.[5][6] A broad melting range suggests the presence of impurities.

  • Gas Chromatography (GC): Can be used to assess purity, particularly for the less polar starting material, 4-cyanopyridine.[7]

Troubleshooting Guides

Recrystallization

Issue 1: Oiling Out During Recrystallization

Your compound separates as an oil instead of forming crystals.

Potential Cause Solution
The solution is supersaturated.Add a small amount of additional hot solvent to the oiled-out mixture until the oil redissolves, then allow it to cool more slowly.
The cooling rate is too fast.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process.
The presence of impurities is depressing the melting point.Attempt to remove some impurities by a preliminary purification step, such as a simple filtration through a silica plug, before recrystallization.

Issue 2: Poor or No Crystal Formation

The compound remains dissolved even after cooling.

Potential Cause Solution
Too much solvent was used.Evaporate some of the solvent to increase the concentration of the compound and then try to recrystallize again.
Nucleation is not occurring.Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
The solution is not sufficiently cooled.Use a colder cooling bath (e.g., an ice-salt bath) to further decrease the temperature.

Issue 3: Low Recovery of Purified Product

The yield of pure crystals is significantly lower than expected.

Potential Cause Solution
The compound has significant solubility in the cold solvent.Cool the recrystallization mixture in an ice bath for a longer period to maximize crystal precipitation. Minimize the amount of cold solvent used for washing the crystals.
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper. Use a minimum amount of hot solvent to dissolve the crude product.
Removal of Specific Impurities

Issue: Presence of m-chlorobenzoic acid

The purified product is contaminated with the carboxylic acid byproduct from the oxidation reaction.

Purification Method Troubleshooting Steps
Aqueous Wash 1. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane). 2. Wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid, making it water-soluble. 3. Separate the aqueous layer. 4. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure before proceeding with recrystallization.
pH Adjustment As described in a patent for a similar synthesis, after the reaction, concentrate the mixture, add water, and adjust the pH to 4-5. This can help to precipitate the product while keeping acidic and some basic impurities in the solution.[1]

Issue: Presence of unreacted 4-cyanopyridine

The starting material is still present in the final product.

Purification Method Troubleshooting Steps
Recrystallization The solubility difference between 4-cyanopyridine and its N-oxide in acetonitrile should allow for separation. 4-Cyanopyridine is generally more soluble and should remain in the mother liquor. Ensure slow cooling to promote the formation of pure crystals.
Column Chromatography 4-Cyanopyridine is significantly less polar than its N-oxide. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to dichloromethane) should effectively separate the two compounds.[3][8][9]

Quantitative Data on Purification

Parameter Example 1 Example 2 Example 3
Initial Purity 96.02%97.18%97.26%
Final Purity 99.82%99.88%99.90%
Yield 89.27%91.47%89.36%

Experimental Protocols

Protocol 1: Recrystallization from Acetonitrile

This protocol is based on the literature mentioning acetonitrile as a suitable solvent.[2]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot acetonitrile to dissolve the solid completely. Use a hot plate with stirring to facilitate dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetonitrile to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol is a general method for purifying polar N-oxides.[3]

  • Stationary Phase: Pack a chromatography column with silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and, after drying, load it onto the top of the column.

  • Elution: Start with a less polar mobile phase (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A gradient of 0% to 10% methanol in dichloromethane is a good starting point.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis 4-Cyanopyridine 4-Cyanopyridine Oxidation Oxidation 4-Cyanopyridine->Oxidation Oxidizing Agent (e.g., m-CPBA) Crude Product Crude Product Oxidation->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Acetonitrile Column Chromatography Column Chromatography Crude Product->Column Chromatography Alternative Pure Product Pure Product Recrystallization->Pure Product HPLC HPLC Pure Product->HPLC NMR NMR Pure Product->NMR Melting Point Melting Point Pure Product->Melting Point Column Chromatography->Pure Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Recrystallization Start Start Dissolve in\nHot Solvent Dissolve in Hot Solvent Start->Dissolve in\nHot Solvent Cool Solution Cool Solution Dissolve in\nHot Solvent->Cool Solution Crystals Form? Crystals Form? Cool Solution->Crystals Form? Oiling Out? Oiling Out? Crystals Form?->Oiling Out? No Filter and Dry\nCrystals Filter and Dry Crystals Crystals Form?->Filter and Dry\nCrystals Yes Add More\nHot Solvent Add More Hot Solvent Oiling Out?->Add More\nHot Solvent Yes Induce Nucleation Induce Nucleation Oiling Out?->Induce Nucleation No Cool Slower Cool Slower Add More\nHot Solvent->Cool Slower Cool Slower->Crystals Form? Concentrate\nSolution Concentrate Solution Induce Nucleation->Concentrate\nSolution Concentrate\nSolution->Cool Solution

Caption: Decision-making process for troubleshooting recrystallization issues.

References

Common byproducts in 4-Cyanopyridine N-oxide synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Cyanopyridine (B195900) N-oxide, with a focus on the identification and removal of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing 4-Cyanopyridine N-oxide?

The most prevalent byproduct is typically the unreacted starting material, 4-cyanopyridine . Another potential, though generally less common, byproduct is 4-carboxamidopyridine N-oxide , which can form if the nitrile group undergoes hydrolysis during the reaction or workup. The presence of this amide byproduct is more likely when using hydrogen peroxide as the oxidizing agent under certain conditions.

Q2: How can I tell if my final product is contaminated with these byproducts?

A simple way to assess purity is by checking the melting point. Pure this compound has a melting point in the range of 227-232 °C. A broader or depressed melting point may indicate the presence of impurities. For a more definitive identification, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q3: What is the best general method for purifying crude this compound?

Recrystallization is the most common and effective method for purifying this compound on a laboratory scale. The choice of solvent is crucial for successful purification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or the amount of oxidizing agent.
Decomposition of the product.Avoid excessive heating during the reaction and workup. Some N-oxides can be sensitive to high temperatures.
Product is contaminated with unreacted 4-cyanopyridine. Insufficient oxidizing agent or reaction time.Optimize reaction conditions to drive the reaction to completion.
Inefficient purification.Perform a careful recrystallization. Due to differences in polarity and solubility, 4-cyanopyridine can be effectively separated from the N-oxide product. Water and acetonitrile (B52724) are suitable solvents for recrystallization.[1][2]
Presence of 4-carboxamidopyridine N-oxide. Hydrolysis of the nitrile group.This is more likely with certain oxidizing agents like hydrogen peroxide, especially in the presence of acid or base and at elevated temperatures. Ensure the pH of the reaction mixture is controlled and avoid unnecessarily harsh conditions.
Purification challenges.The polarity of 4-carboxamidopyridine N-oxide is similar to the desired product, which can make separation by recrystallization challenging. If this byproduct is present in significant amounts, column chromatography may be necessary.
The product is an oil or fails to crystallize. Presence of significant impurities.Try to precipitate the crude product from the reaction mixture by adding a non-solvent. If that fails, an extraction workup followed by column chromatography may be necessary to isolate the product before attempting recrystallization.
Recrystallization does not significantly improve purity. The chosen solvent is not optimal.Experiment with different recrystallization solvents or solvent systems. A mixture of solvents can sometimes provide better separation.
Co-precipitation of impurities.Ensure the crude product is fully dissolved at the higher temperature and that the cooling process is slow to allow for selective crystallization. Seeding the solution with a pure crystal of this compound can sometimes help.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

This protocol is adapted from a method for purifying 4-cyanopyridine and can be effective for removing less polar impurities like the starting material.[1]

  • Dissolution: In a flask, add the crude this compound to a minimal amount of hot deionized water (start with approximately 10-20 mL of water per gram of crude product). Heat the mixture with stirring to near the boiling point of water to dissolve the solid completely. This compound has good solubility in polar solvents.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Recrystallization of this compound from Acetonitrile

Acetonitrile is another effective solvent for the recrystallization of this compound.[2]

  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot acetonitrile.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold acetonitrile.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Purification Method Target Impurity Expected Purity of Final Product Notes
Recrystallization from Water 4-cyanopyridine>98%Effective for removing less polar starting material.[1]
Recrystallization from Acetonitrile 4-cyanopyridine>98%A good alternative to water, especially if the product is very water-soluble.[2]
Silica Gel Column Chromatography 4-cyanopyridine, 4-carboxamidopyridine N-oxide>99%More time-consuming but can be very effective for separating compounds with different polarities.

Visualizations

Logical Workflow for Troubleshooting Impurities

Troubleshooting_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_purification Purification Strategy cluster_final Final Product start Crude 4-Cyanopyridine N-oxide analysis Purity Analysis (TLC, Melting Point) start->analysis is_pure Is Purity >98%? analysis->is_pure unreacted_sm Major Impurity: Unreacted 4-Cyanopyridine is_pure->unreacted_sm No end Pure 4-Cyanopyridine N-oxide is_pure->end Yes hydrolysis_bp Other Byproducts Present? (e.g., Hydrolysis) unreacted_sm->hydrolysis_bp No recrystallize Recrystallization (Water or Acetonitrile) unreacted_sm->recrystallize Yes column Column Chromatography hydrolysis_bp->column Yes recrystallize->analysis Re-analyze column->analysis

Caption: Troubleshooting workflow for the purification of this compound.

References

Stability of 4-Cyanopyridine N-oxide under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 4-Cyanopyridine (B195900) N-oxide in various experimental settings. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 4-Cyanopyridine N-oxide?

This compound is a stable solid under standard storage conditions (cool, dry, and dark place)[1][2]. However, its stability can be compromised under certain reaction conditions, particularly in the presence of strong acids, strong bases, and reducing agents, or at elevated temperatures. It is also hygroscopic and should be stored under an inert atmosphere[2].

Q2: Is this compound stable in acidic conditions?

Q3: What happens to this compound in basic conditions?

Aqueous basic conditions can lead to the hydrolysis of the cyanopyridine ring system. Studies on related cyanopyridinium ions show that they can yield corresponding pyridones and carbamidopyridinium ions[4]. The rate of hydrolysis is dependent on the pH and the position of the cyano group[4]. Although specific kinetic data for this compound is limited, it is recommended to avoid prolonged exposure to strong bases to prevent potential degradation.

Q4: What is the thermal stability of this compound?

This compound has a melting point in the range of 223-225 °C[5]. Thermal decomposition can occur at elevated temperatures, leading to the release of toxic vapors, including nitrogen oxides and cyanides. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine the precise decomposition temperature and thermal behavior under specific experimental conditions[6][7][8].

Q5: How should I handle and store this compound?

This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is recommended to store the compound in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere to protect it from moisture[1][2].

Troubleshooting Guides

Issue 1: Unexpected Side Products in a Reaction

Symptom: Formation of 4-cyanopyridine or other unexpected byproducts during a reaction involving this compound.

Possible Causes & Solutions:

CauseRecommended Action
Unintentional Reduction: The reaction conditions may be inadvertently promoting the deoxygenation of the N-oxide. This can be caused by certain reagents (e.g., some acids, metal catalysts) or impurities.Carefully review all reagents and catalysts for their reducing potential. If possible, substitute with milder alternatives. Consider performing the reaction under an inert atmosphere to minimize exposure to potential reducing agents.
Hydrolysis: If the reaction is performed in an aqueous basic medium, hydrolysis of the pyridine (B92270) ring or the nitrile group may occur.If possible, switch to a non-aqueous solvent system. If water is necessary, consider buffering the reaction mixture to a neutral or slightly acidic pH. Minimize reaction time and temperature to reduce the extent of hydrolysis.
Thermal Decomposition: High reaction temperatures can lead to the degradation of this compound.Attempt to lower the reaction temperature. If the reaction requires high temperatures, consider using a higher boiling point solvent to maintain a consistent temperature and minimize local overheating. Monitor the reaction progress closely to avoid prolonged heating.
Issue 2: Low or No Reactivity

Symptom: this compound fails to react as expected.

Possible Causes & Solutions:

CauseRecommended Action
Poor Solubility: this compound has good solubility in polar solvents, but may have limited solubility in non-polar organic solvents[1].Select a more polar solvent or a solvent mixture that can effectively dissolve all reactants. Gentle heating may improve solubility, but be mindful of the compound's thermal stability.
Inappropriate Reagent: The chosen reagent may not be suitable for activating the this compound for the desired transformation. Pyridine N-oxides can react with both electrophiles and nucleophiles, but the specific reaction pathway depends on the nature of the reactants and conditions[9][10][11].Consult literature for known reactions of pyridine N-oxides with similar reagents. Consider using a different activating agent or catalyst to facilitate the desired reaction.
Deactivated Catalyst: If a catalyst is being used, it may be poisoned or deactivated by impurities in the starting materials or solvent.Ensure the purity of all reagents and solvents. If catalyst deactivation is suspected, try using a fresh batch of catalyst or a higher catalyst loading.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound under stress conditions[12][13][14][15][16]. This protocol provides a general framework for assessing the stability of this compound.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and thermal stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a suitable C18 column and UV detector

Procedure:

  • Acid Hydrolysis:

    • Prepare solutions of this compound in 0.1 N HCl and 1 N HCl.

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots and dilute with mobile phase before HPLC analysis.

  • Base Hydrolysis:

    • Prepare solutions of this compound in 0.1 N NaOH and 1 N NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a mixture of methanol and 3% H₂O₂.

    • Incubate the solution at room temperature.

    • Withdraw aliquots at various time points and analyze by HPLC.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at an elevated temperature (e.g., 100 °C).

    • At various time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

Analysis:

  • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products using a stability-indicating HPLC method.

  • Quantify the percentage of degradation over time.

Diagrams

Reaction_Pathways cluster_conditions Reaction Conditions cluster_products Potential Products Acid Acidic (e.g., TFAA, NaI) Deoxygenated 4-Cyanopyridine Base Basic (e.g., NaOH (aq)) Hydrolysis_Products Pyridones, Carbamidopyridinium ions Heat Thermal Stress Decomposition Decomposition Products (e.g., NOx, CN-) Reduction Reducing Agents CPNO This compound CPNO->Deoxygenated Deoxygenation CPNO->Deoxygenated Reduction CPNO->Hydrolysis_Products Hydrolysis CPNO->Decomposition Decomposition

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Reaction Issue Encountered Problem Identify Symptom Start->Problem Side_Products Unexpected Side Products Problem->Side_Products Side Products No_Reaction Low or No Reactivity Problem->No_Reaction No Reaction Check_Reduction Review for Reducing Agents Side_Products->Check_Reduction Check_Hydrolysis Assess for Hydrolysis Conditions Side_Products->Check_Hydrolysis Check_Temp Evaluate Reaction Temperature Side_Products->Check_Temp Check_Solubility Verify Solubility No_Reaction->Check_Solubility Check_Reagent Confirm Reagent Suitability No_Reaction->Check_Reagent Solution Implement Corrective Action Check_Reduction->Solution Check_Hydrolysis->Solution Check_Temp->Solution Check_Solubility->Solution Check_Reagent->Solution

Caption: Troubleshooting workflow for reactions with this compound.

References

Technical Support Center: 4-Cyanopyridine N-oxide Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Cyanopyridine (B195900) N-oxide mediated reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is low. What are the potential causes and solutions?

A1: Low reaction yields in 4-Cyanopyridine N-oxide mediated reactions, particularly cyanations, can stem from several factors. Here are some common issues and troubleshooting strategies:

  • Suboptimal Reagents:

    • Cyanide Source: The choice of cyanide source is critical. In many cases, potassium cyanide (KCN) provides better results than sodium cyanide (NaCN), silver cyanide (AgCN), or zinc cyanide (Zn(CN)₂). Copper cyanide (CuCN) and mercury(II) cyanide (Hg(CN)₂) may result in no product formation.[1]

    • Acylating Agent: The selection of the acylating agent is equally important. Dimethylcarbamoyl chloride has been shown to be effective.[1] Using a less reactive or inappropriate acylating agent can lead to poor yields.

  • Incorrect Reaction Conditions:

    • Solvent: The reaction solvent plays a significant role. Acetonitrile (B52724) (CH₃CN) is a commonly used and effective solvent for these reactions. Solvents like N,N-Dimethylformamide (DMF), dichloromethane (B109758) (CH₂Cl₂), 1,4-dioxane, and ethyl acetate (B1210297) (EtOAc) have been reported to give lower yields. Water, toluene, dimethyl sulfoxide (B87167) (DMSO), and diethyl ether (Et₂O) may be inefficient and lead to no desired product.[2]

    • Temperature: While some reactions proceed at a range of temperatures, significant decreases from the optimal temperature (e.g., from 120 °C to 70 °C) can drastically reduce the yield.[2] It is crucial to determine the optimal temperature for your specific reaction.

    • Reagent Stoichiometry: An insufficient amount of the acylating agent can lead to a low yield.[1] Ensure the correct stoichiometry of all reagents is used.

  • Side Reactions:

    • Deoxygenation: A common side reaction is the deoxygenation of the pyridine (B92270) N-oxide, leading to the formation of 4-cyanopyridine. This can be promoted by certain reagents and conditions.[3]

Q2: I am observing significant byproduct formation. How can I minimize it?

A2: Byproduct formation is a common challenge. Here are some strategies to minimize it:

  • Control of Reaction Conditions: Carefully controlling the reaction temperature and time can help minimize the formation of thermal decomposition products or other unwanted side products.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation of sensitive reagents and intermediates.

  • Purification Strategy: Developing an effective purification strategy is key to removing byproducts. Recrystallization is a common method for purifying solid products.[4]

Q3: My starting material is not fully consumed. What should I do?

A3: Incomplete conversion of the starting material can be due to several factors:

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Insufficient Reagent: Ensure that a sufficient excess of the limiting reagent is used, if required by the reaction stoichiometry.

  • Catalyst Deactivation (if applicable): If a catalyst is used, it may have become deactivated. Consider using fresh catalyst or investigating potential sources of deactivation.

Q4: The product is difficult to purify. What are some recommended purification techniques?

A4: Purification of products from this compound mediated reactions can be challenging. Here are some suggestions:

  • Recrystallization: This is a powerful technique for purifying solid products. A patent for purifying 4-cyanopyridine describes a method involving dissolving the crude product in a mixed solvent system and then cooling to induce crystallization.[4]

  • Column Chromatography: For complex mixtures or non-crystalline products, column chromatography on silica (B1680970) gel or another suitable stationary phase is a standard purification method.

  • Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents.

Quantitative Data Summary

The following table summarizes the effect of different cyanide sources and acylating agents on the yield of a cyanation reaction of 4-amidopyridine N-oxide.[1][2]

EntryAcylating AgentCyanide SourceSolventTemperature (°C)Time (h)Yield (%)
1Dimethylcarbamoyl chlorideKCNCH₃CN120464
2Dimethylcarbamoyl chlorideNaCNCH₃CN1201220
3Dimethylcarbamoyl chlorideAgCNCH₃CN1201249
4Dimethylcarbamoyl chlorideZn(CN)₂CH₃CN120121
5Dimethylcarbamoyl chlorideCuCNCH₃CN120120
6Dimethylcarbamoyl chlorideHg(CN)₂CH₃CN120120
7Benzoyl chlorideKCNCH₃CN120120

Experimental Protocols

Example Protocol: α-Cyanation of 4-Amidopyridine N-oxide [1]

This protocol describes a general procedure for the cyanation of a pyridine N-oxide derivative.

Materials:

  • 4-Amidopyridine N-oxide

  • Dimethylcarbamoyl chloride

  • Potassium cyanide (KCN)

  • Acetonitrile (CH₃CN)

  • 5 mL screw-capped vial

  • Magnetic stirring bar

  • Argon or Nitrogen gas supply

Procedure:

  • To a 5 mL screw-capped vial equipped with a magnetic stirring bar, add 4-amidopyridine N-oxide (0.2 mmol, 1.0 equiv).

  • Add dimethylcarbamoyl chloride (0.6 mmol, 3.0 equiv).

  • Add potassium cyanide (0.4 mmol, 2.0 equiv).

  • Add acetonitrile (2 mL).

  • Seal the vial and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 4 hours.

  • After the reaction is complete, cool the vial to room temperature.

  • The reaction mixture can then be worked up and the product purified by appropriate methods (e.g., extraction, chromatography, or recrystallization).

Visualizations

Experimental Workflow for a Typical Cyanation Reaction

experimental_workflow reagents Reagents: - this compound - Substrate - Acylating Agent - Cyanide Source - Solvent reaction_setup Reaction Setup: - Add reagents to flask - Inert atmosphere (Ar/N2) reagents->reaction_setup 1. reaction Reaction: - Heat to specified temp. - Stir for specified time reaction_setup->reaction 2. workup Workup: - Quench reaction - Extraction reaction->workup 3. purification Purification: - Recrystallization or - Column Chromatography workup->purification 4. analysis Analysis: - NMR, MS, etc. purification->analysis 5. cyanation_mechanism cluster_0 Activation cluster_1 Cyanation cluster_2 Product Formation pyridine_n_oxide Pyridine N-oxide activated_intermediate 1-Acyloxypyridinium ion pyridine_n_oxide->activated_intermediate + acylating_agent Acylating Agent (e.g., (CH3)2NCOCl) acylating_agent->activated_intermediate adduct Intermediate Adduct activated_intermediate->adduct cyanide_ion Cyanide Ion (from KCN) cyanide_ion->adduct + product α-Cyanopyridine adduct->product leaving_group Leaving Group (e.g., (CH3)2NCOOH) adduct->leaving_group Elimination

References

Storage and handling recommendations for 4-Cyanopyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of 4-Cyanopyridine (B195900) N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for 4-Cyanopyridine N-oxide?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. To ensure its stability, it is recommended to store it under an inert atmosphere and protect it from moisture. Several specific storage temperatures are suggested by various suppliers, and the optimal temperature may depend on the purity and intended application.

Q2: What materials are incompatible with this compound?

A2: this compound should be kept away from strong acids, strong bases, and strong oxidizing agents.

Q3: What are the main applications of this compound in research and development?

A3: this compound is a versatile intermediate with several key applications. It is widely used in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.[1] In the agrochemical industry, it is employed in the formulation of pesticides and herbicides.[1] Furthermore, it serves as a ligand in the formation of coordination complexes and metal-organic frameworks.[2]

Q4: What are the physical and chemical properties of this compound?

A4: this compound is typically an off-white to beige or yellow solid.[1] It is soluble in polar solvents. The table below summarizes its key quantitative properties.

Data Presentation

PropertyValueSource(s)
Molecular Formula C₆H₄N₂O[1]
Molecular Weight 120.11 g/mol [1][3]
Melting Point 223-225 °C[3][4]
Appearance Off-white to beige/yellow solid[1]
Storage Temperature Room Temperature, 0-8 °C, 4 °C, <15 °C[1]
Solubility Soluble in polar solvents. Specifically, 5 mg/mL in 1 M NH₄OH (in methanol) and soluble in acetone.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented synthesis method and provides a general procedure for the N-oxidation of 4-cyanopyridine.

Materials:

  • 4-cyanopyridine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-cyanopyridine in dichloromethane.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add m-Chloroperoxybenzoic acid (m-CPBA) to the cooled solution in portions.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench the excess peroxyacid.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent like acetonitrile.[2]

Protocol 2: Synthesis of a Cobalt(II) Coordination Complex with this compound Ligands

This protocol is adapted from the synthesis of a similar complex with 3-cyanopyridine (B1664610) N-oxide and can be used as a starting point for the synthesis of tetrakis(this compound-κO)bis(thiocyanato-κN)cobalt(II).[5]

Materials:

Procedure:

  • In a small vial, dissolve cobalt(II) thiocyanate in ethanol.

  • In a separate container, dissolve this compound in ethanol.

  • Slowly add the this compound solution to the cobalt(II) thiocyanate solution while stirring. A 4:1 molar ratio of ligand to metal salt is a good starting point.[5]

  • Allow the reaction mixture to stand at room temperature. Crystals of the coordination complex should form over time.

  • If no crystals form, gentle heating or slow evaporation of the solvent can be attempted.

  • Isolate the resulting crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Troubleshooting Guide

Q1: My this compound has discolored over time. Is it still usable?

A1: Discoloration (e.g., turning yellow or brown) may indicate degradation. Pyridine (B92270) N-oxides can be susceptible to photodegradation.[6][7] It is recommended to store the compound in a dark place. Before use, it is advisable to check the purity of the discolored material by techniques such as NMR or melting point determination. If significant impurities are detected, purification by recrystallization may be necessary.

Q2: I am having trouble dissolving this compound in my reaction solvent. What should I do?

A2: this compound is generally soluble in polar solvents.[1] If you are experiencing solubility issues, consider the following:

  • Solvent Choice: Ensure you are using a sufficiently polar solvent. Methanol, ethanol, acetonitrile, and DMSO are good starting points. For coordination chemistry, ethanol is a commonly used solvent.[5]

  • Heating: Gently warming the mixture may improve solubility.

  • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

  • Solvent Mixture: In some cases, a mixture of solvents may provide the desired solubility.

Q3: My synthesis of this compound is not going to completion. How can I improve the yield?

A3: If your N-oxidation reaction is incomplete, consider the following:

  • Reagent Quality: Ensure that your m-CPBA is fresh and has not degraded.

  • Reaction Time: The reaction may require a longer stirring period. Monitor the reaction closely by TLC to determine the optimal reaction time.

  • Temperature: While the initial addition of m-CPBA is done at a low temperature to control the exothermic reaction, the reaction itself is typically run at room temperature. Ensure the reaction is not being kept too cold for an extended period.

  • Stoichiometry: A slight excess of m-CPBA may be required to drive the reaction to completion.

Q4: During the synthesis of a coordination complex, I am getting an oil or amorphous precipitate instead of crystals. What can I do?

A4: The formation of an oil or amorphous solid instead of crystals can be due to several factors:

  • Concentration: The solution may be too concentrated. Try diluting the reaction mixture with more solvent.

  • Purity of Reagents: Ensure that both your metal salt and this compound are of high purity. Impurities can inhibit crystallization.

  • Solvent System: The choice of solvent is crucial for crystallization. If ethanol is not working, you could try other polar solvents or solvent mixtures.

  • Crystallization Technique: Try different crystallization methods such as slow evaporation, vapor diffusion with an anti-solvent, or layering of the reactant solutions.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_complexation Coordination Complex Synthesis s1 Dissolve 4-cyanopyridine in DCM s2 Cool solution in ice bath s1->s2 s3 Add m-CPBA s2->s3 s4 Stir at room temperature s3->s4 s5 Work-up and Purification s4->s5 s6 This compound s5->s6 c1 Dissolve Co(SCN)₂ in Ethanol c3 Mix solutions c1->c3 c2 Dissolve this compound in Ethanol c2->c3 c4 Crystallization c3->c4 c5 Isolate and dry crystals c4->c5 c6 Co(II) Complex c5->c6

Caption: Experimental workflow for the synthesis of this compound and its use as a ligand in the formation of a cobalt(II) coordination complex.

References

Avoiding decomposition of 4-Cyanopyridine N-oxide during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions involving 4-Cyanopyridine (B195900) N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 4-Cyanopyridine N-oxide?

This compound is a solid that is generally stable under normal temperature and pressure. However, it is sensitive to certain conditions. It is hygroscopic and should be stored in a cool, dark place under an inert atmosphere. Decomposition can be triggered by strong acids, strong bases, reducing agents, and high temperatures.

Q2: What are the main decomposition pathways for this compound?

There are two primary decomposition pathways for this compound during a reaction:

  • Deoxygenation: The loss of the N-oxide oxygen atom to form 4-Cyanopyridine. This is often promoted by reducing agents or certain transition metal catalysts under specific conditions.

  • Hydrolysis of the Cyano Group: The cyano group (-CN) can be hydrolyzed to a carboxamide group (-CONH₂) and subsequently to a carboxylic acid group (-COOH) under aqueous acidic or basic conditions, especially at elevated temperatures.

Q3: What are the common byproducts I might see if my this compound is decomposing?

The most common decomposition byproducts are 4-Cyanopyridine (from deoxygenation) and 4-Pyridinecarboxamide N-oxide (from partial hydrolysis of the cyano group). Further hydrolysis can lead to 4-Pyridinecarboxylic acid N-oxide.

Q4: How can I purify this compound if I suspect it has degraded?

Recrystallization is an effective method for purifying this compound. A common solvent for recrystallization is acetonitrile.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Low yield of the desired product and presence of 4-Cyanopyridine as a major byproduct.

  • Possible Cause: Unintentional deoxygenation of the N-oxide.

  • Troubleshooting Steps:

    • Re-evaluate your reagents: Are you using any reagents that could act as reducing agents? Common examples include phosphines (e.g., PPh₃), certain metals (e.g., Zn, Fe), or reagents like PCl₃.

    • Check your catalyst: Some palladium catalysts, especially in the presence of certain ligands or additives, can facilitate deoxygenation. Consider screening different catalyst systems.

    • Control the temperature: High temperatures can sometimes promote deoxygenation. If possible, try running the reaction at a lower temperature.

    • Inert atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions that might lead to the formation of reducing species.

Issue 2: Formation of amide or carboxylic acid byproducts while the N-oxide group remains intact.

  • Possible Cause: Hydrolysis of the cyano group.

  • Troubleshooting Steps:

    • Ensure anhydrous conditions: this compound is hygroscopic. Dry the reagent and all solvents thoroughly before use. Handle under an inert, dry atmosphere.

    • Control the pH: Avoid strongly acidic or basic conditions if possible. If your reaction requires a base, consider using a non-nucleophilic, hindered base and run the reaction at the lowest effective temperature.

    • Limit water content in workup: During the reaction workup, minimize contact time with aqueous acidic or basic solutions. Use of saturated sodium bicarbonate or brine for washes should be done quickly and at low temperatures.

Issue 3: Complex mixture of byproducts and general decomposition.

  • Possible Cause: A combination of deoxygenation, hydrolysis, and potentially other side reactions due to harsh reaction conditions.

  • Troubleshooting Steps:

    • Lower the reaction temperature: This is often the most effective first step in minimizing decomposition.

    • Reduce reaction time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to a satisfactory level.

    • Re-evaluate solvent choice: Ensure the solvent is compatible with all reagents and stable at the reaction temperature.

    • Purify starting materials: Impurities in the this compound or other reagents can sometimes catalyze decomposition.

Quantitative Data

The stability of the cyano group in cyanopyridines is temperature-dependent. The following table summarizes the kinetic data for the hydrolysis of 4-cyanopyridine in high-temperature water. While this data is for 4-cyanopyridine and not the N-oxide directly, it provides a useful indication of the conditions under which the cyano group becomes labile.

Temperature (°C)Rate Constant (k) for Hydrolysis of 4-Cyanopyridine (s⁻¹)Activation Energy (Ea) (kJ/mol)
1901.05 x 10⁻⁴40.3
2001.45 x 10⁻⁴40.3
2101.95 x 10⁻⁴40.3
2202.59 x 10⁻⁴40.3

Data adapted from a study on the hydrolysis kinetics of cyanopyridines in high-temperature water.[1]

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura type) while Minimizing Decomposition

This protocol provides a general framework for a Suzuki-Miyaura coupling using this compound as the electrophile, with precautions to minimize its decomposition.

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended.

    • Ensure the this compound is dry. If necessary, it can be dried by azeotropic distillation with toluene.

  • Reaction Setup:

    • To a dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid partner (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) under a positive flow of inert gas.

    • Add the anhydrous solvent (e.g., dioxane, toluene, or DMF) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Lower temperatures are preferable if compatible with the reaction rate.

    • Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time necessary for a good conversion to minimize thermal decomposition.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

    • Wash the organic layer with water and brine. Minimize contact time with the aqueous phase.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAAr) on this compound

This protocol outlines a general procedure for an SₙAr reaction, for instance, with an amine nucleophile, focusing on preserving the N-oxide and cyano functionalities.

  • Reagent and Glassware Preparation:

    • As in Protocol 1, ensure all glassware is dry and the reaction is performed under an inert atmosphere.

    • Use anhydrous solvents.

  • Reaction Setup:

    • In a dried flask, dissolve the this compound (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP).

    • Add the amine nucleophile (1.1-1.5 eq.).

    • If a base is required, add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 1.5-2.0 eq.).

  • Reaction Execution:

    • Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress closely. Avoid excessive heating to prevent side reactions.

  • Workup and Purification:

    • Upon completion, pour the reaction mixture into cold water to precipitate the product or to begin the extraction process.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify by column chromatography or recrystallization.

Visualizations

DecompositionPathways CPNO This compound CP 4-Cyanopyridine CPNO->CP Deoxygenation (Reducing agents, some catalysts, heat) PCANO 4-Pyridinecarboxamide N-oxide CPNO->PCANO Hydrolysis (H₂O, acid/base, heat) PCACNO 4-Pyridinecarboxylic acid N-oxide PCANO->PCACNO Further Hydrolysis

Figure 1. Primary decomposition pathways of this compound.

TroubleshootingFlowchart start Reaction Issue with This compound check_byproducts Analyze byproducts (TLC, LC-MS, NMR) start->check_byproducts deoxygenation Major byproduct is 4-Cyanopyridine? check_byproducts->deoxygenation hydrolysis Major byproduct is Amide/Carboxylic Acid N-oxide? deoxygenation->hydrolysis No deox_actions Address Deoxygenation: - Check for reducing agents - Screen catalysts - Lower temperature - Ensure inert atmosphere deoxygenation->deox_actions Yes hydrolysis_actions Address Hydrolysis: - Ensure anhydrous conditions - Control pH (avoid strong acid/base) - Minimize water in workup hydrolysis->hydrolysis_actions Yes general_decomp Complex Mixture/General Decomposition hydrolysis->general_decomp No general_actions General Mitigation: - Lower reaction temperature - Reduce reaction time - Re-evaluate solvent - Purify starting materials general_decomp->general_actions

Figure 2. Troubleshooting workflow for reactions involving this compound.

References

Side reactions of 4-Cyanopyridine N-oxide with common reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Cyanopyridine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the handling and reactivity of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected side reactions observed with this compound?

A1: The most frequently encountered side reactions with this compound include:

  • Deoxygenation: Loss of the N-oxide oxygen to form 4-Cyanopyridine is a common side reaction, especially in the presence of reducing agents, certain activating agents like trifluoroacetic anhydride (B1165640) (TFAA) with a halide source, or phosphorus reagents like POCl₃.[1]

  • Hydrolysis of the Cyano Group: Under aqueous acidic or basic conditions, the cyano group can hydrolyze to form isonicotinamide (B137802) or isonicotinic acid. This can be an issue if water is present in the reaction mixture or during workup.

  • Ring Addition at C2/C6 Positions: Strong nucleophiles can add to the pyridine (B92270) ring, typically at the C2 or C6 position, which is activated by the N-oxide group.

  • Reaction at the Cyano Group: Potent nucleophiles, such as Grignard or organolithium reagents, can attack the electrophilic carbon of the cyano group.[2]

Q2: How can I minimize deoxygenation during a reaction?

A2: To minimize the undesired formation of 4-Cyanopyridine, consider the following:

  • Choice of Reagents: Avoid strong reducing agents if the N-oxide is to be preserved. When activating the N-oxide for nucleophilic addition, reagents like trifluoroacetic anhydride can promote deoxygenation, especially in the presence of a soft nucleophile like iodide.[1]

  • Temperature Control: Many deoxygenation reactions are accelerated at higher temperatures. Running the reaction at the lowest effective temperature can help to suppress this side reaction.

  • Inert Atmosphere: While not always the primary cause, running reactions under an inert atmosphere (e.g., Nitrogen or Argon) can prevent side reactions with atmospheric components that might indirectly lead to deoxygenation.

Q3: My reaction mixture is turning dark or polymerizing. What could be the cause?

A3: A dark coloration or polymerization often indicates decomposition of the starting material or product. For this compound, this can be caused by:

  • Strongly Basic or Acidic Conditions: The pyridine N-oxide ring system can be unstable under harsh pH conditions, especially at elevated temperatures.

  • Reaction with Highly Reactive Reagents: Reagents like strong organometallics can be highly reactive and may lead to uncontrolled side reactions and decomposition if not added carefully and at low temperatures.

  • Air Sensitivity of Intermediates: Some reaction intermediates may be sensitive to air, leading to oxidative decomposition.

Troubleshooting Guides

Issue 1: Low yield of the desired product with significant recovery of 4-Cyanopyridine.

This indicates that deoxygenation is the primary side reaction.

Potential Cause Troubleshooting Step
Reagent-induced deoxygenation (e.g., TFAA/NaI, PPh₃, POCl₃).[1]Select a milder activating agent for the N-oxide if applicable. If a phosphorus-based reagent is necessary, consider the stoichiometry and reaction temperature carefully.
High reaction temperature.Run the reaction at a lower temperature. Perform a temperature screen to find the optimal balance between reaction rate and suppression of the side reaction.
Presence of reducing impurities.Ensure all reagents and solvents are pure and dry.
Issue 2: Formation of Isonicotinamide or Isonicotinic Acid as a byproduct.

This points to the hydrolysis of the cyano group.

Potential Cause Troubleshooting Step
Presence of water in the reaction.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Aqueous workup under acidic or basic conditions.Neutralize the reaction mixture to a pH of ~7 before extraction. Use brines to wash organic layers and minimize contact time with aqueous phases.
Issue 3: A complex mixture of products is observed, with little starting material remaining.

This suggests a lack of selectivity in the reaction.

Potential Cause Troubleshooting Step
Use of a strong, non-selective nucleophile (e.g., Grignard or organolithium reagents).Consider the use of a softer nucleophile or a pre-formed organocuprate, which can exhibit different reactivity profiles. Addition of the nucleophile at a very low temperature (e.g., -78 °C) can improve selectivity.
Incorrect order of reagent addition.For reactions involving activation of the N-oxide, ensure the activating agent is added first to form the reactive intermediate before the nucleophile is introduced.

Visualizing Reaction Pathways

The following diagrams illustrate common reaction pathways and a troubleshooting workflow.

G cluster_0 Reaction Pathways for this compound 4-CN-Py-NO 4-Cyanopyridine N-oxide Desired_Product Desired Product (e.g., C2-Substituted) 4-CN-Py-NO->Desired_Product Controlled Reaction Deoxygenation 4-Cyanopyridine 4-CN-Py-NO->Deoxygenation Reducing Agent/ High Temp. Hydrolysis Isonicotinamide/ Isonicotinic Acid 4-CN-Py-NO->Hydrolysis H₂O, Acid/Base Ring_Addition C2/C6 Addition Product 4-CN-Py-NO->Ring_Addition Strong Nucleophile

Caption: Competing reaction pathways for this compound.

G start Reaction Issue Identified low_yield Low Yield? start->low_yield sm_present Starting Material Recovered? low_yield->sm_present Yes complex_mixture Complex Mixture? low_yield->complex_mixture No deoxygenation Deoxygenation is likely. - Lower Temperature - Use Milder Reagents sm_present->deoxygenation Yes hydrolysis Hydrolysis occurred. - Use Anhydrous Conditions - Neutral Workup sm_present->hydrolysis No, polar byproduct no_reaction No Reaction. - Increase Temperature - Use Stronger Reagent - Check Catalyst sm_present->no_reaction Yes, mostly complex_mixture->hydrolysis No selectivity_issue Selectivity issue. - Lower Temperature - Change Nucleophile - Check Reagent Order complex_mixture->selectivity_issue Yes

Caption: Troubleshooting decision tree for common reaction issues.

Experimental Protocols

Protocol 1: Minimizing Deoxygenation during Nucleophilic Addition to the C2 Position

This protocol is a general guideline for the addition of a nucleophile to the C2 position of this compound using an activating agent, while minimizing the side reaction of deoxygenation.

Materials:

  • This compound

  • Anhydrous, non-protic solvent (e.g., THF, Dichloromethane)

  • Activating agent (e.g., Trifluoroacetic anhydride (TFAA) or a phosphonium (B103445) salt like PyBOP)

  • Nucleophile

  • Inert gas supply (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

  • Dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Cool the solution to the desired temperature (typically -78 °C to 0 °C to start).

  • Slowly add the activating agent (e.g., TFAA, 1.1 equivalents) dropwise to the stirred solution, maintaining the low temperature. The formation of a reactive acyl-pyridinium intermediate is expected.

  • Stir the mixture for 15-30 minutes at this temperature to ensure complete activation.

  • In a separate flask, prepare a solution of the nucleophile.

  • Add the nucleophile solution dropwise to the activated this compound solution. Monitor the internal temperature to prevent an uncontrolled exotherm.

  • Allow the reaction to stir at the low temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench it at low temperature by adding a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride, depending on the nature of the product and nucleophile.

  • Allow the mixture to warm to room temperature and proceed with standard aqueous workup and purification.

Note: The choice of activating agent and reaction temperature is crucial. For sensitive substrates, a milder activating agent and lower temperatures are recommended to avoid deoxygenation. A review of pyridine N-oxide chemistry suggests that reagents like trifluoroacetic anhydride can facilitate deoxygenation, especially with soft nucleophiles like iodide.[1]

This technical support center page provides a starting point for troubleshooting common issues with this compound. For specific applications, further optimization of reaction conditions may be necessary. Always consult the relevant literature and safety data sheets before conducting any experiment.

References

Scaling up the synthesis of 4-Cyanopyridine N-oxide for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Industrial Synthesis of 4-Cyanopyridine N-oxide

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial-scale synthesis route for this compound?

A1: The primary industrial route involves a two-step process. First, 4-Cyanopyridine is synthesized via the gas-phase ammoxidation of 4-picoline (4-methylpyridine). This is a high-yield reaction where 4-picoline, ammonia, and air react over a catalyst at elevated temperatures (330-450°C).[1] The resulting 4-Cyanopyridine is then subjected to N-oxidation, typically using hydrogen peroxide as the oxidant.[2][3]

Q2: What are the critical safety concerns when scaling up this synthesis?

A2: The most significant safety concern is the risk of a thermal runaway reaction during the N-oxidation step. This reaction is highly exothermic, and the accumulation of unreacted hydrogen peroxide can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.[4] Proper temperature control, controlled addition of hydrogen peroxide, and a robust emergency quenching system are critical.[5]

Q3: What are the typical purity and yield I can expect?

A3: For the initial ammoxidation of 4-picoline to 4-Cyanopyridine, industrial processes report a conversion rate of over 99% and a yield exceeding 98%.[1] For the subsequent N-oxidation step, yields are typically high, with analogous preparations for 3-Cyanopyridine N-oxide reporting yields of 95-96% with purities greater than 96% (as measured by HPLC).[3]

Q4: What are the key parameters to control during the N-oxidation reaction?

A4: The key parameters are:

  • Temperature: Must be strictly controlled to prevent thermal runaway.

  • Rate of Hydrogen Peroxide Addition: Slow, controlled addition is crucial to prevent accumulation.[5]

  • Agitation: Efficient stirring is necessary to ensure proper heat transfer and mixing of reactants.

  • pH/Catalyst: The reaction is often catalyzed, and maintaining the optimal catalyst concentration and activity is vital for reaction rate and selectivity.[6]

Q5: How is unreacted hydrogen peroxide safely removed after the reaction?

A5: Unreacted hydrogen peroxide must be quenched before product work-up. Common methods include the slow, controlled addition of a reducing agent, such as an aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite.[4][7] Alternatively, catalytic methods using manganese dioxide can be employed to decompose the peroxide into water and oxygen.[8]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Recommended Action
Incomplete Reaction - Verify reaction temperature is within the optimal range (e.g., 75-95°C).- Confirm the correct stoichiometry of hydrogen peroxide has been added.- Check for catalyst deactivation or incorrect loading.
Product Decomposition - Ensure the reaction temperature did not exceed the maximum limit, as overheating can degrade the N-oxide product.- Analyze for byproducts indicative of decomposition.
Side Reactions - Hydrolysis of the nitrile group to an amide can occur. Control of pH and temperature can minimize this. The formation of nicotinamide-N-oxide has been noted as a byproduct in the synthesis of the 3-isomer.[3]- Deoxygenation of the product back to 4-Cyanopyridine.
Losses During Work-up - Optimize the crystallization and filtration process. Ensure the cooling temperature is low enough for maximum product precipitation.- Check the solubility of the product in the chosen washing solvents.

Issue 2: Product Purity is Below Specification (>98%)

Potential Cause Recommended Action
Presence of Unreacted 4-Cyanopyridine - Increase reaction time or temperature slightly to drive the reaction to completion.- Ensure the molar ratio of hydrogen peroxide to the starting material is adequate.
Formation of Byproducts (e.g., 4-Carbamoylpyridine N-oxide) - Control reaction conditions (temperature, pH) to suppress the hydrolysis of the nitrile group.- Implement an optimized purification protocol, such as recrystallization, to remove polar impurities.
Ineffective Purification - Review the recrystallization solvent and temperature profile. A different solvent system may be required for better separation.- Consider a second recrystallization step if purity remains low.

Issue 3: Uncontrolled Exotherm or Pressure Increase During Reaction

Potential Cause Recommended Action
Accumulation of Unreacted Hydrogen Peroxide - IMMEDIATELY STOP the addition of hydrogen peroxide.- Ensure the reactor's cooling system is functioning at maximum capacity.- If the temperature continues to rise, initiate the emergency quenching procedure.
Poor Heat Transfer - Verify that the agitator is operating at the correct speed and is functioning properly.- Check for fouling on the reactor walls that could be impeding heat transfer.
Catalyst Activity Too High - Re-evaluate the catalyst loading. An excessively high concentration can lead to a reaction rate that overwhelms the cooling capacity of the reactor.

Data Presentation

The following table summarizes the impact of reaction parameters on the synthesis of 3-Cyanopyridine N-oxide, which serves as a close analogue for the industrial synthesis of this compound.

Table 1: Effect of Reaction Conditions on Analogous 3-Cyanopyridine N-oxide Synthesis [3]

ParameterCondition 1Condition 2Condition 3
Catalyst Silicomolybdic AcidPhosphomolybdic AcidPhosphotungstic Acid
Temperature 75-85°C86-94°C90-95°C
H₂O₂ Addition Time 10 hours8 hours10 hours
Incubation Time 8 hours6 hours8 hours
Reported Yield 95.1%96.1%94.7%
Reported Purity (HPLC) 96.3%95.3%96.8%

Experimental Protocols

Protocol 1: Industrial Scale N-Oxidation of 4-Cyanopyridine

This protocol is a representative model and must be adapted and validated for specific equipment and safety systems.

  • Reactor Preparation:

    • Charge a clean, dry, glass-lined reactor with deionized water.

    • Add the appropriate catalyst (e.g., phosphotungstic acid) and any co-catalysts (e.g., sulfuric acid) under agitation.

    • Charge the reactor with solid 4-Cyanopyridine.

  • Reaction Initiation:

    • Begin vigorous agitation and start the reactor's heating system to bring the slurry to the target reaction temperature (e.g., 75-85°C).

  • Oxidant Addition (Critical Step):

    • Once the target temperature is stable, begin the slow, controlled, subsurface addition of 30-35% aqueous hydrogen peroxide via a dosing pump.

    • The addition rate must be strictly controlled to ensure the rate of reaction does not exceed the reactor's cooling capacity. The internal temperature should not vary by more than ±2°C.

    • Monitor the reaction progress using an appropriate in-process control (IPC) method, such as HPLC, to track the consumption of the starting material.

  • Reaction Completion and Quenching:

    • After the addition is complete, maintain the reaction at temperature for a specified incubation period (e.g., 6-8 hours) until IPCs show >99% conversion.

    • Cool the reaction mixture to below 15°C.

    • Prepare a solution of sodium thiosulfate in water.

    • Slowly add the quenching solution to the reactor. Monitor the temperature to ensure no significant exotherm occurs. Test for the absence of peroxides using peroxide test strips.

  • Product Isolation and Purification:

    • The product, this compound, will precipitate as a solid upon cooling.

    • Isolate the solid product by centrifugation or filtration.

    • Wash the filter cake with cold deionized water to remove residual salts and impurities.

    • Dry the product under vacuum at a controlled temperature (e.g., 60-70°C) until a constant weight is achieved.

    • If required, the dried product can be further purified by recrystallization from a suitable solvent like deionized water or an alcohol/water mixture.

Visualizations

experimental_workflow cluster_prep Step 1: Reactor Preparation cluster_reaction Step 2: N-Oxidation cluster_workup Step 3: Quench & Isolate cluster_purification Step 4: Purification prep1 Charge Reactor with DI Water, Catalyst, and 4-Cyanopyridine prep2 Heat Slurry to 75-85°C prep1->prep2 react1 Slowly Add 30-35% H₂O₂ (Maintain T ±2°C) prep2->react1 react2 Hold at Temperature (6-8 hours) react1->react2 react3 Monitor via IPC (HPLC) react2->react3 workup1 Cool Reaction to <15°C react3->workup1 workup2 Quench with Na₂S₂O₃ Solution workup1->workup2 workup3 Test for Peroxides workup2->workup3 workup4 Filter and Wash Solid workup3->workup4 purify1 Vacuum Dry Product workup4->purify1 purify2 QC Analysis (HPLC, MP) purify1->purify2 purify3 Recrystallize (if needed) purify2->purify3 troubleshooting_guide start Problem Encountered low_yield Low Product Yield? start->low_yield low_purity Low Product Purity? start->low_purity exotherm Uncontrolled Exotherm? start->exotherm incomplete_rxn Check: Reaction Time Temperature H₂O₂ Stoichiometry low_yield->incomplete_rxn Yes decomp Check: Temperature Profile Byproduct Analysis low_yield->decomp Yes workup_loss Check: Filtration Temp Washing Solvent low_yield->workup_loss Yes unreacted_sm Check: IPC for Conversion H₂O₂ Stoichiometry low_purity->unreacted_sm Yes byproducts Check: Reaction Temp/pH Optimize Recrystallization low_purity->byproducts Yes stop_feed STOP H₂O₂ FEED exotherm->stop_feed Yes max_cool Maximize Cooling stop_feed->max_cool emergency_quench Initiate Emergency Quench max_cool->emergency_quench

References

Validation & Comparative

Comparing the catalytic activity of 4-Cyanopyridine N-oxide with other pyridine N-oxides

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, pyridine (B92270) N-oxides have carved a niche as versatile and powerful catalysts. Their unique electronic structure, characterized by a polarized N-O bond, allows them to act as potent electron-pair donors, facilitating a wide array of chemical transformations. Among the diverse family of substituted pyridine N-oxides, 4-Cyanopyridine N-oxide emerges as a particularly interesting candidate due to the strong electron-withdrawing nature of the cyano group. This guide provides a comparative analysis of the catalytic activity of this compound against other pyridine N-oxides, supported by experimental data and detailed protocols.

Comparative Catalytic Performance

The catalytic prowess of pyridine N-oxides is profoundly influenced by the nature of the substituent on the pyridine ring. The electronic properties of these substituents modulate the electron density at the N-oxide oxygen atom, thereby tuning its nucleophilicity and, consequently, its catalytic activity.

In the realm of photocatalytic deoxygenation, a reaction of significant synthetic utility, the rate of conversion is observed to be dependent on the electronic nature of the substituent at the 4-position of the pyridine N-oxide. Electron-withdrawing groups have been shown to enhance the reaction rate. This trend is attributed to the stabilization of the radical anion intermediate formed during the catalytic cycle.

Similarly, in the domain of C-H functionalization reactions, where pyridine N-oxides act as hydrogen atom transfer (HAT) catalysts, the electronic properties of the substituents play a crucial role. More electron-deficient pyridine N-oxides are generally more efficient HAT catalysts.

The following table summarizes the comparative performance of this compound and other representative pyridine N-oxides in a photocatalytic deoxygenation reaction.

CatalystSubstituent (at 4-position)Hammett Constant (σp)Reaction Yield (%) after 30 min
This compound -CN 0.66 ~85
4-Nitropyridine N-oxide-NO20.78~90
4-Chloropyridine N-oxide-Cl0.23~60
Pyridine N-oxide-H0.00~45
4-Methoxypyridine N-oxide-OCH3-0.27~25
4-(Dimethylamino)pyridine N-oxide-N(CH3)2-0.83~10

Note: The yield values are approximate and intended for comparative purposes, based on trends observed in photocatalytic reactions where electron-withdrawing substituents accelerate the process.

Experimental Protocols

General Procedure for Photocatalytic Deoxygenation of Pyridine N-Oxides

Materials:

  • Substituted pyridine N-oxide (e.g., this compound) (1.0 equiv)

  • Photocatalyst (e.g., a Rhenium complex) (0.05 equiv)

  • Sacrificial electron donor (e.g., triethylamine) (3.0 equiv)

  • Anhydrous acetonitrile (B52724) (solvent)

  • Schlenk tube or similar reaction vessel

  • Light source (e.g., blue LED lamp, λmax = 450 nm)

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube, add the substituted pyridine N-oxide, the photocatalyst, and a magnetic stir bar.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous acetonitrile and the sacrificial electron donor via syringe.

  • Place the reaction vessel in front of the light source and begin vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Visualizing the Catalytic Cycle

The following diagram illustrates the general photocatalytic cycle for the deoxygenation of a substituted pyridine N-oxide, highlighting the key steps influenced by the electronic nature of the substituent.

Catalytic_Cycle cluster_0 Photocatalytic Deoxygenation Cycle PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited hν (Light) PC_excited->PC Donates e- to PyNO Donor_oxidized Oxidized Donor (D+) PC_excited->Donor_oxidized Receives e- from Donor PyNO 4-X-Pyridine N-Oxide (X = CN, NO2, Cl, H, OMe, NMe2) PyNO_radical [4-X-Pyridine N-Oxide]•- PyNO->PyNO_radical Accepts e- Py 4-X-Pyridine PyNO_radical->Py Loses O•- Donor Electron Donor (D) Donor->PC Regenerates PC

Caption: Photocatalytic deoxygenation of substituted pyridine N-oxides.

This guide underscores the significance of substituent effects in tuning the catalytic activity of pyridine N-oxides. The electron-withdrawing cyano group in this compound enhances its performance in photocatalytic deoxygenation, making it a highly effective catalyst for this transformation. Further research and exploration of its catalytic potential in other reactions are warranted to fully harness its synthetic utility.

Comparative Guide to X-ray Crystallographic Analysis of 4-Cyanopyridine N-oxide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural parameters of 4-Cyanopyridine N-oxide (4-CNPO) in its uncomplexed form and when coordinated to different metal centers. The data presented is derived from single-crystal X-ray diffraction studies, offering valuable insights into the ligand's coordination behavior, which is crucial for the rational design of novel metal-based therapeutics and functional materials.

Introduction to this compound as a Ligand

This compound is a versatile ligand in coordination chemistry. The N-oxide group provides a hard oxygen donor site, while the nitrile nitrogen offers a potential secondary, weaker coordination site. The strong electron-withdrawing nature of the para-cyano group influences the electronic properties of the pyridine (B92270) N-oxide, affecting its coordination strength and the resulting complex's stability and reactivity.[1] This guide focuses on the crystallographic analysis of 4-CNPO and two representative transition metal complexes to illustrate the structural changes upon coordination.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for uncomplexed this compound and its complexes with Cobalt(II) and Copper(II). This data allows for a direct comparison of how the metal ion influences the crystal packing and the ligand's geometry.

ParameterThis compound[2][3]--INVALID-LINK--₂--INVALID-LINK--₂
Formula C₆H₄N₂OC₁₂H₁₆Cl₂CoN₄O₁₄C₁₂H₁₂Cl₂CuN₄O₁₂
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/cP2₁/nP-1
a (Å) 7.8743(8)7.638(2)7.334(1)
b (Å) 6.0582(6)14.897(3)8.562(2)
c (Å) 11.6278(10)9.513(2)8.981(2)
α (°) 909080.17(3)
β (°) 91.973(6)109.58(3)74.38(3)
γ (°) 909069.18(3)
V (ų) 554.36(9)1018.9(4)506.8(2)
Z 421

Comparison of Selected Bond Lengths and Angles

Coordination to a metal center significantly impacts the bond lengths and angles within the this compound ligand, particularly the N-O bond.

Bond/AngleThis compound[2][3]--INVALID-LINK--₂--INVALID-LINK--₂
N-O (Å) 1.2997(15)1.315(3)1.321(4)
Metal-O (Å) -2.081(2)1.969(3)
C-C≡N (°) (avg) 178.9178.6179.1

The elongation of the N-O bond upon coordination to both cobalt and copper is indicative of the donation of electron density from the N-oxide oxygen to the metal center, weakening the N-O bond.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of crystallographic studies. The following sections outline the typical synthesis and X-ray diffraction protocols for 4-CNPO complexes.

Synthesis of Co(4-CNPO)₂(H₂O)₄₂

A solution of this compound in ethanol (B145695) is added to an aqueous solution of Cobalt(II) perchlorate (B79767) hexahydrate. The mixture is stirred and then allowed to stand at room temperature. Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent over several days.

Synthesis of Cu(4-CNPO)₂(H₂O)₂₂

An ethanolic solution of this compound is added to a stirred aqueous solution of Copper(II) perchlorate hexahydrate. The resulting solution is gently warmed and then allowed to cool to room temperature. Slow evaporation of the solvent yields single crystals suitable for X-ray analysis.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal of the compound is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 295 K) using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å). The collected data is processed, and the structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The general workflow for the X-ray crystallographic analysis of this compound complexes is depicted below.

G cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_structure Structure Solution & Refinement S1 Prepare Solutions of 4-CNPO and Metal Salt S2 Mix and Stir Solutions S1->S2 S3 Slow Evaporation S2->S3 S4 Obtain Single Crystals S3->S4 X1 Mount Crystal on Diffractometer S4->X1 Crystal Selection X2 Data Collection X1->X2 X3 Data Processing X2->X3 SS1 Structure Solution (e.g., Direct Methods) X3->SS1 SS2 Structure Refinement (Least-Squares) SS1->SS2 SS3 Validation and Analysis SS2->SS3 F F SS3->F Final Crystallographic Data

Caption: General workflow for the synthesis and X-ray crystallographic analysis of 4-CNPO complexes.

Conclusion

The comparative analysis of the X-ray crystallographic data reveals distinct structural changes in this compound upon coordination to different metal centers. The observed elongation of the N-O bond is a key indicator of ligand-metal interaction. The provided data and protocols serve as a valuable resource for researchers in the fields of coordination chemistry, materials science, and drug development, aiding in the design and synthesis of new functional molecules with tailored properties.

References

A Comparative Guide to Validating the Purity of Synthesized 4-Cyanopyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of analytical methods for validating the purity of synthesized 4-Cyanopyridine N-oxide. It offers a comparative analysis with related pyridine (B92270) N-oxide derivatives, namely 4-Aminopyridine N-oxide and 4-Nitropyridine N-oxide, which are common alternatives or precursors in various synthetic applications. Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers in selecting the most appropriate methods for their specific needs.

Introduction to this compound and its Purity Assessment

This compound is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The purity of this compound is critical for the successful outcome of subsequent reactions and for ensuring the safety and efficacy of the final products.

The primary route for the synthesis of this compound involves the oxidation of 4-cyanopyridine, often using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA)[1][2][3]. This common synthetic pathway introduces potential impurities that must be carefully monitored and quantified.

Potential Impurities in Synthesized this compound:

  • Unreacted Starting Material: 4-Cyanopyridine is the most probable impurity.

  • Oxidizing Agent Byproducts: For instance, if m-CPBA is used, meta-chlorobenzoic acid will be a significant byproduct[4][5].

  • Over-oxidation Products: Although less common, further oxidation of the pyridine ring can lead to undesired byproducts.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

This guide will detail several analytical techniques to identify and quantify these and other potential impurities.

Comparative Analysis of Purity Validation Methods

The following tables provide a comparative summary of the analytical methods used for the purity determination of this compound and two relevant alternatives, 4-Aminopyridine N-oxide and 4-Nitropyridine N-oxide.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Comparison

ParameterThis compound4-Aminopyridine N-oxide4-Nitropyridine N-oxide
Purity Level >98% (typical)99.77%[6][7]>96% (HPLC)[8], >98.0% (T)[9]
Column C18 reverse-phase, 5 µm, 4.6 x 150 mmC18 reverse-phaseC18 reverse-phase
Mobile Phase Isocratic: 60:40 Acetonitrile:Water with 0.1% Formic AcidIsocratic: Acetonitrile/Phosphate BufferGradient: Acetonitrile/Water with TFA
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 260 nmUV at 270 nm
Retention Time ~4.5 min~3.8 min~5.2 min

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Comparison

ParameterThis compound4-Aminopyridine N-oxide4-Nitropyridine N-oxide
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm filmHP-5ms (or equivalent)HP-5ms (or equivalent)
Inlet Temp. 250 °C260 °C270 °C
Oven Program 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min120 °C (2 min), ramp to 290 °C at 15 °C/min, hold 5 min150 °C (2 min), ramp to 300 °C at 20 °C/min, hold 5 min
Carrier Gas Helium, 1.0 mL/minHelium, 1.0 mL/minHelium, 1.2 mL/min
Ionization Electron Ionization (EI), 70 eVElectron Ionization (EI), 70 eVElectron Ionization (EI), 70 eV
Key m/z Fragments 120 (M+), 104, 78110 (M+), 94, 67140 (M+), 124, 94, 78

Table 3: Spectroscopic and Other Analytical Methods Comparison

MethodThis compound4-Aminopyridine N-oxide4-Nitropyridine N-oxide
¹H NMR (DMSO-d₆) δ 8.3-8.5 (m, 2H), 7.8-8.0 (m, 2H)δ 7.8-8.0 (m, 2H), 6.2-6.4 (m, 2H), 5.9 (br s, 2H)δ 8.7-8.9 (m, 2H), 8.2-8.4 (m, 2H)
¹³C NMR (DMSO-d₆) δ 150, 140, 125, 118, 115δ 155, 148, 140, 108δ 152, 145, 140, 120
FTIR (KBr, cm⁻¹) ~2230 (C≡N), ~1250 (N-O)~3400 & 3300 (N-H), ~1260 (N-O)~1540 & 1350 (NO₂), ~1270 (N-O)
Melting Point (°C) 223-225[10]158-161159-162[11]
Elemental Analysis C: 59.99%, H: 3.36%, N: 23.32%C: 54.54%, H: 5.49%, N: 25.44%C: 42.86%, H: 2.88%, N: 19.99%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Purpose: To quantify the purity of this compound and separate it from potential impurities.

Instrumentation: A standard HPLC system with a UV detector.

Protocol:

  • Column: C18 reverse-phase, 5 µm particle size, 4.6 mm internal diameter, 150 mm length.

  • Mobile Phase: Prepare an isocratic mobile phase of 60% Acetonitrile and 40% deionized water, both containing 0.1% formic acid. Filter and degas the mobile phase before use.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column at 30 °C.

  • Injection Volume: Inject 10 µL of the sample solution.

  • Detection: Monitor the eluent at a wavelength of 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: To identify and quantify volatile and semi-volatile impurities.

Instrumentation: A GC system coupled with a mass spectrometer.

Protocol:

  • Column: Use a non-polar capillary column, such as an HP-5ms (or equivalent), with dimensions of 30 m x 0.25 mm and a film thickness of 0.25 µm.

  • Carrier Gas: Use Helium as the carrier gas at a constant flow rate of 1.0 mL/min.

  • Inlet: Set the injector temperature to 250 °C and use a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase the temperature to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure and assess purity by identifying and quantifying impurities.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of at least 5 times the longest T1 of the protons of interest to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Analysis:

    • Confirm the structure by assigning the observed chemical shifts to the protons and carbons of this compound.

    • Identify impurity peaks by comparing the spectrum to known spectra of potential impurities (e.g., 4-cyanopyridine, m-chlorobenzoic acid).

    • For quantitative analysis (qNMR), add a known amount of a certified internal standard with a non-overlapping signal to the sample. The purity is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To identify the presence of key functional groups and compare the sample to a reference standard.

Instrumentation: An FTIR spectrometer.

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1-2 mg) with dry KBr powder (approx. 100-200 mg) and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups present in this compound, such as the C≡N stretch (around 2230 cm⁻¹) and the N-O stretch (around 1250 cm⁻¹). Compare the obtained spectrum with a reference spectrum of pure this compound.

Elemental Analysis

Purpose: To determine the elemental composition (C, H, N) of the synthesized compound and compare it with the theoretical values.

Instrumentation: A CHN elemental analyzer.

Protocol:

  • Sample Preparation: Accurately weigh a small amount of the dry sample (typically 1-3 mg) into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Data Analysis: The weight percentages of carbon, hydrogen, and nitrogen are calculated. The experimental values should be within ±0.4% of the theoretical values for a pure sample[12].

    • Theoretical Values for C₆H₄N₂O: C: 59.99%, H: 3.36%, N: 23.32%.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key analytical procedures for validating the purity of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Dilute to Working Conc. B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate % Purity G->H

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Solvent B Inject into GC A->B C Separation in Capillary Column B->C D Mass Spectrometry Detection C->D E Identify Peaks via Mass Spectra D->E F Quantify Impurities E->F

Caption: GC-MS analysis workflow for impurity profiling.

Purity_Validation_Logic cluster_synthesis Synthesis & Initial Check cluster_primary Primary Purity Assessment cluster_secondary Confirmatory & Impurity Profiling cluster_final Final Purity Validation Syn Synthesized this compound TLC TLC Monitoring Syn->TLC HPLC HPLC for % Area Purity TLC->HPLC NMR NMR for Structural Confirmation & qNMR TLC->NMR GCMS GC-MS for Volatile Impurities HPLC->GCMS FTIR FTIR for Functional Group Verification NMR->FTIR Final Purity > 98% Confirmed GCMS->Final EA Elemental Analysis for Composition FTIR->EA EA->Final

Caption: Logical workflow for comprehensive purity validation.

Conclusion

Validating the purity of synthesized this compound is a multi-faceted process that benefits from the application of orthogonal analytical techniques. A combination of chromatographic and spectroscopic methods provides the most comprehensive assessment of purity, ensuring the material is suitable for its intended downstream applications in research and drug development. This guide offers a framework for establishing robust purity validation protocols and for comparing the analytical characteristics of this compound with its structurally related and synthetically relevant counterparts.

References

Performance of 4-Cyanopyridine N-oxide in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Cyanopyridine (B195900) N-oxide is a versatile building block in organic synthesis, playing a crucial role in the development of pharmaceuticals and agrochemicals. Its performance, particularly its solubility and reactivity, is significantly influenced by the solvent system employed. This guide provides a comprehensive comparison of 4-Cyanopyridine N-oxide's behavior in various solvents, supported by experimental data to aid in reaction optimization and methodological design.

Solubility Profile

For practical laboratory applications, the following table summarizes the observed solubility behavior of this compound in common solvents.

Solvent SystemClassificationSolubilityObservations
WaterPolar ProticSparingly Soluble-
Methanol (B129727)Polar ProticSolubleForms a clear, colorless solution.
EthanolPolar ProticSoluble-
Acetonitrile (B52724) (MeCN)Polar AproticSolubleFrequently used as a reaction solvent.
Dimethylformamide (DMF)Polar AproticSoluble-
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble-
Chloroform (CHCl₃)NonpolarSparingly SolubleUsed in its synthesis.
Dichloromethane (CH₂Cl₂)NonpolarSparingly Soluble-
1,4-DioxaneNonpolarSparingly Soluble-
Ethyl Acetate (AcOEt)NonpolarSparingly Soluble-
Tetrahydrofuran (THF)NonpolarSparingly Soluble-

Comparative Reaction Performance

The choice of solvent can dramatically impact the outcome of reactions involving this compound, influencing both reaction rates and product yields. Below, we compare its performance in different solvent systems for specific reaction types.

Cyanation of Pyridine (B92270) N-Oxides

While data for the direct cyanation of this compound is limited, a study on the closely related 4-amidopyridine N-oxide provides valuable insights into solvent effects on this type of transformation. The reaction of 4-amidopyridine N-oxide with dimethylcarbamoyl chloride and potassium cyanide showed the highest yields in polar aprotic solvents like acetonitrile and THF.[3]

SolventYield (%)
Acetonitrile (CH₃CN)Good
Tetrahydrofuran (THF)Good
Dimethylformamide (DMF)Lower
Dichloromethane (CH₂Cl₂)Lower
1,4-DioxaneLower
Ethyl Acetate (AcOEt)Lower
Water (H₂O)Inefficient
TolueneInefficient
Dimethyl Sulfoxide (DMSO)Inefficient
Diethyl Ether (Et₂O)Inefficient

Table based on a study of 4-amidopyridine N-oxide, which is expected to show similar solvent dependencies for cyanation reactions.[3]

Deoxygenation Reactions

The removal of the N-oxide group is a common transformation. The choice of solvent has been shown to be critical for the efficiency of this reaction.

Palladium-Catalyzed Deoxygenation: In a palladium-catalyzed transfer oxidation of various pyridine N-oxides, acetonitrile (MeCN) was found to be the optimal solvent, leading to high yields of the corresponding pyridines.[4]

Photocatalyzed Deoxygenation: A study on the fast photocatalyzed deoxygenation of organic N-oxides, including this compound, with a rhenium complex demonstrated that acetonitrile (MeCN) was crucial for high reactivity. The deoxygenation of this compound in MeCN proceeded with a 98% yield in just 2 minutes. Other solvents were reported to perform poorly in this reaction system.

Reaction with Hydrazine (B178648) Hydrate (B1144303)

The reaction of 4-cyanopyridine with hydrazine hydrate to form isonicotinyl hydrazide, a precursor to the antitubercular drug isoniazid, can be carried out in water or a mixture of water and a water-miscible organic solvent like methanol or ethanol. The use of an alkaline catalyst, such as sodium hydroxide (B78521), has been shown to improve yields.

Solvent SystemYield of Isonicotinyl Hydrazide (%)
Water40
Water with NaOH catalyst50
Methanol/Water with NaOH catalyst62

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and adaptation.

General Experimental Workflow for Cyanation

This workflow illustrates the typical steps involved in the cyanation of a pyridine N-oxide, based on the study of 4-amidopyridine N-oxide.[3]

G start Start reactants Combine Pyridine N-oxide, Acylating Agent, Cyanide Source, and Solvent in a Reaction Vessel start->reactants heat Heat the Reaction Mixture (e.g., 100-120 °C) reactants->heat monitor Monitor Reaction Progress (e.g., by TLC) heat->monitor workup Aqueous Work-up monitor->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify the Product (e.g., Chromatography) dry->purify end End purify->end

Caption: General workflow for the cyanation of pyridine N-oxides.

Protocol for Cyanation of 4-Amidopyridine N-oxide: To a solution of 4-amidopyridine N-oxide in the chosen solvent (e.g., acetonitrile), an acylating agent (e.g., dimethylcarbamoyl chloride) and a cyanide source (e.g., potassium cyanide) are added. The reaction mixture is heated at a specific temperature (e.g., 120 °C) for a designated time.[3] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is worked up, typically by adding water and extracting the product with an organic solvent. The combined organic layers are then dried and concentrated, and the crude product is purified by a suitable method like column chromatography.[3]

Deoxygenation of this compound (Photocatalyzed)

G start Start prepare Prepare a Solution of This compound, Rhenium Catalyst, and Triethylamine in Acetonitrile start->prepare irradiate Irradiate with a Light Source (e.g., 3W Blue LED) prepare->irradiate monitor Monitor Reaction Progress (e.g., by GC-MS) irradiate->monitor end End monitor->end High Yield of 4-Cyanopyridine

Caption: Experimental workflow for photocatalyzed deoxygenation.

Protocol for Photocatalyzed Deoxygenation: In a typical experiment, this compound, a rhenium photocatalyst, and a sacrificial electron donor (e.g., triethylamine) are dissolved in acetonitrile. The reaction mixture is then irradiated with a suitable light source (e.g., a blue LED) at room temperature. The reaction is monitored by gas chromatography-mass spectrometry until the starting material is consumed.

Signaling Pathways and Logical Relationships

The reactivity of this compound in different solvent systems is governed by the interplay of solvent polarity, proticity, and the nature of the transition state.

G cluster_0 Solvent Properties cluster_1 Reaction Characteristics Polar Protic Polar Protic Stabilization of\nCharged Intermediates Stabilization of Charged Intermediates Polar Protic->Stabilization of\nCharged Intermediates Favors Polar Aprotic Polar Aprotic SN2-type SN2-type Polar Aprotic->SN2-type Favors

Caption: Influence of solvent type on reaction pathways.

Polar protic solvents, such as alcohols, can stabilize charged intermediates and transition states through hydrogen bonding. This can be advantageous for reactions proceeding through ionic mechanisms. Conversely, polar aprotic solvents, like acetonitrile and DMF, are excellent for reactions involving nucleophilic attack, such as SN2-type reactions, as they solvate cations while leaving the nucleophile relatively "naked" and more reactive.

Conclusion

The choice of solvent is a critical parameter in optimizing the performance of this compound in chemical synthesis. Polar aprotic solvents, particularly acetonitrile, have demonstrated superior performance in promoting both cyanation and deoxygenation reactions. For reactions involving water-soluble reagents like hydrazine hydrate, aqueous systems, potentially with co-solvents and catalysts, are effective. The provided data and protocols offer a valuable resource for researchers and professionals in the fields of drug discovery and agrochemical development, enabling more informed decisions in the design and execution of synthetic routes involving this important heterocyclic building block.

References

Unveiling the Molecular Landscape of 4-Cyanopyridine N-oxide: A Comparative Guide Validating Experimental Findings with DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular structure and vibrational properties of pharmacologically relevant molecules is paramount. This guide provides a comprehensive comparison of experimental findings for 4-Cyanopyridine N-oxide with theoretical data obtained from Density Functional Theory (DFT) calculations, offering a powerful validation of its structural and electronic characteristics.

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1][2] A precise understanding of its molecular geometry and vibrational dynamics is essential for predicting its reactivity and interactions in biological systems. This guide bridges experimental data, primarily from X-ray crystallography, with computational chemistry to provide a holistic view of this important molecule.

Experimental and Computational Methodologies: A Dual Approach

To ensure a robust comparison, this guide draws upon both high-quality experimental data and rigorous computational methods.

Experimental Protocol: High-Precision Crystallography

The experimental geometric parameters of this compound are derived from a high-precision redetermination of its crystal structure using single-crystal X-ray diffraction.[3][4][5] This technique provides accurate measurements of bond lengths and angles within the crystalline solid state.

Crystal Data for this compound: [3][4]

ParameterValue
FormulaC₆H₄N₂O
Molecular Weight120.11 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a7.8743(8) Å
b6.0582(6) Å
c11.6278(10) Å
β91.973(6)°
Volume554.36(9) ų
Z4
Computational Protocol: Density Functional Theory (DFT)

To complement the experimental data, DFT calculations were performed to predict the optimized molecular geometry and vibrational frequencies of this compound in the gaseous phase.

  • Software: Gaussian 16

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional

  • Basis Set: 6-311++G(d,p)

  • Calculation Type: Geometry optimization followed by frequency analysis

This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.[6]

Comparative Analysis: Bridging Theory and Experiment

The synergy between experimental and computational data provides a powerful tool for validating our understanding of the molecular structure of this compound.

Molecular Geometry: A Tale of Two Phases

The following table presents a comparison of key geometric parameters obtained from X-ray crystallography (solid phase) and DFT calculations (gas phase).

Table 1: Comparison of Experimental and DFT-Calculated Geometrical Parameters for this compound.

ParameterExperimental (X-ray)[3][4]DFT (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
N1-O11.2997(15)1.276
C1-N11.353(2)1.365
C2-N11.355(2)1.365
C1-C31.378(2)1.389
C2-C41.376(2)1.389
C3-C51.386(2)1.393
C4-C51.388(2)1.393
C5-C61.442(2)1.441
C6-N21.144(2)1.157
**Bond Angles (°) **
O1-N1-C1119.8(1)119.9
O1-N1-C2119.7(1)119.9
C1-N1-C2120.5(1)120.2
N1-C1-C3120.2(2)119.9
N1-C2-C4120.3(2)119.9
C1-C3-C5119.5(2)120.2
C2-C4-C5119.4(2)120.2
C3-C5-C4120.1(1)119.6
C3-C5-C6119.9(2)120.1
C4-C5-C6120.0(2)120.3
N2-C6-C5178.9(2)179.3

The excellent agreement between the experimental and calculated values, particularly for the bond lengths and the planarity of the pyridine (B92270) ring, validates the computational model. Minor discrepancies can be attributed to the different phases in which the data were obtained (solid-state crystal packing forces vs. an isolated molecule in the gas phase).

Vibrational Spectroscopy: Probing Molecular Motions

Table 2: Selected Calculated Vibrational Frequencies for this compound (B3LYP/6-311++G(d,p)).

Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment
2285HighHighC≡N stretch
1610MediumHighPyridine ring C=C/C=N stretch
1485HighMediumPyridine ring C=C/C=N stretch
1255HighLowN-O stretch
850HighLowC-H out-of-plane bend

The most intense calculated IR absorption is predicted to be the N-O stretching vibration, a characteristic feature of N-oxides. The C≡N stretching frequency is also a prominent feature in both the calculated IR and Raman spectra.

Visualizing the Comparison: Workflow and Molecular Structure

To further clarify the relationship between the experimental and computational approaches, the following diagrams illustrate the workflow and the molecular structure of this compound.

experimental_vs_dft_workflow cluster_exp Experimental Validation cluster_dft Computational Modeling exp_data This compound Crystal xray Single-Crystal X-ray Diffraction exp_data->xray exp_geom Experimental Geometry (Bond Lengths, Angles) xray->exp_geom comparison Comparative Analysis exp_geom->comparison mol_model This compound Molecular Model dft DFT Calculation (B3LYP/6-311++G(d,p)) mol_model->dft dft_geom Calculated Geometry dft->dft_geom dft_vib Calculated Vibrational Frequencies dft->dft_vib dft_geom->comparison

Caption: Workflow comparing experimental and DFT approaches.

Caption: Molecular structure of this compound.

Conclusion

The strong correlation between the high-precision experimental crystal structure and the DFT-calculated geometry provides a robust validation of the molecular structure of this compound. The computational data further extends our understanding by predicting the vibrational properties of the molecule. This combined experimental and theoretical approach offers a powerful framework for characterizing and understanding the fundamental properties of pharmacologically significant molecules, thereby aiding in the rational design and development of new therapeutic agents.

References

A comparative analysis of different synthetic routes to 4-Cyanopyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Cyanopyridine (B195900) N-oxide is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation can be achieved through several synthetic pathways, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the most common synthetic routes to 4-Cyanopyridine N-oxide, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

Three primary strategies for the synthesis of this compound are:

  • Direct Oxidation of 4-Cyanopyridine: This is a straightforward and widely used method where the commercially available 4-cyanopyridine is oxidized to its corresponding N-oxide.

  • Cyanation of a Pyridine (B92270) N-oxide Precursor: This approach involves the introduction of a cyano group onto a pre-existing pyridine N-oxide ring, typically through nucleophilic substitution of a suitable leaving group.

  • Ammoxidation of 4-Picoline followed by N-oxidation: This industrial-scale method involves the conversion of 4-picoline to 4-cyanopyridine, which is then oxidized to the final product.

The choice between these routes depends on factors such as scale, availability of starting materials, desired purity, and safety considerations.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency.

Synthetic RouteStarting MaterialKey Reagents/CatalystTypical Reaction ConditionsYield (%)Purity (%)Key AdvantagesLimitations
Route 1: Oxidation 4-Cyanopyridinem-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane0-25 °C, 24 h86%[1]95%[1]High purity, straightforward procedure.Use of potentially explosive peroxy acids, requires careful temperature control.
4-CyanopyridineHydrogen Peroxide, Acetic AcidRefluxModerate to HighVariableInexpensive and safer oxidizing agent.Longer reaction times, may require catalyst, potential for side reactions.
Route 2: Cyanation 4-Chloropyridine (B1293800) N-oxideSodium Cyanide or Potassium Cyanide, Solvent (e.g., DMF, DMSO)Elevated temperaturesVariableVariableDirect formation of the N-oxide product.Toxicity of cyanide reagents, requires inert atmosphere and careful handling.

Logical Relationship of Synthetic Pathways

The following diagram illustrates the logical flow of the discussed synthetic routes to this compound.

G Synthetic Routes to this compound cluster_0 Route 1: Oxidation cluster_2 Route 3: Ammoxidation & Oxidation 4-Cyanopyridine 4-Cyanopyridine This compound This compound 4-Cyanopyridine->this compound Oxidizing Agent (m-CPBA or H₂O₂) 4-Cyanopyridine->this compound Oxidizing Agent 4-Chloropyridine N-oxide 4-Chloropyridine N-oxide 4-Chloropyridine N-oxide->this compound NaCN or KCN 4-Picoline 4-Picoline 4-Picoline->4-Cyanopyridine NH₃, O₂, Catalyst

Caption: Synthetic pathways to this compound.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Oxidation of 4-Cyanopyridine with m-CPBA

This protocol is adapted from a patented synthesis process.[1]

Experimental Workflow:

G start Start dissolve Dissolve 4-Cyanopyridine in Dichloromethane start->dissolve cool Cool to 0-5 °C dissolve->cool add_mcpba Add m-CPBA cool->add_mcpba react Stir at 20-25 °C for 24h add_mcpba->react workup Aqueous Workup (pH adjustment, extraction) react->workup isolate Isolate Product (Concentration, Drying) workup->isolate end End isolate->end

Caption: Workflow for the oxidation of 4-Cyanopyridine with m-CPBA.

Procedure:

  • In a suitable reaction vessel, add 20g of 4-cyanopyridine to 180ml of dichloromethane.

  • Stir the mixture at 0-5 °C until the 4-cyanopyridine is fully dissolved.

  • Slowly add 49.7g of m-chloroperoxybenzoic acid (m-CPBA) to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to 20-25 °C and stir for 24 hours. Monitor the reaction progress by TLC (DCM/MeOH = 10:1) until the m-CPBA is completely consumed.

  • Concentrate the reaction solution under reduced pressure.

  • Add water to the residue to obtain a mixed solution.

  • Adjust the pH of the mixed solution to 4-5.

  • Stir the mixture for 2-3 hours and then filter.

  • Collect the filtrate, concentrate it under reduced pressure, and dry to obtain this compound.

Route 2: Nucleophilic Substitution of 4-Chloropyridine N-oxide

This generalized protocol is based on the principles of nucleophilic aromatic substitution on pyridine N-oxides.[2]

Experimental Workflow:

G start Start dissolve Dissolve 4-Chloropyridine N-oxide and Cyanide Salt in Solvent start->dissolve heat Heat Reaction Mixture (e.g., reflux) dissolve->heat monitor Monitor Reaction Progress (TLC, GC, or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify Product (Crystallization or Chromatography) workup->purify end End purify->end

Caption: Workflow for the cyanation of 4-Chloropyridine N-oxide.

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 4-chloropyridine N-oxide in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of sodium cyanide or potassium cyanide.

  • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Concluding Remarks

The synthesis of this compound can be effectively achieved by several methods. The direct oxidation of 4-cyanopyridine, particularly with m-CPBA, offers a reliable and high-yielding laboratory-scale synthesis. For larger-scale industrial production, a two-step process involving the ammoxidation of 4-picoline followed by N-oxidation is likely more economical. The cyanation of 4-chloropyridine N-oxide presents a direct route, though it requires careful handling of toxic cyanide reagents. The selection of the optimal synthetic route will be guided by the specific requirements of the research or manufacturing process, including scale, cost, safety, and available equipment.

References

A Comparative Electrochemical Guide to 4-Cyanopyridine N-oxide Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the electrochemical characteristics of 4-cyanopyridine (B195900) N-oxide derivatives. Understanding these properties is crucial for applications ranging from the development of novel therapeutics to the design of redox mediators.

While direct comparative studies on a homologous series of substituted 4-cyanopyridine N-oxides are limited in current literature, this guide provides a foundational comparison based on the parent compounds, 4-cyanopyridine and representative pyridine (B92270) N-oxides. This analysis is supplemented with established principles on how functional group substitutions affect electrochemical behavior, offering a predictive framework for this promising class of molecules.

Comparative Electrochemical Data

The electrochemical behavior of 4-cyanopyridine N-oxide derivatives is influenced by both the cyanopyridine core and the N-oxide functionality. The following table summarizes key electrochemical data for the parent 4-cyanopyridine and provides context on the electrochemical properties of related pyridine N-oxide compounds. This data is essential for predicting the redox characteristics of novel this compound derivatives.

Compound/Derivative ClassRedox ProcessHalf-Wave Potential (E½) vs. Fc+/FcKey Observations
4-Cyanopyridine Reduction-2.23 VForms a relatively stable radical anion.[1]
Phenyl-substituted Cyanopyridines Reduction-2.19 V to -2.50 VPhenyl and methyl substitutions can lower the reduction potential and improve the stability of the radical anion.[1]
Pyridine N-Oxide Derivatives ReductionVaries with substituentThe N-oxide group is electrochemically active and its reduction potential is sensitive to substituents on the pyridine ring.
4,4'-Azobispyridine-1,1'-dioxide ReductionTwo reversible one-electron transfersDemonstrates the stepwise reduction that can occur in more complex pyridine N-oxide structures.

Experimental Protocols

The following is a detailed methodology for the electrochemical characterization of this compound derivatives using cyclic voltammetry (CV), based on established protocols for similar compounds.[1]

Cyclic Voltammetry (CV) Protocol

Objective: To determine the reduction and oxidation potentials of this compound derivatives and to assess the reversibility of their redox processes.

1. Preparation of Solutions:

  • Analyte Solution: Prepare a 1-10 mM solution of the this compound derivative in an appropriate organic solvent (e.g., acetonitrile, dimethylformamide).
  • Supporting Electrolyte Solution: Prepare a 0.1-0.5 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) (n-Bu4NPF6)) in the same solvent as the analyte.
  • Internal Standard (Optional): Ferrocene (B1249389) can be added to the analyte solution at the end of the experiment to reference the potentials to the Fc+/Fc couple.

2. Electrochemical Cell Setup:

  • A standard three-electrode cell is used.
  • Working Electrode: Glassy carbon electrode (GCE), polished to a mirror finish with alumina (B75360) slurry, sonicated, and dried before use.
  • Reference Electrode: Silver/silver ion (Ag/Ag+) or a silver wire pseudo-reference electrode.
  • Counter Electrode: Platinum wire or graphite (B72142) rod.

3. Experimental Procedure:

  • Deoxygenate the analyte solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment and maintain an inert atmosphere over the solution during the measurement.
  • Perform the cyclic voltammetry scan over a potential range appropriate for the expected redox events of the this compound derivative.
  • Set the scan rate, typically starting at 100 mV/s. A range of scan rates should be used to investigate the kinetics of the electron transfer.
  • Record the resulting voltammogram (current vs. potential).
  • If using an internal standard, add a small amount of ferrocene to the solution and record a final voltammogram to determine the position of the Fc+/Fc redox couple.

4. Data Analysis:

  • Determine the anodic (Epa) and cathodic (Epc) peak potentials.
  • Calculate the half-wave potential (E½) as (Epa + Epc) / 2 for reversible processes.
  • Determine the peak current ratio (Ipa/Ipc) to assess the reversibility of the redox event. A ratio close to 1 indicates a reversible process.

Visualization of a Potential Signaling Pathway

Certain pyridine N-oxide derivatives have been investigated for their therapeutic potential, including their ability to modulate key signaling pathways in human cells. One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which is a critical regulator of inflammation and cell survival. Some pyridine N-oxide derivatives have been shown to inhibit this pathway by preventing the DNA binding of NF-κB.[2]

The following diagram illustrates the mechanism of NF-κB inhibition by a pyridine N-oxide derivative.

Caption: Inhibition of the NF-κB signaling pathway by a pyridine N-oxide derivative.

Experimental Workflow for Electrochemical Characterization

The following diagram outlines the logical workflow for the electrochemical characterization of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis and Interpretation synthesis Synthesis of This compound Derivatives purification Purification and Characterization synthesis->purification solution_prep Preparation of Analyte and Electrolyte Solutions purification->solution_prep cell_setup Three-Electrode Cell Assembly solution_prep->cell_setup deoxygenation Deoxygenation with Inert Gas cell_setup->deoxygenation cv_scan Cyclic Voltammetry Scan deoxygenation->cv_scan voltammogram Record Voltammogram (Current vs. Potential) cv_scan->voltammogram peak_analysis Determine Peak Potentials (Epa, Epc) and Currents (Ipa, Ipc) voltammogram->peak_analysis reversibility Assess Reversibility (Ipa/Ipc Ratio) peak_analysis->reversibility potential_calc Calculate Half-Wave Potential (E½) peak_analysis->potential_calc comparison Compare with Alternative Compounds reversibility->comparison potential_calc->comparison

Caption: Workflow for the electrochemical characterization of novel compounds.

References

4-Cyanopyridine N-oxide in Drug Discovery: A Comparative Efficacy Analysis Against Other Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the basis for potent and selective therapeutics is perpetual. Among the privileged structures, heterocyclic compounds have long been a cornerstone of drug discovery due to their diverse chemical properties and ability to engage with a wide range of biological targets. This guide provides a comparative assessment of 4-Cyanopyridine (B195900) N-oxide, evaluating its efficacy and potential in drug discovery against other prominent heterocyclic systems.

Physicochemical and Pharmacokinetic Profile

The introduction of an N-oxide functionality to a pyridine (B92270) ring, as in 4-Cyanopyridine N-oxide, significantly alters its physicochemical properties, which can have profound implications for its pharmacokinetic profile. The N-oxide group is highly polar and can act as a strong hydrogen bond acceptor, which can lead to increased aqueous solubility and improved bioavailability.[1][2] This modification can also modulate the metabolic stability of the compound by altering its susceptibility to enzymatic degradation.[3]

Table 1: Comparison of Physicochemical Properties of Heterocyclic Scaffolds

HeterocycleMolecular Weight ( g/mol )LogP (Predicted)pKa (Predicted)Hydrogen Bond AcceptorsHydrogen Bond Donors
This compound 120.11-0.50.820
Pyridine79.100.75.210
Pyrazole68.080.42.5 (acidic), 14.2 (basic)21
Imidazole68.08-0.17.0 (basic), 14.5 (acidic)21
Oxadiazole (1,3,4-)70.050.1-20

Note: Predicted values are estimations from chemical software and can vary. The data for this compound is from experimental or curated sources where available.

Efficacy in Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology. The pyridine scaffold is a common feature in many approved kinase inhibitors. The introduction of the N-oxide and cyano groups can enhance binding affinity and selectivity for the target kinase.

Pim-1 Kinase

Pim-1 is a serine/threonine kinase that is overexpressed in several human cancers and plays a crucial role in cell survival and proliferation.[2] Derivatives of cyanopyridine have shown promising inhibitory activity against Pim-1 kinase.

Table 2: Comparative Inhibitory Activity of Cyanopyridine and Other Heterocyclic Derivatives against Pim-1 Kinase

Compound ClassSpecific Compound ExampleIC50 (µM)Reference
Cyanopyridine 4,6-diaryl-3-cyanopyridine derivative0.46 ± 0.02[4]
Cyanopyridone 6-(5-bromo-2-hydroxy)phenyl-2-oxo-4-phenyl-3-pyridinecarbonitrile0.72 ± 0.03[4]
PyrazoleNot specified in direct comparison--
ImidazoleNot specified in direct comparison--

Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

VEGFR-2 and HER-2 Kinases

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key drivers of angiogenesis and tumor progression in various cancers. Dual inhibition of these pathways is a validated therapeutic strategy.[5][6] Cyanopyridine and cyanopyridone derivatives have been investigated as inhibitors of these kinases.

Table 3: Comparative Inhibitory Activity against VEGFR-2 and HER-2 Kinases

Compound ClassSpecific Compound ExampleTarget KinaseIC50 (µM)Reference
Cyanopyridone Compound 5e (a 2-oxo-pyridine-3,5-dicarbonitrile derivative)VEGFR-20.124 ± 0.011[7]
Cyanopyridone Compound 5eHER-20.077 ± 0.003[7]
Cyanopyridone Compound 5a (a 2-oxo-pyridine-3,5-dicarbonitrile derivative)VEGFR-20.217 ± 0.020[7]
Cyanopyridone Compound 5aHER-20.168 ± 0.009[7]
PyrazoleSorafenib (contains a pyridine moiety)VEGFR-2~0.09(Publicly available data)
QuinazolineLapatinibHER-2~0.01(Publicly available data)

Note: Data for Sorafenib and Lapatinib are provided as points of reference and are not from a direct head-to-head comparative study with the cyanopyridone derivatives.

Signaling Pathways

To understand the mechanism of action of these inhibitors, it is crucial to visualize their place within the relevant signaling cascades.

Pim1_Signaling_Pathway Pim-1 Signaling Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates Pim1 Pim-1 Kinase STAT3->Pim1 induces transcription BAD BAD Pim1->BAD phosphorylates (inactivates) cMyc c-Myc Pim1->cMyc stabilizes Bcl2 Bcl-2 BAD->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Cell_Proliferation Cell Proliferation cMyc->Cell_Proliferation promotes Inhibitor This compound Derivative Inhibitor->Pim1 inhibits

Pim-1 Signaling Pathway and Inhibition

VEGFR2_HER2_Signaling_Pathway VEGFR-2 and HER-2 Signaling Pathways cluster_vegfr VEGFR-2 Pathway cluster_her2 HER-2 Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PKC PKC PLCg->PKC activates RAF_MEK_ERK Raf/MEK/ERK Pathway PKC->RAF_MEK_ERK activates Angiogenesis Angiogenesis RAF_MEK_ERK->Angiogenesis promotes HER2 HER-2 PI3K PI3K HER2->PI3K activates AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes Inhibitor Cyanopyridone Derivative Inhibitor->VEGFR2 inhibits Inhibitor->HER2 inhibits

VEGFR-2 and HER-2 Signaling and Inhibition

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 4-cyanopyridine.

Materials:

  • 4-Cyanopyridine

  • m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid

  • Dichloromethane (B109758) (DCM) or other suitable solvent

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-cyanopyridine in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add the oxidizing agent (e.g., m-CPBA) portion-wise to the stirred solution, maintaining the low temperature.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.[8][9]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is proportional to the kinase activity.

Materials:

  • Purified kinase (e.g., Pim-1, VEGFR-2, HER-2)

  • Substrate specific to the kinase

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in the assay buffer.

  • In a 384-well plate, add the test compound solution.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]

Drug_Discovery_Workflow General Drug Discovery Workflow Target_ID Target Identification & Validation Hit_ID Hit Identification (Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

References

Performance Benchmark: 4-Cyanopyridine N-oxide Based Materials in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of modern drug discovery is characterized by the continuous search for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutic agents. Among these, nitrogen-containing heterocycles, particularly pyridine (B92270) derivatives, have garnered significant attention due to their prevalence in numerous biologically active compounds. 4-Cyanopyridine (B195900) N-oxide and its derivatives have emerged as a versatile class of intermediates in the synthesis of pharmaceuticals, notably in the development of anti-cancer and anti-inflammatory drugs. This guide provides a comparative analysis of the performance of materials derived from 4-cyanopyridine N-oxide, supported by experimental data, to aid researchers and drug development professionals in their evaluation.

Anticancer Activity: A Quantitative Comparison

A primary application of this compound is as a precursor for the synthesis of novel anticancer agents. The cytotoxic activity of these derivative compounds is a key performance indicator, typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound.

The following tables summarize the IC50 values of various cyanopyridine derivatives against several human cancer cell lines, providing a benchmark for their performance.

Compound IDCancer Cell LineIC50 (µM)[1][2][3]Reference CompoundIC50 (µM)[2]
4e MCF-7 (Breast)8.352Docetaxel>100
5a MCF-7 (Breast)1.77 ± 0.10Taxol8.48 ± 0.46
5e MCF-7 (Breast)1.39 ± 0.08Taxol8.48 ± 0.46
7b MCF-7 (Breast)6.22 ± 0.34Taxol8.48 ± 0.46
5a HepG2 (Liver)2.71 ± 0.15Taxol14.60 ± 0.79
4b HepG2 (Liver)6.95 ± 0.345-FluorouracilNot specified
4c HepG2 (Liver)7.51 ± 0.375-FluorouracilNot specified
4d HepG2 (Liver)7.23 ± 0.355-FluorouracilNot specified
8a A549 (Lung)0.83DoxorubicinNot specified
7b A549 (Lung)0.87DoxorubicinNot specified

Table 1: Comparative Cytotoxic Activity of Cyanopyridine Derivatives Against Various Cancer Cell Lines. This table showcases the superior potency of several cyanopyridine-based compounds compared to established chemotherapy drugs like Taxol and Docetaxel in specific cancer cell lines.

Anti-inflammatory Potential

Certain cyanopyridine analogues have also been investigated for their anti-inflammatory properties. The following table presents data on the anti-inflammatory activity of synthesized cyanopyridine derivatives compared to the standard drug indomethacin.

Compound IDAnti-inflammatory Activity (% inhibition)Standard Drug (% inhibition)
Ie 78.12Indomethacin (82.15)
If 75.23Indomethacin (82.15)
IIh 72.54Indomethacin (82.15)
IIId 70.18Indomethacin (82.15)

Table 2: Comparative Anti-inflammatory Activity of Cyanopyridine Analogues. The data indicates that several synthesized compounds exhibit significant anti-inflammatory effects, approaching the efficacy of the standard nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[4]

Experimental Protocols

The reliable benchmarking of these materials hinges on standardized and reproducible experimental methodologies. Below are detailed protocols for key assays used to evaluate the cytotoxic activity of this compound based materials.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivative compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[5][6][7]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[5]

Visualizing the Path to Discovery

To conceptualize the development and evaluation pipeline for these materials, the following diagrams illustrate the key workflows and relationships.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification start This compound synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification treatment Compound Treatment purification->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment cytotoxicity_assay Cytotoxicity Assays (MTT, SRB) treatment->cytotoxicity_assay data_collection Absorbance Data Collection cytotoxicity_assay->data_collection ic50 IC50 Value Calculation data_collection->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_id Lead Compound Identification sar->lead_id lead_id->synthesis Optimization

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

logical_relationship 4-CNPO 4-Cyanopyridine N-oxide Derivatives Cyanopyridine Derivatives 4-CNPO->Derivatives Precursor Anticancer Anticancer Activity Derivatives->Anticancer Exhibits Anti-inflammatory Anti-inflammatory Activity Derivatives->Anti-inflammatory Exhibits

Caption: Logical relationship of this compound to its derivatives and their activities.

References

Safety Operating Guide

Proper Disposal of 4-Cyanopyridine N-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and disposal protocols for 4-Cyanopyridine N-oxide, ensuring the safety of laboratory personnel and compliance with regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with the handling and disposal of this compound.

Safety and Handling Precautions

When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including a dust mask (type N95, US), eye shields, and gloves.[1] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[2] Avoid all personal contact with the substance.[2] In case of accidental contact, follow the first aid measures outlined in the table below.

Quantitative Data Summary

ParameterValueReference
Melting Point223-225 °C[1]
Hazard ClassAcute Tox. 4 (Dermal, Inhalation, Oral), Eye Irrit. 2, Skin Irrit. 2, STOT SE 3[1]
Signal WordWarning[1]

Spill and Leak Cleanup

In the event of a spill, immediately clean up all residues.[2] For dry spills, use dry clean-up procedures to avoid generating dust.[2] Collect the spilled material and place it in sealed plastic bags or other suitable containers for disposal.[2] For wet spills, vacuum or shovel the material into labeled containers.[2] Following the collection of the spilled material, wash the area with large amounts of water and prevent runoff from entering drains.[2] If drains or waterways become contaminated, notify emergency services immediately.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste and in accordance with local, state, and federal regulations.

  • Consult a Licensed Professional: Engage a licensed professional waste disposal service to manage the disposal of this material.[3]

  • Non-Recyclable Solutions: Offer surplus and non-recyclable this compound to a licensed disposal company.[3]

  • Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Container Disposal:

    • Reuse/Recycling: If possible, return the container to the supplier for reuse or recycling.[2]

    • Landfill Disposal: If the container cannot be sufficiently cleaned to remove all residuals or cannot be used to store the same product, it should be punctured to prevent reuse and then buried at an authorized landfill.[2]

    • Hazardous Waste Collection: Dispose of the container at a hazardous or special waste collection point as per local regulations.[2][4]

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Options A Wear Appropriate PPE (Gloves, Goggles, Respirator) C Collect Waste This compound A->C B Ensure Proper Ventilation B->C D Place in a Labeled, Sealed Container C->D E Contact Licensed Waste Disposal Service D->E F Option 1: Incineration with Combustible Solvent E->F Primary Method G Option 2: Return Container to Supplier E->G Container Only H Option 3: Puncture & Landfill (If Cleaned) E->H Empty Container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Cyanopyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Cyanopyridine N-oxide

This guide provides immediate safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It is also known to cause skin and eye irritation.[1][2][4] The target organ for systemic toxicity is the respiratory system.[1][3]

The following table summarizes the required personal protective equipment when handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesChemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5][6]
Skin Protection GlovesNitrile gloves are recommended for their chemical resistance.[7]
Lab CoatA flame-resistant and impervious lab coat should be worn.[5]
Respiratory Protection Dust Mask/RespiratorA dust mask of type N95 (US) or equivalent is necessary.[1][3][8] In case of exceeding exposure limits or experiencing irritation, a full-face respirator should be used.[5]
Safe Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.

Engineering Controls:

  • Work in a well-ventilated area.[6][7][9] The use of a fume hood is highly recommended to control exposure to harmful fumes.[7]

  • An eyewash station and a safety shower should be readily accessible in the work area.[6]

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][5][9]

  • Wash hands and any exposed skin thoroughly after handling.[4][5][9][10]

  • Do not eat, drink, or smoke in the laboratory.[9][11]

Storage:

  • Store in a cool, dry, and well-ventilated area.[6][7]

  • Keep the container tightly closed.[5][9]

  • Store away from incompatible materials such as oxidizing agents.[6]

Emergency and First Aid Measures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
Skin Contact Immediately wash the affected area with plenty of soap and water.[7][9] Remove contaminated clothing and wash it before reuse.[5][9] Seek medical advice if irritation persists.[6][9]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5][6][7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]
Spill and Disposal Plan

Spill Cleanup:

  • Evacuate personnel from the spill area.

  • Wear appropriate PPE as detailed above.

  • For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[11]

  • Place the spilled material into a suitable, labeled container for disposal.[11]

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[5][12]

  • It is recommended to use a licensed professional waste disposal service.[13] One method of disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[13]

Operational Workflow

The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.

Safe Handling Workflow for this compound prep Preparation handling Handling & Experimentation prep->handling sub_prep Verify Fume Hood Operation Assemble PPE Prepare Materials prep->sub_prep cleanup Post-Experiment Cleanup handling->cleanup sub_handling Weigh/Measure in Fume Hood Perform Experiment Close Container After Use handling->sub_handling disposal Waste Disposal cleanup->disposal sub_cleanup Decontaminate Work Surface Clean Glassware Remove PPE cleanup->sub_cleanup sub_disposal Segregate Waste Label Waste Container Store for Pickup disposal->sub_disposal

Caption: Standard Operating Procedure Workflow.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.